N-(4-Nitrophenyl)propionamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRFANWCYGWQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197546 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4850-93-5 | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanamide, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-Nitrophenyl)propionamide, a valuable chemical intermediate. It details its chemical and physical properties, synthesis, and potential applications, with a focus on providing practical insights for laboratory use.
Core Chemical Identity
This compound is a nitroaromatic compound belonging to the amide class. Its structure features a propionamide group attached to a p-nitroaniline core.
Systematic IUPAC Name: N-(4-nitrophenyl)propanamide[1]
Synonyms: p-Nitropropionanilide, 4-Nitro-propionylanilide[1]
Key Identifiers:
-
CAS Number: 4850-93-5[1]
-
Molecular Formula: C₉H₁₀N₂O₃[1]
-
Molecular Weight: 194.19 g/mol [1]
-
InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Physical State | Solid | [3] |
| Melting Point | 187-189 °C | [4] |
| Boiling Point (Predicted) | 411.7 ± 28.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 13.91 ± 0.70 | [1] |
Solubility: While comprehensive experimental solubility data is not widely published, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol is likely to be moderate, while it is expected to have low solubility in nonpolar solvents like hexane.
Synthesis of this compound
The primary synthetic route to this compound involves the acylation of 4-nitroaniline with propionyl chloride. This electrophilic substitution reaction on the amine group is a common method for amide formation.
Reaction Scheme:
Caption: Synthesis of this compound from 4-nitroaniline and propionyl chloride.
Detailed Experimental Protocol:
This protocol is based on established laboratory procedures for the synthesis of similar amides.[1]
Materials:
-
4-Nitroaniline (1.0 eq)
-
Propionyl chloride (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-nitroaniline (e.g., 7.5 mmol, 1.04 g) in anhydrous dichloromethane (30 mL).[1]
-
Acylation: Cool the solution in an ice bath. Slowly add propionyl chloride (e.g., 7.5 mmol, 0.70 mL) dropwise to the stirred solution.[1]
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight.[1]
-
Workup and Isolation:
-
Upon reaction completion (which can be monitored by thin-layer chromatography), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Wash the resulting crude solid with hexane (10 mL) to remove nonpolar impurities.[1]
-
-
Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Note on Yield: The reported yield for a similar, unoptimized procedure was 26%.[1] Optimization of reaction conditions, such as the use of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct, may improve the yield.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm). The protons ortho to the nitro group will be further downfield due to its strong electron-withdrawing nature. The protons meta to the nitro group will be slightly upfield.
-
Amide Proton (NH): A broad singlet, typically in the region of δ 8.0-10.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.
-
Propionyl Protons: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region (typically δ 1.0-2.5 ppm). The CH₂ group will be adjacent to the carbonyl and thus further downfield than the CH₃ group.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal in the downfield region, typically δ 170-175 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-150 ppm). The carbon bearing the nitro group will be the most downfield, and the carbon bearing the amide group will also be significantly downfield.
-
Aliphatic Carbons: Two signals in the aliphatic region (δ 10-30 ppm) corresponding to the CH₂ and CH₃ of the propionyl group.
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp peak around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II band): A peak around 1550 cm⁻¹.
-
NO₂ Asymmetric and Symmetric Stretches: Strong peaks around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C-H Stretches (Aromatic and Aliphatic): Peaks just above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 194.07.
-
Key Fragmentation Patterns: Expect fragmentation corresponding to the loss of the propionyl group, the nitro group, and other characteristic amide bond cleavages.
Applications and Areas of Research
This compound primarily serves as a chemical intermediate in the synthesis of more complex molecules.
Intermediate in Liquid Crystal Synthesis
Nitroaromatic compounds are often utilized as precursors in the synthesis of liquid crystals.[5] The nitro group can be readily reduced to an amine, which can then be further functionalized to create the mesogenic core of a liquid crystal molecule. The rigid nature of the aromatic ring in this compound makes it a suitable building block for these materials.
Precursor for Biologically Active Molecules
While there is limited direct research on the biological activity of this compound itself, the broader class of nitroaromatic compounds and specifically N-aryl amides have shown a wide range of biological activities.
-
Antimicrobial and Anticancer Potential: Related compounds, such as N-(4'-substituted phenyl)-l-prolinamides, have demonstrated promising in vitro anticancer and antimicrobial activities.[6][7] The 4-nitrophenyl moiety is a common feature in various biologically active molecules.
-
Enzyme Substrates and Inhibitors: The p-nitrophenyl group is frequently incorporated into synthetic enzyme substrates. Cleavage of the substrate by an enzyme releases p-nitrophenol, which is a chromophore that can be easily quantified spectrophotometrically.
The synthesis of derivatives of this compound could be a promising avenue for the discovery of new therapeutic agents.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with appropriate care in a laboratory setting.
Hazard Identification:
-
Irritant: May cause skin, eye, and respiratory tract irritation.
-
Toxicity: The toxicological properties have not been fully investigated. As with all nitroaromatic compounds, it should be handled as potentially toxic.
Recommended Handling Procedures:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with established utility in the synthesis of more complex molecules, particularly in the fields of materials science and medicinal chemistry. While a significant amount of data exists for this compound, further research into its biological activities and the optimization of its synthesis would be beneficial. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this compound in their research endeavors.
References
- Akhter, Z., Siddiqi, H. M., Mirza, A. M., & Hussain, R. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o108.
- Osinubi, A. D., Izunobi, J. U., & Familoni, O. B. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides.
- Osinubi, A. D., Izunobi, J. U., Bao, X., & Familoni, O. B. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. The Royal Society.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
- Ertan, T., Yildiz, I., Tekiner-Gulbas, B., Bolelli, K., Temiz-Arpaci, O., Yalcin, I., Aki-Sener, E., & Ucarturk, N. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3627923, this compound. Retrieved from [Link].
-
Polysil. (n.d.). This compound. Retrieved from [Link]
- Smajlagić, A., Srabovic, M., Ademovic, Z., & Huseinović, E. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
-
SpectraBase. (n.d.). N-(4-nitrophenyl)prop-2-ene-1-sulfonamide. Retrieved from [Link]
- The Royal Society of Chemistry. (2014).
-
University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Wiley SpectraBase. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
-
Polysil. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | 4850-93-5 [chemicalbook.com]
- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Polysil [polycil.co.uk]
- 4. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 5. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide
Prepared by: Gemini, Senior Application Scientist
Abstract
N-(4-Nitrophenyl)propionamide is a nitroaromatic compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a propionamide group attached to a p-nitrophenyl ring, offers distinct reaction sites that are crucial for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, a validated synthesis protocol with mechanistic insights, spectroscopic characterization, reactivity, and safety considerations. This document is intended for researchers, chemists, and professionals in drug development who require a thorough technical understanding of this compound.
Compound Identification and Structure
This compound is unequivocally identified by its unique chemical identifiers and molecular structure. The presence of an amide linkage, an aromatic ring, and a nitro group defines its chemical behavior and potential applications.
-
Common Synonyms: this compound, p-Nitropropionanilide[2]
-
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental setups. This compound is a stable solid under standard conditions.
| Property | Value | Source(s) |
| Physical State | Solid | [1] |
| Appearance | White powder | [4] |
| Melting Point | 187-189 °C | [1][5] |
| Boiling Point | 411.7 ± 28.0 °C at 760 mmHg (Predicted) | [5] |
| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in organic solvents like dichloromethane. | [4] |
Synthesis and Purification
This compound is most commonly synthesized via the acylation of 4-nitroaniline. This electrophilic substitution reaction on the amine group is a standard method for forming amides.
Synthesis Pathway Overview
The reaction involves the nucleophilic attack of the amino group of 4-nitroaniline on the electrophilic carbonyl carbon of an acylating agent, such as propionyl chloride or propionic anhydride.[5]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a standard laboratory procedure for the synthesis of this compound.[4]
Materials:
-
4-Nitroaniline (1.04 g, 7.5 mmol)
-
Propionyl chloride (0.70 mL, 7.5 mmol)[4]
-
Dichloromethane (DCM, 30 mL)
-
Hexane (10 mL)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Reactant Dissolution: To a 100 mL round-bottom flask, add 4-nitroaniline (1.04 g) and dissolve it in dichloromethane (30 mL) with magnetic stirring.
-
Rationale: DCM is an excellent solvent for both reactants and is relatively inert under these reaction conditions, preventing unwanted side reactions.
-
-
Acylating Agent Addition: Slowly add propionyl chloride (0.70 mL) to the solution.
-
Rationale: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The reaction produces HCl as a byproduct; in some protocols, a non-nucleophilic base like triethylamine or pyridine is added to neutralize the acid and drive the reaction to completion.
-
-
Reaction: Stir the reaction mixture at room temperature overnight.[4]
-
Rationale: Allowing the reaction to proceed overnight ensures maximum conversion of the starting materials to the desired product.
-
-
Work-up and Isolation: Upon completion, filter the reaction mixture. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.[4]
-
Rationale: Filtration removes any insoluble byproducts or salts. Rotary evaporation is an efficient method for removing a volatile solvent like DCM without degrading the product.
-
-
Purification: Wash the resulting crude solid with hexane (10 mL) to remove any remaining impurities.[4]
-
Rationale: Hexane is a non-polar solvent that is effective at washing away non-polar impurities, such as residual propionyl chloride, while the more polar amide product remains as a solid.
-
-
Drying: Dry the final product under vacuum to afford this compound as a white powder.[4] The reported yield for this specific procedure is 26% (0.38 g).[4]
-
Rationale: Vacuum drying ensures the complete removal of residual solvents. The yield can often be optimized by adjusting reaction conditions, such as including a base.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For this compound, key absorptions are expected for the N-H, C=O, and N-O bonds.
-
N-H Stretch: A characteristic absorption band is expected around 3300-3500 cm⁻¹, typical for a secondary amide.[6]
-
C=O Stretch (Amide I): A strong, sharp peak is anticipated in the region of 1650-1690 cm⁻¹, indicative of the carbonyl group in the amide.[6]
-
N-O Stretch (Nitro Group): Two strong bands are expected for the asymmetric and symmetric stretching of the nitro group, typically found around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.[7]
¹H NMR (Proton NMR):
-
Aromatic Protons: The four protons on the nitrophenyl ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effect of the nitro group. The para-substitution pattern leads to an AA'BB' splitting system.
-
Amide Proton (N-H): A broad singlet is expected, typically in the δ 8.0-9.5 ppm range, whose chemical shift can be concentration and solvent-dependent.
-
Propionyl Protons (-CH₂CH₃): The ethyl group will show a quartet for the methylene (-CH₂) protons (adjacent to three protons) and a triplet for the methyl (-CH₃) protons (adjacent to two protons), typically in the δ 2.2-2.6 ppm and δ 1.1-1.3 ppm regions, respectively.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate significantly downfield, typically in the δ 170-175 ppm range.[8]
-
Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the amide nitrogen (C-NH) will be the most downfield (δ 140-150 ppm), while the other two carbons will appear in the δ 118-130 ppm range.[9]
-
Propionyl Carbons (-CH₂CH₃): The methylene carbon (-CH₂) will appear around δ 25-35 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield, typically around δ 8-12 ppm.[8]
Reactivity and Applications
The chemical reactivity of this compound is dominated by the nitro and amide functional groups.
Key Reactions
-
Reduction of the Nitro Group: The most significant reaction for drug development is the reduction of the nitro group to an amine (NH₂). This transformation yields N-(4-aminophenyl)propionamide, a key precursor for many pharmaceuticals, including the analgesic phenacetin and its derivatives.[10] Common reducing agents include H₂/Pd-C, Sn/HCl, or sodium dithionite. This resulting aromatic amine is a versatile nucleophile for further functionalization.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-nitroaniline and propionic acid. This reaction is generally less utilized synthetically but is important for understanding the compound's stability.
Applications in Research and Drug Development
-
Synthetic Intermediate: Its primary role is as a building block. The protected amine (as an amide) allows for selective reactions elsewhere on the molecule before deprotection or modification. The reduction of the nitro group to an amine provides a key functional group for building more complex structures.[11][12]
-
Precursor for Biologically Active Molecules: Derivatives of this compound have been investigated for various biological activities. For instance, related prolinamide structures have been studied for their anticancer properties.[11][13] The 4-aminophenol scaffold, accessible from this compound, is a common feature in many analgesic and antipyretic drugs.
Safety and Handling
As with any chemical, proper safety precautions are essential when handling this compound.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood.[14][15] Avoid formation of dust and aerosols.[14]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[15][16]
-
Hazards: The compound is classified as an irritant, causing skin and serious eye irritation.[15] It may also cause respiratory irritation.[15] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[14][16][17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]
Conclusion
This compound is a well-characterized chemical intermediate with significant utility in organic synthesis. Its straightforward preparation, combined with the versatile reactivity of its nitro and amide groups, makes it a valuable precursor for the development of pharmaceuticals and other complex organic molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its effective and safe application in a research and development setting.
References
-
Chemsrc. This compound | CAS#:4850-93-5. [Link]
-
PubChem, National Center for Biotechnology Information. This compound | C9H10N2O3 | CID 3627923. [Link]
-
PubChem, National Center for Biotechnology Information. 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide | C9H12BrN3O3. [Link]
-
ChemSynthesis. 2-chloro-N-(4-nitrophenyl)propanamide. [Link]
-
Akhter, Y., et al. (2007). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4137. [Link]
-
PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 4-Nitrophenol. [Link]
-
Osinubi, A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33333-33346. [Link]
-
ISMAR. H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
ResearchGate. Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. [Link]
-
AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]
- Google Patents. Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
-
Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]
-
NIST WebBook. Propanamide, N-(4-methoxyphenyl)-. [Link]
-
ResearchGate. Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). [Link]
-
SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
PubMed. Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines in aqueous ethanol. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of propanamide (propionamide). [Link]
-
PubChem, National Center for Biotechnology Information. 2-(4-Nitrophenyl)propionic acid | C9H9NO4. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4850-93-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound | 4850-93-5 [chemicalbook.com]
- 5. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 6. docbrown.info [docbrown.info]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. docbrown.info [docbrown.info]
- 9. scispace.com [scispace.com]
- 10. N-(4-Hydroxyphenyl)propanamide | 1693-37-4 | IP27203 [biosynth.com]
- 11. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. docs.aatbio.com [docs.aatbio.com]
An In-Depth Technical Guide to N-(4-nitrophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-(4-nitrophenyl)propanamide, a valuable chemical intermediate. Drawing upon extensive experience in chemical synthesis and analysis, this document delves into the compound's synthesis, structural characterization, physicochemical properties, and potential applications, with a particular focus on its relevance in the field of drug development. The information presented herein is intended to be a practical resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.
Chemical Identity and Physicochemical Properties
N-(4-nitrophenyl)propanamide, with the IUPAC name N-(4-nitrophenyl)propanamide, is an organic compound belonging to the amide family.[1] It is characterized by a propanamide group attached to a phenyl ring which is substituted with a nitro group at the para position.
Chemical Structure:
Caption: General workflow for the synthesis of N-(4-nitrophenyl)propanamide.
Experimental Protocol:
A general procedure for the synthesis of N-(4-nitrophenyl)propanamide involves dissolving 4-nitroaniline in a suitable solvent like dichloromethane, followed by the slow addition of propionyl chloride. [2]The reaction is typically stirred at room temperature. Upon completion, the product can be isolated by filtration and purified by washing with a non-polar solvent like hexane to remove impurities. A reported yield for this method is 26%. [2]For a more detailed and optimized protocol, further experimentation and purification, such as recrystallization, may be necessary to achieve higher purity and yield.
Spectroscopic Characterization
The structural elucidation of N-(4-nitrophenyl)propanamide is confirmed through various spectroscopic techniques. While a dedicated public spectrum for this specific compound is not readily available, the expected spectral data can be inferred from the analysis of similar compounds. [3] ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the ethyl group of the propanamide moiety, and the amide proton. The aromatic protons would likely appear as two doublets in the downfield region due to the electron-withdrawing nature of the nitro group. The ethyl group would present as a triplet and a quartet. The amide proton would typically be a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the six aromatic carbons, with those closer to the nitro and amide groups being shifted downfield. The carbonyl carbon of the amide would appear at a characteristic downfield shift. The two carbons of the ethyl group would be observed in the upfield region.
FT-IR Spectroscopy: The infrared spectrum is a powerful tool for identifying the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A sharp peak around 3300 cm⁻¹.
-
C=O stretching (Amide I band): A strong absorption band around 1660 cm⁻¹.
-
N-H bending (Amide II band): An absorption around 1550 cm⁻¹.
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively.
-
C-H stretching (aromatic and aliphatic): Peaks in the 2800-3100 cm⁻¹ region.
Applications in Drug Development and Scientific Research
N-(4-nitrophenyl)propanamide serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.
While direct pharmacological studies on N-(4-nitrophenyl)propanamide are not extensively documented, its structural motifs are present in various biologically active compounds. For instance, nitroaromatic compounds are known to be precursors for a range of pharmaceuticals. The amide linkage is a fundamental component of many drug molecules, contributing to their stability and binding interactions with biological targets.
Derivatives of similar structures, such as N-(4'-nitrophenyl)-l-prolinamides, have been synthesized and investigated for their antimicrobial and cytotoxic activities. [4]This suggests that N-(4-nitrophenyl)propanamide could be a valuable starting material for the development of novel therapeutic agents.
Sources
Physical and chemical properties of N-(4-Nitrophenyl)propionamide
An In-depth Technical Guide to N-(4-Nitrophenyl)propionamide
Introduction
This compound, also known as N-(4-nitrophenyl)propanamide, is an aromatic amide compound that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive nitro group and an amide linkage, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including dyes, polymers, and notably, pharmaceutical compounds. This guide provides a comprehensive overview of the essential physical, chemical, and spectroscopic properties of this compound, along with detailed protocols for its synthesis and characterization, tailored for researchers and professionals in chemical and drug development fields.
Compound Identification and Structure
Correctly identifying a chemical compound is the foundational step for any scientific investigation. The universally recognized identifiers for this compound are crucial for accurate sourcing, documentation, and regulatory compliance.
-
Chemical Structure:
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications, from reaction conditions to formulation.
Physical Properties
The physical state and solubility are primary considerations for handling, storage, and designing experimental protocols such as reaction setups and purification methods.
| Property | Value | Source |
| Appearance | White powder | [5] |
| Melting Point | 187-189 °C | [3][6] |
| Boiling Point | 411.7 ± 28.0 °C at 760 mmHg | [3][5] |
| Density | 1.3 ± 0.1 g/cm³ | [3] |
| Solubility | Soluble in ethanol with heat.[7] Information on water solubility is limited, but related nitroanilides are typically poorly soluble in water. | N/A |
| Storage Temperature | Room Temperature, sealed in a dry environment.[5] | N/A |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely governed by the electron-withdrawing nitro group and the amide functionality.
-
Stability: The compound is stable under standard laboratory conditions (room temperature, dry environment)[5]. It should be stored away from incompatible materials.
-
Reactivity: The nitro group on the phenyl ring is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. However, this same group can be readily reduced to an amine (NH₂). This transformation is a cornerstone of its utility, providing a pathway to synthesize N-(4-aminophenyl) derivatives, which are common precursors in drug synthesis. The amide bond can be hydrolyzed under strong acidic or basic conditions, though it is generally more stable than an ester linkage.
-
Incompatible Materials: Strong oxidizing agents, reducing agents, strong acids, and strong bases[8].
Synthesis and Purification
A reliable synthesis and purification workflow is essential for obtaining high-purity material for research and development. The most common laboratory-scale synthesis involves the acylation of 4-nitroaniline.
Synthetic Workflow
The synthesis of this compound is typically achieved by reacting 4-nitroaniline with an acylating agent like propionyl chloride or propionic anhydride. The use of a base is often necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
Caption: General workflow for synthesis and purification.
Experimental Protocol: Synthesis
This protocol describes a standard procedure for synthesizing this compound from 4-nitroaniline and propionyl chloride[5].
Materials:
-
4-Nitroaniline (1.04 g, 7.5 mmol)
-
Propionyl chloride (0.70 mL, 7.5 mmol)
-
Dichloromethane (DCM) (30 mL)
-
Hexane (for washing)
-
Round-bottom flask, magnetic stirrer, and other standard glassware.
Procedure:
-
Dissolve 4-nitroaniline in 30 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add propionyl chloride to the solution at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion.
-
Upon completion (which can be monitored by Thin Layer Chromatography), filter the mixture to remove any solid byproducts.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane solvent.
-
Wash the resulting crude solid product with 10 mL of hexane to remove unreacted starting materials and nonpolar impurities[5].
-
Dry the final product, a white powder, under vacuum[5].
Purification: Recrystallization
For obtaining high-purity material, recrystallization is often employed. The choice of solvent is critical. Given its solubility profile, ethanol or an ethanol/water mixture is a suitable solvent system. The principle is to dissolve the compound in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the structure and identity of the synthesized compound.
| Technique | Key Peaks and Interpretation |
| ¹H NMR | Expected signals include: a triplet for the methyl (-CH₃) protons, a quartet for the methylene (-CH₂) protons of the propionyl group, and two doublets in the aromatic region corresponding to the protons on the nitrophenyl ring. The amide proton (-NH-) will appear as a singlet. |
| IR Spectroscopy | Characteristic absorption bands are expected for: N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1670 cm⁻¹), and strong asymmetric and symmetric stretching of the N-O bonds in the nitro group (around 1520 cm⁻¹ and 1350 cm⁻¹, respectively)[9]. |
| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 194.19, corresponding to the molecular weight of the compound. |
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the strategic placement of the nitro and amide groups.
Caption: Role as a synthetic intermediate.
-
Precursor to Amino Derivatives: The most significant application is its use as a precursor to N-(4-aminophenyl)propionamide. The reduction of the nitro group to an amine is a simple yet powerful transformation. This resulting aromatic amine is a versatile nucleophile that can undergo a wide range of reactions, such as diazotization (to form diazonium salts for azo dyes) or further acylation, to build more complex molecular scaffolds.
-
Medicinal Chemistry: Nitroaromatic compounds, while sometimes associated with toxicity, are present in several approved drugs and are actively studied for their potential biological activities, including antimicrobial and antitumoral effects[10]. Substituted prolinamides, which share a similar structural motif, have been investigated for their anticancer activities[11]. The core structure of this compound provides a scaffold that can be modified to explore structure-activity relationships in drug discovery programs.
-
Material Science: The rigid aromatic structure makes it a candidate for incorporation into polymers or liquid crystals[12].
Safety and Handling
As with any chemical, proper safety precautions are paramount.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area and avoid dust formation[8].
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, gloves, and a lab coat[8].
-
Health Hazards: May cause skin and eye irritation upon contact. Inhalation of dust should be avoided[8]. Health injuries are not expected under normal use[8]. It is not considered carcinogenic.
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water[8].
-
Eye Contact: Flush eyes with water for at least 15 minutes[8].
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Make the victim drink water.
-
In all cases of significant exposure or if symptoms persist, seek medical attention.
-
Conclusion
This compound is a compound of significant utility in synthetic chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for strategic chemical transformation—primarily the reduction of its nitro group—establish it as a valuable intermediate. For researchers in drug development and material science, a thorough understanding of this compound's characteristics, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and functional molecules.
References
-
This compound | CAS#:4850-93-5 | Chemsrc. (n.d.). Retrieved from [Link]
-
This compound | C9H10N2O3 | CID 3627923 - PubChem. (n.d.). Retrieved from [Link]
-
This compound - General Reagents - Xidian Experimental. (n.d.). Retrieved from [Link]
-
N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC - NIH. (n.d.). Retrieved from [Link]
-
Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.). Retrieved from [Link]
-
Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. - ResearchGate. (n.d.). Retrieved from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. (2022, June 5). Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 4850-93-5 [chemicalbook.com]
- 6. This compound - 通用试剂 - 西典实验 [seedior.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. docbrown.info [docbrown.info]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Activity of N-(4-Nitrophenyl)propionamide
Foreword: Charting a Course for Discovery
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to the scientific inquiry into N-(4-Nitrophenyl)propionamide , a compound at the intersection of intriguing structural motifs with known biological relevance. While direct studies on this specific molecule are not yet prevalent in the public domain, its chemical architecture—a propionamide functional group attached to a 4-nitrophenyl ring—provides a compelling basis for hypothesizing its potential bioactivities.
This document is crafted for the discerning researcher, scientist, and drug development professional. It is not a mere compilation of data but a strategic framework for investigation. As your guide, I will lead you through the scientific rationale for exploring the potential antimicrobial, anticancer, and anti-inflammatory properties of this compound. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols that are the hallmark of rigorous scientific exploration. Every proposed experiment is grounded in established methodologies, and every mechanistic claim is supported by authoritative sources.
Our journey will be one of structured speculation, where hypotheses are built on the foundation of existing knowledge and tested through meticulously designed experiments. The visualizations and data presentation formats within this guide are designed for clarity and to facilitate a deep understanding of the concepts and workflows. It is my hope that this guide will not only illuminate the potential of this compound but also serve as a practical resource for your research endeavors.
Introduction to this compound: A Molecule of Interest
This compound is a chemical compound with the molecular formula C9H10N2O3[1]. Its structure features a propionamide group linked to a phenyl ring, which is substituted with a nitro group at the para (4) position.
Chemical Structure:
Caption: Chemical structure of this compound.
The presence of the nitro group (NO2) is particularly noteworthy, as this functional group is a component of many compounds with a wide range of biological activities, including antimicrobial and anticancer effects[2]. The amide linkage is also a common feature in many biologically active molecules. This combination of structural features makes this compound a compelling candidate for biological screening.
Potential Antimicrobial Activity
Scientific Rationale
The nitroaromatic scaffold is present in several clinically used antimicrobial agents. The biological activity of these compounds is often attributed to the reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes. The presence of the 4-nitrophenyl group in this compound suggests that it may exert antimicrobial effects through a similar mechanism of action[2].
Proposed Mechanism of Action
The proposed mechanism for the antimicrobial activity of this compound involves its uptake by microbial cells, followed by the enzymatic reduction of the nitro group.
Caption: Proposed antimicrobial mechanism of this compound.
Experimental Protocols for Antimicrobial Screening
A tiered approach is recommended, starting with broad-spectrum screening followed by quantitative assays.
Workflow for In Vitro Antimicrobial Screening:
Caption: Experimental workflow for in vitro antimicrobial testing.
Step-by-Step Protocols:
-
Disk Diffusion Assay: This initial screening method provides a qualitative assessment of antimicrobial activity[3][4].
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Inoculate Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
-
Impregnate sterile paper discs with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disc.
-
-
Controls: Include a solvent control (disc with solvent only) and a positive control (disc with a known antibiotic).
-
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC): This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth[3][5].
-
Procedure:
-
Perform serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Add a standardized microbial inoculum to each well.
-
Incubate the plates.
-
Determine the MIC by visual inspection for turbidity or by using a growth indicator dye like resazurin[4].
-
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antibiotic.
-
-
Minimum Bactericidal Concentration (MBC) Assay: This assay determines the lowest concentration of the compound that kills the microorganisms[6].
-
Procedure:
-
Following the MIC assay, subculture aliquots from the wells with no visible growth onto agar plates.
-
Incubate the plates.
-
The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial count.
-
-
-
Time-Kill Kinetic Assay: This assay provides insights into the rate of antimicrobial activity[7][8].
-
Procedure:
-
Expose a standardized microbial inoculum to various concentrations of this compound (e.g., 1x, 2x, and 4x MIC).
-
At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable cells (CFU/mL).
-
Plot log10 CFU/mL versus time.
-
-
Data Presentation:
| Microorganism | Disk Diffusion (Zone of Inhibition, mm) | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus ATCC 29213 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| C. albicans ATCC 90028 | |||
| Positive Control (e.g., Ciprofloxacin) |
Potential Anticancer Activity
Scientific Rationale
The 4-nitrophenyl moiety is found in some compounds with reported anticancer activities. For instance, derivatives of N-(4'-nitrophenyl)-l-prolinamide have shown cytotoxic effects against various human cancer cell lines[9]. The mechanism of action for such compounds can be diverse, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival[10][11]. The presence of the nitro group can also contribute to the generation of reactive oxygen species (ROS) under certain conditions, leading to oxidative stress and cancer cell death.
Proposed Signaling Pathway for Apoptosis Induction
A plausible mechanism for the anticancer activity of this compound is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Protocols for Anticancer Screening
Workflow for In Vitro Anticancer Screening:
Caption: Experimental workflow for in vitro anticancer testing.
Step-by-Step Protocols:
-
MTT or WST-1 Assay for Cytotoxicity (IC50 Determination): These colorimetric assays measure cell viability and are used to determine the half-maximal inhibitory concentration (IC50)[9].
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer) and a non-cancerous cell line (e.g., NIH-3T3) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
Add MTT or WST-1 reagent and incubate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Controls: Include a vehicle control (solvent only) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).
-
Procedure:
-
Treat cancer cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
-
-
Cell Cycle Analysis: This assay determines the effect of the compound on cell cycle progression.
-
Procedure:
-
Treat cells with the compound at its IC50.
-
Fix the cells in ethanol and stain with a DNA-binding dye (e.g., Propidium Iodide).
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
-
Western Blot Analysis: This technique is used to detect changes in the expression of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins)[10].
-
Procedure:
-
Treat cells with the compound.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the proteins of interest, followed by secondary antibodies.
-
Detect the protein bands using a suitable imaging system.
-
-
Data Presentation:
| Cell Line | IC50 (µM) at 48h | Apoptosis (%) at IC50 | Cell Cycle Arrest Phase |
| MCF-7 | |||
| A549 | |||
| HepG2 | |||
| NIH-3T3 | |||
| Positive Control (Doxorubicin) |
Potential Anti-inflammatory Activity
Scientific Rationale
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some compounds containing amide and phenyl functionalities have demonstrated anti-inflammatory properties[12]. The potential mechanisms include the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways such as NF-κB[13][14].
Proposed Mechanism of Action
A potential anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of the inflammatory response.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Experimental Protocols for Anti-inflammatory Screening
Workflow for In Vitro Anti-inflammatory Screening:
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Step-by-Step Protocols:
-
Nitric Oxide (NO) Inhibition Assay: This assay measures the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Procedure:
-
Culture RAW 264.7 cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS.
-
After incubation, measure the nitrite concentration in the culture supernatant using the Griess reagent.
-
-
-
Cytokine Measurement by ELISA: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of LPS-stimulated macrophages.
-
Procedure:
-
Collect the supernatant from the NO inhibition assay.
-
Use commercially available ELISA kits to measure the concentrations of TNF-α and IL-6 according to the manufacturer's instructions.
-
-
-
COX Enzyme Inhibition Assay: This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 enzymes.
-
Procedure:
-
Use commercially available COX inhibition assay kits.
-
Incubate the COX enzymes with the substrate (arachidonic acid) in the presence of various concentrations of this compound.
-
Measure the production of prostaglandin E2 (PGE2).
-
-
Data Presentation:
| Assay | IC50 (µM) |
| NO Inhibition | |
| TNF-α Inhibition | |
| IL-6 Inhibition | |
| COX-1 Inhibition | |
| COX-2 Inhibition | |
| Positive Control (e.g., Dexamethasone/Ibuprofen) |
In Vivo Toxicological Evaluation
Before any potential therapeutic application, it is crucial to assess the in vivo toxicity of this compound[15][16][17].
Acute Toxicity Study
An acute toxicity study provides preliminary information on the compound's safety profile[18].
-
Animal Model: Mice or rats.
-
Procedure:
-
Administer single escalating doses of this compound to different groups of animals via a relevant route (e.g., oral gavage, intraperitoneal injection).
-
Observe the animals for a period of 14 days for signs of toxicity, morbidity, and mortality.
-
Record body weight changes and perform gross necropsy at the end of the study.
-
Determine the maximum tolerated dose (MTD) and the LD50 (if applicable).
-
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for investigating the potential biological activities of this compound. The structural features of this molecule provide a strong rationale for exploring its antimicrobial, anticancer, and anti-inflammatory properties. The detailed experimental protocols presented herein offer a clear and rigorous path for researchers to validate these hypotheses.
Should this compound demonstrate promising activity in any of these areas, future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and reduce toxicity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in relevant animal models of infection, cancer, or inflammation.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
The journey from a molecule of interest to a potential therapeutic agent is long and challenging. However, with a systematic and scientifically sound approach as detailed in this guide, the true potential of this compound can be thoroughly and efficiently elucidated.
References
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. Retrieved from [Link]
-
Kurhekar, J., Tupas, G. D., & Otero, M. C. B. (2019). In-vitro Assays for Antimicrobial Assessment. In Phytochemistry. IntechOpen. [Link]
- CLSI. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.
-
Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Alqarni, M. H., et al. (2021). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. Molecules, 26(16), 4997. [Link]
-
Fielden, M. R., & Kolaja, K. L. (2008). The role of early in vivo toxicity testing in drug discovery toxicology. Expert Opinion on Drug Safety, 7(2), 107-110. [Link]
-
Li, Y., et al. (2019). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) -piperazin-1-yl)-22-deoxypleuromutilin. Molecules, 24(18), 3345. [Link]
-
Biobide. (n.d.). In vivo toxicology studies. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vivo Toxicity Study. Retrieved from [Link]
-
Onajobi, A. O., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(54), 32441-32454. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Akhter, Z., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2186. [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-N-(4-nitrophenyl)propanamide hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
-
Kos, J., et al. (2018). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. International Journal of Molecular Sciences, 19(11), 3356. [Link]
-
Xie, Y., et al. (2018). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 9, 1499. [Link]
-
Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3617. [Link]
-
Salehi, B., et al. (2019). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences, 20(21), 5466. [Link]
-
Guziur, A., et al. (2017). Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity. Biomedicine & Pharmacotherapy, 93, 1269-1276. [Link]
-
Al-Salahi, R., et al. (2019). Anti-Inflammatory Activity of Natural Products. Molecules, 24(22), 4118. [Link]
-
Mehta, R. G., et al. (2006). N-(4-Hydroxyphenyl)retinamide and nitric oxide pro-drugs exhibit apoptotic and anti-invasive effects against bone metastatic breast cancer cells. Carcinogenesis, 27(3), 568-577. [Link]
-
Wang, Y., et al. (2023). Anticancer Activities of Novel Nicotinamide Phosphoribosyltransferase Inhibitors in Hematological Malignancies. Molecules, 28(4), 1897. [Link]
-
Kalsi, R., et al. (2006). Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide. Arzneimittelforschung, 56(6), 420-424. [Link]
-
Wundrig, T., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. Cosmetics, 11(4), 93. [Link]
-
Kim, H. S., et al. (2023). Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State. International Journal of Molecular Sciences, 24(5), 4381. [Link]
-
Alghazwi, M., et al. (2023). Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. Molecules, 28(19), 6822. [Link]
Sources
- 1. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 7. In-vitro Assays for Antimicrobial Assessment | Semantic Scholar [semanticscholar.org]
- 8. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review | MDPI [mdpi.com]
- 12. Synthesis and evaluation of the antiinflammatory activity of N-[2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bioactive Compounds as Inhibitors of Inflammation, Oxidative Stress and Metabolic Dysfunctions via Regulation of Cellular Redox Balance and Histone Acetylation State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 16. researchgate.net [researchgate.net]
- 17. blog.biobide.com [blog.biobide.com]
- 18. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-Nitrophenyl)propionamide literature review
An In-Depth Technical Guide to N-(4-Nitrophenyl)propionamide for Researchers and Drug Development Professionals
Introduction
This compound is a chemical compound belonging to the class of nitroaromatics and amides. Its structure, featuring a nitro group on a phenyl ring connected to a propionamide moiety, makes it a subject of interest in various fields of chemical and pharmaceutical research. The nitro group, a potent electron-withdrawing group, significantly influences the electronic properties of the molecule, rendering it a versatile intermediate for the synthesis of more complex molecules, including dyes, polymers, and pharmaceuticals.[1][2] The amide linkage provides structural rigidity and potential for hydrogen bonding, which is crucial for molecular recognition in biological systems. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, with a focus on its relevance to researchers and professionals in drug development.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acylation of 4-nitroaniline with propionyl chloride.[3][4] This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound:
-
Reaction Setup: To a solution of 4-nitroaniline (1.04 g, 7.5 mmol) in 30 mL of dichloromethane in a round-bottom flask, slowly add propionyl chloride (0.70 mL, 7.5 mmol).[3] The use of a solvent like dichloromethane is crucial as it is inert and effectively dissolves the reactants.
-
Reaction Execution: The reaction mixture is stirred at room temperature overnight.[3] The extended reaction time ensures the completion of the reaction.
-
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove any solid by-products. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[3]
-
Purification: The crude product is washed with hexane (10 mL) to remove any remaining impurities.[3] Hexane is a non-polar solvent and is effective in washing away non-polar impurities, leaving the more polar product behind.
-
Drying: The final product is dried under a vacuum to afford this compound as a white powder.[3]
Caption: Synthesis workflow for this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [3][5] |
| Molecular Weight | 194.19 g/mol | [3][5] |
| Appearance | White powder | [3] |
| Melting Point | 187-189 °C | [4][6] |
| Boiling Point | 411.7±28.0 °C at 760 mmHg | [4] |
| Density | 1.3±0.1 g/cm³ | [4] |
| CAS Number | 4850-93-5 | [3][4][5] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and characterization of newly synthesized compounds.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the characteristic vibrational bands are expected as follows:
-
N-H stretching: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.
-
C=O stretching: A strong absorption band in the region of 1660-1680 cm⁻¹ due to the amide carbonyl group.
-
N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).
-
C-N stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene and methyl protons of the propionyl group, and the amide proton. The aromatic protons will appear as two doublets in the downfield region (around 7.5-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The methylene protons will appear as a quartet, and the methyl protons as a triplet, in the upfield region. The amide proton will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, and the aliphatic carbons of the propionyl group. The carbonyl carbon will appear in the downfield region (around 170 ppm).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. This compound is expected to exhibit strong absorption bands in the UV region due to π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl and nitro groups. The presence of the nitro group is likely to cause a red shift (bathochromic shift) in the absorption maximum compared to unsubstituted acetanilide.[7][8]
Crystal Structure Analysis
Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The crystal structure of this compound has been determined and its details are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 660362.[5] Analysis of the crystal structure can reveal important information about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, which are crucial for understanding the solid-state properties and biological activity of the compound.[10]
Caption: A 2D representation of a crystal lattice showing unit cells.
Potential Applications in Research and Drug Development
The nitro group is a key functional group in many bioactive molecules and approved drugs.[1][2][11] It can participate in various biological processes and is often considered a "pharmacophore." The presence of the nitro group in this compound makes it a promising scaffold for the development of new therapeutic agents.
Anticancer Activity
Derivatives of N-(4′-nitrophenyl)-l-prolinamides have shown significant cytotoxic activities against various human carcinoma cell lines, including gastric (SGC7901), colon (HCT-116), liver (HepG2), and lung (A549) cancer cell lines.[12] Some of these derivatives exhibited better antitumor activity than the standard drug 5-fluorouracil.[12] This suggests that the N-(4-nitrophenyl)amide core structure could be a valuable starting point for the design and synthesis of novel anticancer agents.
Antimicrobial Activity
Nitro-containing compounds are well-known for their broad-spectrum antimicrobial activity.[1][2] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitrogen species that are toxic to the microorganisms.[1] Therefore, this compound and its derivatives could be investigated for their potential as antibacterial and antifungal agents.
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create a wide range of derivatives. This versatility makes it a useful building block for the synthesis of more complex molecules with desired biological or material properties.
Conclusion
This compound is a compound of significant interest due to its straightforward synthesis, versatile chemical nature, and potential applications in medicinal chemistry and material science. The presence of the nitro group and the amide linkage provides a platform for the development of novel compounds with a wide range of biological activities. This guide has provided a comprehensive overview of the current knowledge on this compound, from its synthesis and characterization to its potential as a lead compound in drug discovery. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the development of new therapeutic agents.
References
-
Akhter, M. R., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2186. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Chemical Synthesis Database. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
Osinubi, A. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200871. [Link]
-
Journal of Emerging Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. [Link]
-
ResearchGate. (n.d.). Time-dependent UV–vis absorption spectra of 4-PN reduced by NaBH4... [Link]
-
ResearchGate. (n.d.). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]
-
ResearchGate. (n.d.). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
Cervantes-Reyes, M., et al. (2013). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o115. [Link]
-
ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4... [Link]
-
de la Torre, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
McPherson, A. (2001). X-ray crystallography. Atherosclerosis Supplements, 2(3), 11-18. [Link]
-
Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 617. [Link]
-
ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. [Link]
-
PubMed. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
ResearchGate. (n.d.). FTIR spectrum N-(4-nitrophenyl) acetamide. [Link]
-
Udaya, O. P., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7481. [Link]
-
ResearchGate. (n.d.). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. [Link]
-
Elangovan, N., et al. (2023). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. Scientific Reports, 13(1), 16843. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Shehata, A. B., et al. (2003). Effect of new poly 2-acryloyl-N,N'-bis (4-nitrophenyl) propandiamide and poly 2-acryloyl-N,N'-bis (4-methylphenyl) propandiamide and their synergistic action on the stability of nitrocellulose. Journal of Hazardous Materials, 102(2-3), 121-136. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 4850-93-5 [chemicalbook.com]
- 4. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 5. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Key Characteristics of Nitrophenyl Amides
Introduction: The Strategic Importance of Nitrophenyl Amides
Nitrophenyl amides are a class of organic compounds characterized by a nitro group (—NO₂) and an amide group (—NHCOR) attached to a benzene ring. These structures are more than mere synthetic curiosities; they represent a cornerstone in modern organic synthesis and drug development.[1][2][3] The presence of the strongly electron-withdrawing nitro group in conjunction with the versatile amide linkage imparts a unique set of physicochemical properties and reactivities. This makes them invaluable as synthetic intermediates, functional motifs in materials science, and key pharmacophores in medicinal chemistry.[1][2][3]
This guide provides an in-depth exploration of the core characteristics of nitrophenyl amides, moving from their fundamental molecular structure to their synthesis, reactivity, and advanced applications. The content herein is curated for researchers, scientists, and drug development professionals, offering not just protocols but the causal logic behind them, ensuring both technical accuracy and field-proven insight.
Molecular Structure and Physicochemical Properties
The foundational structure of a nitrophenyl amide consists of three key components: the aromatic phenyl ring, the electron-withdrawing nitro group, and the amide functional group. The interplay between these components, particularly the position of the nitro group relative to the amide (ortho, meta, or para), dictates the molecule's electronic character, stability, and reactivity.
The nitro group exerts a powerful -I (inductive) and -R (resonance) effect, withdrawing electron density from the aromatic ring. This has several key consequences:
-
Increased Acidity of N-H Proton: The electron-withdrawing nature of the nitrophenyl group enhances the acidity of the amide N-H proton compared to non-nitrated analogs.
-
Electrophilicity of the Carbonyl Carbon: While the amide nitrogen's lone pair participates in resonance with the carbonyl group, the nitro group's influence makes the aromatic ring electron-poor, which can subtly influence the reactivity of the amide itself.
-
Positional Isomerism Effects: The para and ortho isomers experience stronger resonance effects, leading to more pronounced electronic withdrawal from the ring and influencing properties like hydrogen bonding capabilities and crystal packing.[4]
These structural features translate into distinct physical properties, which are summarized for a representative compound, nitrophenyl acetamide, below.
Table 1: Comparative Physicochemical Properties of Nitrophenyl Acetamide Isomers
| Property | Ortho (2-Nitrophenyl) Isomer | Meta (3-Nitrophenyl) Isomer | Para (4-Nitrophenyl) Isomer | Rationale for Differences |
|---|---|---|---|---|
| Melting Point | 92-94 °C | 155-158 °C | 215-217 °C | The para isomer's symmetry allows for more efficient crystal lattice packing, leading to a significantly higher melting point. The potential for intramolecular hydrogen bonding in the ortho isomer can reduce intermolecular forces, resulting in a lower melting point compared to the meta and para isomers. |
| Solubility | Generally more soluble in nonpolar solvents. | Moderately soluble in polar solvents. | Less soluble in most solvents. | The high crystal lattice energy of the para isomer makes it the least soluble. Primary and secondary amides can act as both hydrogen bond donors and acceptors, contributing to their solubility in polar solvents like water and alcohols.[5][6] |
| Polarity | Polar | Polar | Highly Polar | The vector sum of the dipole moments of the nitro and amide groups results in the highest overall molecular dipole moment for the para isomer. |
Synthesis and Spectroscopic Characterization
The most common and straightforward method for synthesizing nitrophenyl amides is the acylation of the corresponding nitroaniline with an acid chloride or anhydride.
General Synthesis Workflow
The synthesis of a nitrophenyl amide, its purification, and subsequent chemical transformation follows a logical and verifiable workflow. This process ensures the identity and purity of the intermediate before its use in downstream applications, a critical step in drug development and materials science.
Caption: Workflow: Synthesis to Key Transformation.
Experimental Protocol: Synthesis of N-(4-nitrophenyl)acetamide
This protocol details the nitration of acetanilide, a common undergraduate and industrial preparation that exemplifies the synthesis of a nitrophenyl amide.[7][8]
Materials:
-
N-phenylacetamide (Acetanilide)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ethanol
-
Deionized Water
-
Ice
Procedure:
-
Preparation of Acetylating Mixture: In a flask, dissolve 5.0 g of N-phenylacetamide in 5 mL of glacial acetic acid. Place the flask in an ice bath and cool to approximately 5°C.
-
Nitration: Prepare the nitrating mixture by carefully adding 3.5 mL of concentrated HNO₃ to 5 mL of concentrated H₂SO₄ in a separate flask, keeping the mixture cooled in an ice bath.[7]
-
Reaction: Add the cold nitrating mixture dropwise to the stirred N-phenylacetamide solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.[7]
-
Incubation: After the addition is complete, allow the mixture to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 50 mL of water and 30 g of crushed ice.[7] A yellow precipitate of crude N-(4-nitrophenyl)acetamide will form.
-
Purification (Self-Validation):
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the product by recrystallization from an ethanol-water mixture to yield the pure para-isomer. The ortho-isomer, formed as a minor byproduct, is more soluble and will remain in the mother liquor.[7]
-
Dry the purified crystals. The melting point should be sharp, around 215-217°C, confirming the purity and identity of the para-isomer.
-
Spectroscopic Characterization
Unequivocal structural confirmation is paramount.[9] FTIR and NMR spectroscopy are primary techniques for characterizing nitrophenyl amides.[10][11]
Table 2: Key Spectroscopic Data for N-(4-nitrophenyl)acetamide
| Technique | Feature | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Interpretation |
|---|---|---|---|
| FTIR | N-H Stretch | 3370 - 3170 (single peak for secondary amide) | Indicates the presence of the N-H bond in the amide.[12] |
| C=O Stretch | 1680 - 1630 | Characteristic, strong absorption for the amide carbonyl group.[12] | |
| NO₂ Asymmetric Stretch | 1550 - 1475 | Strong absorption confirming the presence of the nitro group on an aromatic ring.[13] | |
| NO₂ Symmetric Stretch | 1360 - 1290 | Confirms the nitro group.[13] | |
| ¹H NMR | Amide N-H | ~10.0-10.5 (singlet, broad) | A downfield, exchangeable proton. |
| Aromatic H (ortho to NO₂) | ~8.2 (doublet) | Deshielded protons due to the strong electron-withdrawing effect of the adjacent nitro group. | |
| Aromatic H (ortho to NHAc) | ~7.7 (doublet) | Protons adjacent to the amide group. |
| | Acetyl CH₃ | ~2.2 (singlet) | Protons of the methyl group on the acetyl moiety. |
Key Chemical Reactivity
The utility of nitrophenyl amides stems from their predictable and strategic reactivity, primarily centered on the hydrolysis of the amide bond and the reduction of the nitro group.
Hydrolysis of the Amide Bond
Amides are the most stable of the carboxylic acid derivatives, but their hydrolysis can be achieved under strong acidic or basic conditions with heating.[14]
-
Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[15] The reaction is effectively irreversible because the resulting amine is protonated under the acidic conditions, preventing it from acting as a nucleophile in the reverse reaction.[15]
-
Base-Catalyzed Hydrolysis: This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. It is a less favorable reaction because the departing amide anion (R₂N⁻) is a very poor leaving group. The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strong base.[16]
Caption: Acid vs. Base-Catalyzed Amide Hydrolysis.
Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is arguably the most important transformation of nitrophenyl amides.[17][18] This reaction converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, dramatically altering the molecule's properties and opening up a vast array of synthetic possibilities. The resulting aminophenyl amides are key building blocks for pharmaceuticals, dyes, and polymers.
Many reagents can effect this transformation, but a classic and highly effective method is the use of a metal in acidic media, such as iron in hydrochloric or acetic acid.[17][19][20] This method is valued for its cost-effectiveness and tolerance of many other functional groups, including the amide itself.[19]
Experimental Protocol: Reduction of N-(4-nitrophenyl)acetamide
Materials:
-
N-(4-nitrophenyl)acetamide
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of 5.0 g of N-(4-nitrophenyl)acetamide and 10 g of iron powder in 100 mL of a 1:1 ethanol/water mixture.
-
Initiation: Heat the mixture to reflux. Once refluxing, add 2-3 mL of concentrated HCl through the condenser to initiate the reaction. The reaction is exothermic and may become vigorous.
-
Reaction: Continue heating under reflux for 1-2 hours, or until the yellow color of the starting material has disappeared (monitor by TLC).
-
Workup: While still hot, add sodium hydroxide solution to the reaction mixture until it is basic to precipitate iron hydroxides.
-
Isolation: Filter the hot mixture by vacuum filtration to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Crystallization (Self-Validation): Combine the filtrate and washings. Reduce the volume by rotary evaporation. Upon cooling, N-(4-aminophenyl)acetamide (paracetamol/acetaminophen precursor) will crystallize.
-
Characterization: Collect the crystals, dry them, and confirm their identity via melting point and spectroscopic analysis (e.g., disappearance of NO₂ stretches in the IR spectrum and appearance of NH₂ signals).
Applications in Research and Development
The unique characteristics of nitrophenyl amides make them highly valuable in several scientific domains.
-
Pharmaceutical and Medicinal Chemistry: Amide bonds are ubiquitous in drug discovery.[1][2][3] Nitrophenyl amides serve as crucial intermediates. For instance, the reduction of N-(4-nitrophenyl)acetamide is a key step towards synthesizing the widely used analgesic, paracetamol. Furthermore, the nitrophenyl moiety itself can be a key part of a pharmacophore or a bioisostere for other functional groups.[21] The synthesis of the lipid-lowering drug bezafibrate utilizes a rearrangement of an N-2-nitrophenyl hydrazonyl bromide to form a key amide bond.[1][2][22]
-
Chemical Synthesis and Intermediates: As demonstrated, the differential reactivity of the nitro and amide groups makes these compounds versatile platforms. The nitro group can be reduced to an amine, which can then undergo a host of reactions (diazotization, acylation, alkylation), while the amide bond remains intact or can be hydrolyzed under different conditions. This orthogonality is a powerful tool for synthetic chemists.
-
Materials Science: The rigid, polar nature of the nitrophenyl amide structure makes it a candidate for inclusion in polymers and dyes. The amino derivatives are essential monomers for high-performance polymers like aramids.
Conclusion
Nitrophenyl amides are a profoundly important class of molecules defined by the electronic tension between the electron-withdrawing nitro group and the resonance-capable amide linkage. This structural feature governs their physical properties, dictates their synthetic accessibility, and provides two distinct handles for chemical transformation—amide hydrolysis and, more significantly, nitro group reduction. From the industrial-scale synthesis of pharmaceuticals to the design of novel materials, a thorough understanding of the synthesis, reactivity, and characterization of nitrophenyl amides is essential for the modern chemical scientist. The protocols and principles outlined in this guide provide a robust framework for harnessing the full potential of these versatile chemical entities.
References
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2025). ResearchGate. [Link]
-
Boyle, M., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters, 24(1), 334-338. [Link]
-
Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. (2012). The Journal of Organic Chemistry. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Preparation of Arylamines, Part 1: Reduction of Nitroarenes. (2023). YouTube. [Link]
-
The mechanism for the reduction of nitrobenzene to aniline. (n.d.). ResearchGate. [Link]
-
Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism. (n.d.). Catalysis Science & Technology. [Link]
-
Boyle, M., et al. (2022). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. [Link]
-
Synthesis of the compound N-(p-nitrophenyl)acetamide piperinoate... (n.d.). ResearchGate. [Link]
-
mechanism of amide hydrolysis. (2019). YouTube. [Link]
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]
-
4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. (2020). RSC Medicinal Chemistry. [Link]
-
Synthesis and Reactions of Amines and Amides. (n.d.). OrgoSolver. [Link]
-
( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with... (n.d.). ResearchGate. [Link]
-
N-(2-Nitrophenyl)-N-phenylnitrous amide. (n.d.). PubChem. [Link]
-
data reports N-(4-Methoxy-2-nitrophenyl)acetamide. (2022). IUCr Journals. [Link]
-
ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. (n.d.). Rasayan Journal of Chemistry. [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. [Link]
-
Mild Amide Synthesis Using Nitrobenzene under Neutral Conditions. (2022). ResearchGate. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Ch20 : Amide hydrolysis. (n.d.). University of Calgary. [Link]
-
Hydrolysis Reaction. (n.d.). CEM Corporation. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N -2-Nitrophenyl Hydrazonyl Bromides. (2021). ResearchGate. [Link]
-
Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2025). ResearchGate. [Link]
-
Synthesis, experimental and theoretical investigations of N-(3-nitrophenyl) acetamide (3NAA). (2012). AIP Publishing. [Link]
-
How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. (2018). Quora. [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2021). Organic Letters. [Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. [Link]
-
The preparation and applications of amides using electrosynthesis. (n.d.). Green Chemistry. [Link]
-
Anion binding studies of tris(2-aminoethyl)amine based amide receptors with nitro functionalized aryl substitutions: A positional isomeric effect. (2025). ResearchGate. [Link]
-
Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. [Link]
-
Streamlining the synthesis of amides using Nickel-based nanocatalysts. (2023). PMC. [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. [Link]
-
Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors. (n.d.). PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. jcbsc.org [jcbsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. quora.com [quora.com]
- 14. Hydrolysis Reaction [cem.com]
- 15. youtube.com [youtube.com]
- 16. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. orgosolver.com [orgosolver.com]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
N-(4-Nitrophenyl)propionamide safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of N-(4-Nitrophenyl)propionamide for Research and Development Professionals
This guide provides comprehensive safety and handling protocols for this compound, designed for researchers, scientists, and professionals in drug development. Moving beyond standard safety data sheets, this document delves into the mechanistic underpinnings of the compound's hazards, offering a self-validating system of protocols grounded in authoritative scientific principles. Our approach is to empower laboratory personnel with a deep understanding of the risks and the rationale behind each safety measure, ensuring a culture of safety and scientific integrity.
Chemical and Physical Identity
This compound (CAS No. 4850-93-5) is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₃.[1][2][3] It is typically encountered as a solid or powder.[4][5] Understanding its physical properties is the first step in a robust risk assessment.
| Property | Value | Source |
| CAS Number | 4850-93-5 | [1][5][6] |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2][3][5][6] |
| Molecular Weight | 194.19 g/mol | [1][2][3][6] |
| Physical State | Solid, Powder | [4][5] |
| Melting Point | 187-189 °C | [5][7][8] |
| Boiling Point | 411.7 ± 28.0 °C at 760 mmHg | [7][8] |
| Synonyms | N-(4-nitrophenyl)propanamide, p-Nitropropionanilide | [2][5][9][10][11] |
Hazard Analysis: A Mechanistic Approach
This compound is classified as a hazardous substance, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5] To fully appreciate these hazards, it is essential to understand the toxicology of its chemical class: nitroaromatic compounds.
The toxicity of many nitroaromatic compounds is not caused by the parent molecule itself, but by its metabolic activation.[12] The electron-withdrawing nature of the nitro group makes the compound susceptible to enzymatic reduction, particularly in anaerobic or low-oxygen environments, such as those created by intestinal microflora or certain liver enzymes.[9][12][13]
This bioreduction process is central to its toxic potential.[12]
As illustrated in Figure 1, the reduction of the nitro group can lead to the formation of highly reactive intermediates, including nitroso and hydroxylamine species.[9][12] These metabolites can bind covalently to cellular macromolecules like proteins and DNA, leading to cytotoxicity and potential mutagenicity.[9] Furthermore, the nitro anion radical can react with molecular oxygen in a process called "redox cycling," which generates superoxide radicals and other reactive oxygen species (ROS), leading to oxidative stress.[6][12] This underlying mechanism is the causative factor for the observed skin, eye, and respiratory irritation.
While specific toxicological data for this compound is limited, the known effects of related compounds, such as 4-nitrophenol, include hematological and ocular effects in animal studies.[14][15] Therefore, a precautionary approach is mandated.
Occupational Exposure and Risk Management
Currently, no official Occupational Exposure Limits (OELs) have been established by major regulatory bodies like OSHA or ACGIH for this compound.[13] For such data-poor substances, a risk-based control banding strategy is a prudent approach.[16] This involves assigning the chemical to a hazard band based on its known irritant properties and the potential for severe effects associated with its chemical class. Given the H-statements and the toxic potential of nitroaromatics, a high level of control is warranted.
The primary goal is to minimize all routes of exposure: inhalation, dermal contact, and ingestion.
Standard Operating Procedure: Safe Handling of Powdered this compound
This protocol outlines the mandatory steps for handling the solid form of the compound. The causality for these stringent controls is the fine, potentially airborne nature of the powder and its potent irritant effects upon contact.
4.1. Engineering Controls: The Primary Barrier
-
Designated Area: All weighing and handling of this compound powder must be conducted in a designated area within a certified chemical fume hood to control airborne particles.[17]
-
Ventilation: Ensure the fume hood has a face velocity appropriate for powder handling (typically 80-120 feet per minute). Check the certification date before commencing work.
-
Shielding: Use a blast shield or the fume hood sash as a barrier between the operator and the material, especially when handling larger quantities or performing reactions.[18]
4.2. Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical and must be based on the specific hazards of this compound as an aromatic nitro-compound.
| PPE Item | Specification | Rationale & Citation |
| Hand Protection | Butyl rubber or Viton® gloves for extended contact. Double-gloving with an inner nitrile glove is recommended. | Butyl rubber is highly resistant to nitro-compounds.[19] Nitrile offers good general protection but is less robust against aromatic solvents.[1][19] Double-gloving provides protection in case the outer glove is breached. |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A full-face shield must be worn over goggles if there is a risk of splashes or dust generation. | Protects against airborne powder and potential splashes.[17][18] A face shield provides broader protection.[18] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin from accidental contact and contamination of personal clothing.[17] |
| Respiratory | Not typically required if work is performed within a certified fume hood. If engineering controls fail or for large spills, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary. | A fume hood is the primary control for inhalation hazards.[17] Respirators are for non-routine situations and require a formal respiratory protection program.[2] |
digraph "PPE_Selection_Workflow" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];Start [label="Task: Handling\nthis compound", shape=ellipse, fillcolor="#F1F3F4"]; In_Hood [label="Is work conducted in a\ncertified chemical fume hood?", shape=diamond, fillcolor="#FBBC05"]; Wear_Base_PPE [label="Required PPE:\n- Chemical Goggles\n- Lab Coat\n- Double Gloves (Nitrile + Butyl/Viton)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Splash_Risk [label="Is there a significant\nsplash or dust risk?", shape=diamond, fillcolor="#FBBC05"]; Add_Face_Shield [label="Add Full Face Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Proceed with work", shape=ellipse, fillcolor="#F1F3F4"]; No_Hood [label="STOP!\nUse of Respirator Required.\nConsult EHS.", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> In_Hood; In_Hood -> Wear_Base_PPE [label="Yes"]; In_Hood -> No_Hood [label="No"]; Wear_Base_PPE -> Splash_Risk; Splash_Risk -> Add_Face_Shield [label="Yes"]; Splash_Risk -> Proceed [label="No"]; Add_Face_Shield -> Proceed; }
4.3. Step-by-Step Handling Protocol
-
Preparation: Before bringing the compound into the fume hood, decontaminate the work surface. Assemble all necessary equipment (spatulas, weigh boats, glassware, waste containers).
-
Donning PPE: Don all required PPE as specified in the table and workflow above.
-
Weighing: To minimize dust, do not pour the powder from a height. Use a spatula to carefully transfer small amounts of the solid to a tared weigh boat. Close the primary container immediately after dispensing.
-
Transfer: If transferring to a reaction vessel, use a powder funnel. Gently tap the funnel to ensure all material is transferred.
-
Post-Handling: After use, carefully wipe down spatulas and the work surface with a solvent-dampened towel (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the towel in the designated solid hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, goggles, inner gloves. Wash hands thoroughly with soap and water immediately after.[13]
Storage and Incompatibility
Proper storage is crucial to maintain chemical stability and prevent hazardous reactions.
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][13]
-
Location: Keep away from heat, sparks, and open flames. Store in a designated cabinet for toxic or reactive chemicals, segregated from incompatible materials.
-
Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to vigorous or explosive reactions.
Emergency Procedures
6.1. Spills
-
Small Spill (in fume hood):
-
Ensure PPE is worn.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels directly on the dry powder.
-
Carefully sweep the mixture into a labeled hazardous waste container.[20]
-
Decontaminate the area with a detergent solution, followed by a solvent rinse.[21]
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area and alert personnel.
-
Restrict access and contact the institutional Environmental Health & Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
6.2. First Aid
The immediate response to exposure is critical to minimizing harm.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][13]
-
Skin Contact: Immediately remove contaminated clothing.[13] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6][13] Seek medical attention if irritation persists.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[6][13]
6.3. Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[13][22]
-
Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and nitrogen oxides.[4][13][22]
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[13][23]
Waste Disposal
All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.
-
Segregation: Collect waste in a dedicated, clearly labeled, and sealed container.
-
Disposal Path: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge to sewer systems.[6]
-
Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.
References
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
-
First-aid measures - Purdue Physics department. Purdue University. [Link]
-
Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Preprints.org. [Link]
-
Reductive Metabolism of Nitroaromatic and Nitropolycyclic Aromatic Hydrocarbons. American Society for Microbiology. [Link]
-
Derivation of occupational exposure limits based on target blood concentrations in humans. ScienceDirect. [Link]
-
Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]
-
This compound | CAS#:4850-93-5. Chemsrc. [Link]
-
How To Choose The Right chemical resistant Gloves – A Buyer's Guide. Droppe. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. International Safety. [Link]
-
Considerations for setting occupational exposure limits for novel pharmaceutical modalities. National Center for Biotechnology Information. [Link]
-
OSHA Glove Selection Chart. University of Texas at Austin, Environmental Health and Safety. [Link]
-
How to choose chemical resistant gloves in 4 steps. Vandeputte. [Link]
-
An interdisciplinary framework for derivation of occupational exposure limits. Frontiers in Public Health. [Link]
-
Derivation of occupational exposure limits: Differences in methods and protection levels. Archives of Toxicology. [Link]
-
Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
-
Standard operating procedure for hazardous chemicals Handling of nanomaterials. University of Southern California. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Safe Handling and Storage of Chemicals. University of California, Santa Cruz, Environmental Health & Safety. [Link]
-
This compound | C9H10N2O3 | CID 3627923. PubChem. [Link]
-
RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols. National Center for Biotechnology Information. [Link]
-
ECLI:NL:RBDHA:2025:24287, Rechtbank Den Haag, C/09/693949. Uitspraken. [Link]
-
Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. [Link]
-
HEALTH EFFECTS - Toxicological Profile for Nitrophenols. National Center for Biotechnology Information. [Link]
-
This compound | CAS#:4850-93-5. Chemsrc. [Link]
-
Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. ACS Publications. [Link]
-
Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
- Method of purifying nitrated aromatic compounds from a nitration process.
-
Standard Operating Procedure - Field Equipment Cleaning and Decontamination. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4850-93-5 [chemicalbook.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 9. researchgate.net [researchgate.net]
- 10. triumvirate.com [triumvirate.com]
- 11. N-(4-nitrophenyl)propanamide; this compound | Chemrio [chemrio.com]
- 12. scielo.br [scielo.br]
- 13. tandfonline.com [tandfonline.com]
- 14. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 18. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 21. epa.gov [epa.gov]
- 22. dl.astm.org [dl.astm.org]
- 23. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Aryl Amides: From Aniline's Accidental Discovery to a Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-aryl amide linkage is a ubiquitous and indispensable feature in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] Its journey from an obscure derivative of an accidentally discovered chemical to a cornerstone of synthetic and medicinal chemistry is a compelling narrative of scientific inquiry, serendipity, and innovation. This technical guide provides an in-depth exploration of the discovery, background, and core synthetic methodologies for N-aryl amides. We will delve into the historical context of aniline's discovery, trace the development of foundational synthetic reactions from classical nucleophilic acyl substitution to modern transition-metal-catalyzed cross-coupling, and highlight the profound impact of this functional group on drug development. This guide is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the causality behind experimental choices, detailed, field-proven protocols, and an authoritative grounding in the chemistry of N-aryl amides.
A Serendipitous Beginning: The Discovery of Aniline and the First N-Aryl Amide
The story of N-aryl amides is inextricably linked to their parent amine, aniline. Aniline was not discovered in a single breakthrough but was instead isolated and named multiple times by different chemists in the early 19th century, each unaware of the others' work.
-
1826: Otto Unverdorben first isolated the compound by the destructive distillation of indigo, naming it Crystallin.[4][5][6]
-
1834: Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color and named it kyanol (from the Greek for blue).[4][5][6]
-
1840: Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named aniline, after the indigo-yielding plant Anil.[4][5]
-
1842: Nikolay Zinin successfully reduced nitrobenzene to obtain a base he called benzidam.[4]
It was not until 1843 that the eminent German chemist August Wilhelm von Hofmann demonstrated that all these substances were, in fact, the same compound, which became known as aniline.[4][6]
The industrial-scale production of aniline was catalyzed by an unrelated event: the 1856 discovery of the first synthetic dye, mauveine, by William Henry Perkin, a student of Hofmann's.[4][5] Perkin's discovery, derived from impure aniline, ignited the synthetic dye industry and made aniline a widely available commodity chemical.[4][7] This industrial capacity laid the groundwork for the future synthesis of aniline-derived pharmaceuticals.
The simplest N-aryl amide, acetanilide , was subsequently prepared through the acetylation of aniline.[8][9] This compound, later marketed as the analgesic and antipyretic drug Antifebrin, was one of the first synthetic pharmaceuticals, establishing an early and enduring link between the N-aryl amide scaffold and medicinal chemistry.
Core Synthetic Methodologies: Forging the C–N Amide Bond
The construction of the N-aryl amide bond is a fundamental transformation in organic synthesis. Methodologies have evolved from classical approaches requiring harsh conditions to highly sophisticated and mild transition-metal-catalyzed reactions.
The Foundational Method: Nucleophilic Acyl Substitution
The most direct and classic method for forming an N-aryl amide bond is through nucleophilic acyl substitution. This reaction involves the attack of a nucleophilic amine (aniline) on an electrophilic carbonyl carbon of a carboxylic acid derivative.[10]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[10]
-
Addition: The lone pair of electrons on the aniline nitrogen attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[10][11][12]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group.[10] The result is the substitution of the leaving group with the amine.
The choice of the carboxylic acid derivative is critical, as it dictates the reactivity and the required reaction conditions. Acyl chlorides are highly reactive but are often corrosive and difficult to handle in a laboratory setting.[9] Acetic anhydride is a commonly used, safer, and effective alternative for acetylation.[8][9][11]
Caption: Mechanism of Nucleophilic Acyl Substitution.
Experimental Protocol: Laboratory Synthesis of Acetanilide
This protocol details the acetylation of aniline using acetic anhydride, a standard undergraduate and research laboratory procedure.[8][9][11][13]
-
Materials & Reagents:
-
Step-by-Step Procedure:
-
In a round bottom flask, combine 10 mL of aniline with a mixture of 20 mL of acetic anhydride and glacial acetic acid.[13] A small amount of zinc dust can be added.[8]
-
Attach a reflux condenser to the flask and gently heat the mixture in an oil bath for approximately 15-20 minutes.[8][13]
-
Carefully pour the hot reaction mixture into a beaker containing approximately 200 mL of ice-cold water while stirring constantly.[8][13] Vigorous stirring helps to hydrolyze any excess acetic anhydride.
-
The crude acetanilide will precipitate as a solid. Collect the precipitate by vacuum filtration using a Buchner funnel.[13]
-
Wash the crude product with cold water to remove impurities.[14]
-
-
Purification (Recrystallization):
-
Transfer the crude acetanilide to a beaker containing a minimal amount of hot water (e.g., 20-30 mL) and heat gently until it dissolves. If the solution is colored, a small amount of activated carbon can be added to decolorize it.
-
Filter the hot solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath, for about 30 minutes. White, shiny crystals of pure acetanilide will form.[8][13]
-
Collect the pure crystals by filtration, wash with a small amount of cold water, and dry them completely.
-
The Modern Era: Transition Metal-Catalyzed Cross-Coupling
While effective, classical methods often require harsh conditions and are not suitable for complex molecules with sensitive functional groups. The development of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-aryl amides, offering milder conditions, broader substrate scope, and greater functional group tolerance.[15]
The Ullmann condensation is a cornerstone of C-N bond formation, involving the copper-catalyzed coupling of an amine or amide with an aryl halide.[16] Historically, these reactions were notoriously difficult, requiring high temperatures (often >200 °C) and stoichiometric amounts of copper.[16][17]
The modern era of the Ullmann reaction has seen significant advancements. The introduction of soluble copper catalysts and, crucially, chelating ligands (such as diamines or amino acids) has enabled these transformations to occur under much milder conditions with only catalytic amounts of copper, greatly expanding their synthetic utility.[16][18]
Catalytic Cycle: The reaction is believed to proceed through a catalytic cycle involving a copper(I)-amidate complex. This complex undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate, which then undergoes reductive elimination to yield the N-arylated product and regenerate the active copper(I) catalyst.[16]
Caption: Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol: Ligand-Assisted Ullmann Condensation for N-Aryl Benzamide Synthesis
This protocol is a representative example of a modern, ligand-assisted Ullmann coupling.[16]
-
Materials & Reagents:
-
Aryl Halide (e.g., Iodobenzene)
-
Benzamide
-
Copper(I) Iodide (CuI)
-
Ligand (e.g., L-Proline or a phenanthroline derivative)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Reaction vessel suitable for inert atmosphere
-
-
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), benzamide (1.2 mmol), CuI (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMSO, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-aryl benzamide.
-
-
Safety Note: Copper(I) iodide can be harmful if swallowed and may cause irritation. Organic solvents are flammable. The reaction should be conducted in a well-ventilated fume hood.[16]
Arguably the most significant advance in C-N bond formation, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[15][19] Its development allowed for the facile synthesis of a vast range of aryl amines under mild conditions, overcoming many limitations of previous methods.[15]
The success of the reaction hinges on the catalyst system, which consists of a palladium source (often a Pd(0) or Pd(II) precatalyst) and a carefully designed ancillary ligand, typically a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC).[19][20] These ligands are crucial for facilitating the key steps of the catalytic cycle and preventing catalyst deactivation.
Catalytic Cycle: The mechanism involves three primary steps:[15][21]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The N-aryl amide product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.
Emerging Frontiers in N-Aryl Amide Synthesis
The quest for more efficient, sustainable, and specialized methods continues to drive innovation.
-
Umpolung Amide Synthesis (UmAS): This novel strategy reverses the traditional reactivity roles, using a nucleophilic acyl equivalent. A key breakthrough is the use of N-aryl hydroxylamines to directly form N-aryl amides, crucially avoiding the epimerization often seen in the synthesis of chiral α-amino N-aryl amides with conventional methods.[22][23][24]
-
Mechanochemistry: The use of ball milling to conduct C-N cross-coupling reactions provides a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis.[25]
-
Base Metal Catalysis: To reduce reliance on expensive palladium, research into catalysts based on more abundant and cheaper metals like iron is an active and promising area.[19][26]
The N-Aryl Amide in Drug Discovery: A Privileged Scaffold
The amide bond is a fundamental component of biomolecules, and the N-aryl amide motif, in particular, is considered a "privileged scaffold" in medicinal chemistry.[2][27] Its structural rigidity, ability to participate in hydrogen bonding, and metabolic stability make it an ideal feature for designing molecules that interact with biological targets.
| Drug Name (Brand) | Therapeutic Class | Significance of N-Aryl Amide |
| Paracetamol (Tylenol) | Analgesic, Antipyretic | One of the most widely used drugs worldwide; a simple N-acetyl-p-aminophenol structure.[27] |
| Lidocaine | Local Anesthetic | An archetypal N-aryl amide anesthetic, functioning by blocking sodium channels. |
| Imatinib (Gleevec) | Anti-cancer (Kinase Inhibitor) | The N-aryl amide is a key linker, crucial for binding to the ATP pocket of the Bcr-Abl kinase.[27] |
| Fentanyl | Opioid Analgesic | An extremely potent synthetic opioid where the N-phenylpropanamide core is essential for its activity.[27][28] |
| Boscalid | Fungicide | A widely used agricultural fungicide, demonstrating the scaffold's importance beyond medicine. |
| Compound 8h [29] | RORγt Inhibitor | A novel N-(thiazol-2-yl)amide discovered as a potent inhibitor for treating autoimmune diseases.[29] |
Conclusion and Future Outlook
From its origins as a derivative of a chemical curiosity, the N-aryl amide has evolved into one of the most important functional groups in modern science. The development of synthetic methodologies has been a story of continuous improvement, moving from brute-force classical reactions to elegant and highly efficient transition-metal-catalyzed transformations. These advances have not only filled the chemist's toolbox but have directly enabled the discovery and development of life-changing medicines.
The future of N-aryl amide synthesis will likely focus on enhancing sustainability and efficiency. Key areas of development include the broader adoption of catalysts based on earth-abundant metals, the expansion of flow chemistry and mechanochemical techniques to reduce waste, and the design of novel catalytic systems that can construct these vital bonds with even greater precision and under milder conditions. The N-aryl amide scaffold, having proven its value time and again, is set to remain a central focus of innovation in both academic and industrial research for the foreseeable future.
References
-
Preparation of Acetanilide. BYJU'S. [Link]
-
Acetanilide synthesis | PPTX. Slideshare. [Link]
-
A Convenient Laboratory Preparation of Acetanilide. Resonance. [Link]
-
Acetanilide Synthesis from Aniline | PDF. Scribd. [Link]
-
Preparation of Acetanilide: Step-by-Step Lab Guide. Vedantu. [Link]
-
Nucleophilic Acyl Substitution. BYJU'S. [Link]
-
Aniline. Wikipedia. [Link]
-
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. WJPMR. [Link]
-
Aniline. TRC Leiden. [Link]
-
173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines. YouTube. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Aniline. Britannica. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
The discovery of aniline and the origin of the term “aniline dye”. Biotechnic & Histochemistry. [Link]
-
From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline. McGill University Office for Science and Society. [Link]
-
Can somebody explain the reaction mechanism for this nucleophilic acyl substitution? Quora. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). J-STAGE. [Link]
-
Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
N-aryl Amides Research Articles. R Discovery. [Link]
-
Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors. PubMed. [Link]
-
Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Semantic Scholar. [Link]
-
A Novel Approach for the Synthesis of Aryl Amides | Request PDF. ResearchGate. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ACS Publications. [Link]
-
Buchwald-Hartwig Coupling. YouTube. [Link]
-
Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Synthesis of N-substituted aryl amidines by strong base activation of amines. PMC - NIH. [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]
-
Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. PubMed. [Link]
-
The preparation and applications of amides using electrosynthesis. Green Chemistry (RSC Publishing). [Link]
-
Representative examples of amide-containing drugs. ResearchGate. [Link]
-
Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]
-
Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. PubMed. [Link]
-
Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes. Green Chemistry (RSC Publishing). [Link]
-
Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemistryPlusChem. [Link]
-
Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. ACS Publications. [Link]
-
ANALGESICS. PART I. SOME ARYLOXYPROPANOLAMINES. Semantic Scholar. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]
-
The Literature of Analgesics. ACS Publications. [Link]
-
Highly selective .kappa. opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 7. Aniline [trc-leiden.nl]
- 8. byjus.com [byjus.com]
- 9. ias.ac.in [ias.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 12. quora.com [quora.com]
- 13. scribd.com [scribd.com]
- 14. Acetanilide synthesis | PPTX [slideshare.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. youtube.com [youtube.com]
- 22. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of N-(4-Nitrophenyl)propionamide
Abstract
This application note provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of N-(4-Nitrophenyl)propionamide from 4-nitroaniline and propionyl chloride. The protocol is designed for researchers in synthetic chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. The methodology details a robust acylation reaction, followed by a systematic approach to purification via recrystallization and validation of the final product through melting point determination and spectroscopic analysis. This document serves as a self-contained guide, integrating expert insights to ensure a high-yield, high-purity synthesis.
Introduction and Scientific Principle
The synthesis of this compound is a classic example of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry. This process involves the acylation of an amine, in this case, 4-nitroaniline, using an acylating agent, propionyl chloride. The product, an amide, is a critical structural motif found in numerous pharmaceuticals and fine chemicals.
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-nitroaniline at the electrophilic carbonyl carbon of propionyl chloride. The electron-withdrawing nature of the para-nitro group decreases the nucleophilicity of the aniline's amino group compared to unsubstituted aniline; however, it is still sufficiently nucleophilic to react with the highly reactive acid chloride.[1] This reaction forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.
This guide provides a detailed protocol that has been optimized for clarity, safety, and reproducibility, making it suitable for both academic and industrial laboratory settings.
Reaction Scheme and Mechanism
The overall transformation is the N-acylation of 4-nitroaniline.
Caption: Overall reaction for the synthesis of this compound.
The reaction proceeds through a well-established nucleophilic acyl substitution mechanism.
Caption: Mechanism of nucleophilic acyl substitution.
Materials, Reagents, and Safety
Reagents and Materials
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Nitroaniline | Reagent Grade, 98% | Sigma-Aldrich, TCI |
| Propionyl Chloride | Reagent Grade, 98% | Sigma-Aldrich, Fisher |
| Dichloromethane (DCM) | ACS Grade, Anhydrous | Fisher Scientific |
| Ethanol (for recrystallization) | Reagent Grade, 95% | VWR |
| Deionized Water | N/A | In-house supply |
| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |
Equipment
-
Magnetic stir plate and stir bar
-
Round-bottom flask (100 mL) with septum
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders and syringes
-
Büchner funnel and vacuum flask
-
Hot plate
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Critical Safety Precautions
This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
4-Nitroaniline (CAS: 100-01-6): Toxic if swallowed, in contact with skin, or if inhaled.[2] May cause damage to organs through prolonged or repeated exposure.[3] It is a suspected mutagen and is harmful to aquatic life.[3] Avoid dust formation and handle with extreme care.[4]
-
Propionyl Chloride (CAS: 79-03-8): Corrosive. Causes severe skin burns and eye damage. It is a lachrymator (induces tearing). Reacts violently with water and alcohols. Handle only in a chemical fume hood.[5]
-
Dichloromethane (DCM, Methylene Chloride): Volatile and a suspected carcinogen. Avoid inhalation of vapors.
Detailed Experimental Protocol
Workflow Overview
Caption: Step-by-step experimental workflow.
Part A: Synthesis of Crude this compound
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitroaniline (1.04 g, 7.5 mmol).
-
Dissolution: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the 4-nitroaniline is fully dissolved.
-
Reactant Addition: While stirring, slowly add propionyl chloride (0.70 mL, 7.5 mmol) to the solution dropwise using a syringe over 5-10 minutes.
-
Scientist's Note: The reaction is exothermic. Slow addition prevents a rapid temperature increase. The formation of a precipitate (hydrochloride salt of unreacted aniline or product) may be observed.
-
-
Reaction: Seal the flask with a septum and stir the reaction mixture at room temperature overnight (approximately 16-18 hours) to ensure the reaction goes to completion.[6]
Part B: Isolation of Crude Product
-
Filtration: After the reaction is complete, filter the mixture through a Büchner funnel to collect the solid precipitate.
-
Washing: Wash the crude product in the funnel with a small amount of cold DCM (approx. 10 mL) to remove any colored impurities.
-
Drying: Transfer the collected solid to a clean, pre-weighed watch glass and dry it under vacuum or in a low-temperature oven (50-60°C) to a constant weight.
-
Yield Calculation: Weigh the dry crude product and calculate the percentage yield. The yield of crude product is typically high.
Part C: Purification by Recrystallization
-
Principle of Recrystallization: This technique purifies solid compounds based on differences in solubility. An ideal solvent dissolves the compound well when hot but poorly when cold, leaving impurities behind in the solution upon cooling.[7][8]
-
Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the hot solvent portion-wise to avoid using an excessive amount.[7]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[8]
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Final Wash and Dry: Wash the crystals with a small amount of ice-cold ethanol. Dry the purified product completely to obtain this compound as a white or pale-yellow crystalline solid.
Product Characterization and Validation
To confirm the identity and purity of the synthesized product, the following analytical techniques are essential.
Physical Properties and Expected Yield
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O₃ | [6] |
| Molecular Weight | 194.19 g/mol | [9][10] |
| Appearance | White to pale-yellow crystalline powder | [6] |
| Melting Point | 187-189 °C | [9][11] |
| Theoretical Yield | 1.46 g (based on 7.5 mmol starting material) | N/A |
| Expected Yield (Purified) | > 80% | N/A |
Spectroscopic Data
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the functional groups present in the molecule.
-
N-H Stretch: A sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak around 1660-1700 cm⁻¹.[12]
-
N-O Stretch (Nitro group): Strong peaks around 1500-1550 cm⁻¹ (asymmetric) and 1300-1360 cm⁻¹ (symmetric).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides structural confirmation. (Expected shifts in a solvent like DMSO-d₆):
-
~10.3 ppm (singlet, 1H): Amide N-H .
-
~8.2 ppm (doublet, 2H): Aromatic protons ortho to the nitro group.
-
~7.8 ppm (doublet, 2H): Aromatic protons meta to the nitro group.
-
~2.4 ppm (quartet, 2H): Methylene protons (-CH ₂-CH₃).
-
~1.1 ppm (triplet, 3H): Methyl protons (-CH₂-CH ₃).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive reagents (hydrolyzed propionyl chloride). | Use fresh, anhydrous reagents and solvents. Ensure the reaction flask is dry. |
| Product Fails to Crystallize | Too much recrystallization solvent was used. Impurities are present. | Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce crystallization.[7] |
| Melting Point is Low/Broad | The product is impure or still wet. | Re-recrystallize the product. Ensure the product is thoroughly dried under vacuum before analysis. |
| Oily Product Forms | Solution cooled too quickly during recrystallization. | Reheat the solution to dissolve the oil, then allow it to cool much more slowly at room temperature. |
References
- Chemsrc. This compound | CAS#:4850-93-5. (n.d.).
- XIDIAN. This compound. (n.d.).
- Akhter, Z., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2186.
- ChemicalBook. This compound | 4850-93-5. (2024).
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-NITROANILINE HYDROCHLORIDE. (2024).
- Sigma-Aldrich.
- TCI Chemicals.
- Fisher Scientific.
- Carl ROTH.
- University of California, Los Angeles.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). (n.d.).
- PubChem. This compound | C9H10N2O3 | CID 3627923. (n.d.).
- Osinubi, A. Y., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33285-33298.
- University of Rochester.
- CUNY Bronx Community College.
- Pearson.
- ChemicalBook.
- YouTube.
- ResearchGate.
- Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.).
Sources
- 1. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 6. This compound | 4850-93-5 [chemicalbook.com]
- 7. Home Page [chem.ualberta.ca]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. This compound - 通用试剂 - 西典实验 [seedior.com]
- 10. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 12. docbrown.info [docbrown.info]
Synthesis of N-(4-Nitrophenyl)propionamide: A Detailed Protocol for Researchers
Introduction
N-(4-Nitrophenyl)propionamide is a valuable chemical intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive nitro group and an amide linkage, makes it a versatile building block for further chemical transformations. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the process and empowering researchers to confidently replicate and adapt this synthesis.
Chemical Profile and Safety
A thorough understanding of the properties and hazards of all reagents is paramount for a safe and successful synthesis.
| Compound | Formula | MW ( g/mol ) | MP (°C) | BP (°C) | Hazards |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | 260 | Toxic, Mutagenic, Organ Toxicity[1] |
| Propionyl Chloride | C₃H₅ClO | 92.52 | -94 | 80 | Flammable, Corrosive, Lachrymator |
| Dichloromethane | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Neurotoxin[2] |
| This compound | C₉H₁₀N₂O₃ | 194.19 | 182 | N/A | (Assumed) Irritant |
Reaction Scheme and Mechanism
The synthesis of this compound from 4-nitroaniline and propionyl chloride proceeds via a nucleophilic acyl substitution, a classic example of the Schotten-Baumann reaction .[3][4][5][6]
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Mechanism of Acylation
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-nitroaniline at the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton to form the stable amide product, this compound, and hydrochloric acid as a byproduct.
Caption: Stepwise mechanism of the Schotten-Baumann acylation.
Experimental Protocol
This protocol is based on established procedures for the acylation of anilines.[7]
Materials and Apparatus
-
4-Nitroaniline (1.04 g, 7.5 mmol)
-
Propionyl chloride (0.70 mL, 7.5 mmol)
-
Dichloromethane (DCM), anhydrous (40 mL)
-
Hexane (20 mL)
-
Ethanol (for recrystallization)
-
Deionized water (for recrystallization)
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel
-
Reflux condenser with a drying tube (calcium chloride)
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
TLC plates (silica gel 60 F254), TLC tank, and developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
-
Melting point apparatus
Procedure
Caption: A streamlined workflow for the synthesis of this compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitroaniline (1.04 g, 7.5 mmol) in 30 mL of anhydrous dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.
-
Addition of Propionyl Chloride: Slowly add propionyl chloride (0.70 mL, 7.5 mmol) dropwise to the stirred solution of 4-nitroaniline over 10-15 minutes. The use of a dropping funnel is recommended for controlled addition. Rationale: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight (12-16 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (4-nitroaniline solution), the reaction mixture, and a co-spot. Develop the plate in a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Upon completion, a precipitate may form. Filter the reaction mixture through a Büchner funnel to remove any solids. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloromethane.
-
Purification:
-
Washing: To the crude solid, add 10 mL of hexane and triturate (grind) the solid with a spatula. This will help to remove any unreacted propionyl chloride and other non-polar impurities. Filter the solid and wash with another 10 mL of hexane.[7]
-
Recrystallization: For further purification, recrystallize the crude product from a mixed solvent system of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol. Once dissolved, add hot deionized water dropwise until the solution becomes slightly cloudy. Reheat the solution until it is clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[8][9][10]
-
-
Drying: Dry the purified this compound in a vacuum oven or desiccator to a constant weight. A typical yield for this reaction is around 26%.[7]
Characterization
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to pale yellow solid |
| Melting Point | 182°C[7] |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol [11] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.42 (s, 1H, -NH)
-
δ 8.36 (d, J = 8.8 Hz, 2H, Ar-H ortho to -NO₂)
-
δ 7.97 (d, J = 8.8 Hz, 2H, Ar-H ortho to -NHCO)
-
δ 2.18 (q, J = 7.6 Hz, 2H, -CH₂CH₃)
-
δ 1.05 (t, J = 7.6 Hz, 3H, -CH₂CH₃) (Note: The exact chemical shifts may vary slightly depending on the solvent and instrument. The provided data is based on similar structures and typical chemical shift ranges.)[12]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
FTIR (KBr, cm⁻¹):
-
~3300 (N-H stretch)
-
~1670 (C=O stretch, Amide I)
-
~1590 (N-H bend, Amide II)
-
~1500 and ~1340 (asymmetric and symmetric NO₂ stretch) (Note: The provided data is based on characteristic vibrational frequencies for the functional groups present in the molecule.)
-
Safety and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves, when handling chemicals.[1][8][9]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1][8][9]
-
Handling of Reagents:
-
4-Nitroaniline: is toxic and a suspected mutagen. Avoid inhalation of dust and contact with skin and eyes.[1]
-
Propionyl Chloride: is corrosive, flammable, and a lachrymator. It reacts violently with water. Handle with extreme care.
-
Dichloromethane: is a suspected carcinogen and a neurotoxin. Minimize exposure through inhalation and skin contact.[2]
-
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Halogenated and non-halogenated waste should be segregated.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism, adhering to the detailed experimental procedure, and observing all safety precautions, researchers can confidently and safely synthesize this important chemical intermediate for their research endeavors. The characterization data provided serves as a benchmark for verifying the identity and purity of the final product.
References
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE. Retrieved from [Link]
-
Allen. (n.d.). In Schotten-Baumann reaction, aniline is heated with... Retrieved from [Link]
-
Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
VelocityEHS. (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Retrieved from [Link]
-
Osinubi, A. Y., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Future Journal of Pharmaceutical Sciences, 6(1), 1-13. [Link]
-
National Institutes of Health. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Retrieved from [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of propanamide (propionamide). Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]
- 2. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. rsc.org [rsc.org]
- 6. chem.washington.edu [chem.washington.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Propionamide(79-05-0) 13C NMR spectrum [chemicalbook.com]
- 13. docbrown.info [docbrown.info]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(4-Nitrophenyl)propionamide as a Strategic Intermediate in Chemical Synthesis
Introduction: The Versatility of a Nitro-Activated Scaffold
N-(4-Nitrophenyl)propionamide is a valuable synthetic intermediate that serves as a cornerstone in the construction of a diverse array of more complex molecules. Its utility is primarily derived from the presence of three key functional components: an amide linkage, a phenyl ring, and a nitro group. The electron-withdrawing nature of the para-nitro group significantly influences the reactivity of the aromatic ring and the acidity of the amide proton, making this compound a versatile precursor in various synthetic endeavors, particularly in the realms of medicinal chemistry and materials science. Aromatic nitro compounds are pivotal in the synthesis of drugs and other biologically active molecules.[1][2][3] This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, complete with detailed experimental protocols for its preparation and subsequent transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 4850-93-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O₃ | [4] |
| Molecular Weight | 194.19 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 187-189 °C | [5] |
| Boiling Point | 411.7±28.0 °C at 760 mmHg | [5] |
| Density | 1.3±0.1 g/cm³ | [5] |
Synthesis of this compound: A Detailed Protocol
The most common and straightforward synthesis of this compound involves the N-acylation of 4-nitroaniline with propionyl chloride. This reaction is an example of nucleophilic acyl substitution.[6][7]
Reaction Scheme
Caption: Key transformations of this compound.
Precursor to N-(4-Aminophenyl)propionamide
The most significant application of this compound is its reduction to N-(4-aminophenyl)propionamide. The aromatic nitro group can be selectively reduced to an amino group under various conditions, providing a key building block for pharmaceuticals. [8][9][10] Protocol for Nitro Group Reduction:
Materials:
-
This compound (1.94 g, 10 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol)
-
Ethanol (50 mL)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated HCl to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a NaOH solution to precipitate tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(4-aminophenyl)propionamide.
This resulting amino compound is a precursor to various bioactive molecules, including analogues of the analgesic drug phenacetin. [11][12][13][14]
Role in Drug Design and Development
The N-acyl aniline moiety is a common pharmacophore in many drug candidates. [15][16]The propionamide group can engage in hydrogen bonding interactions with biological targets, while the aromatic ring can participate in π-stacking and hydrophobic interactions. The nitro group, in addition to being a precursor to the versatile amino group, can itself be a key feature in bioactive molecules, sometimes acting as a bioisostere for other functional groups. [17][18][19][20]Bioisosterism is a widely used strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. [21]
Intermediate for Dyes and Materials
While the primary application in drug development involves the reduction of the nitro group, the starting material, 4-nitroaniline, is a crucial intermediate in the synthesis of azo dyes. [22][23]Hydrolysis of this compound can regenerate 4-nitroaniline, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of colors.
Conclusion
This compound is a strategically important intermediate in organic synthesis. Its straightforward preparation, coupled with the versatile reactivity of its functional groups, makes it an invaluable tool for researchers and scientists. The protocols and application notes provided herein offer a comprehensive guide to the synthesis and utilization of this compound, particularly in the context of drug discovery and development, empowering chemists to leverage its full potential in the creation of novel and complex molecular architectures.
References
-
What is the role of bioisosterism in drug design? (2025). Patsnap Synapse. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2020). Molecules, 25(23), 5747. [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians. [Link]
- Phenacetin drug intermediates paranitrophenetole synthesis method. (2017).
-
A Walk through Recent Nitro Chemistry Advances. (2020). Molecules, 25(16), 3649. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules, 27(11), 3598. [Link]
-
Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (n.d.). Frontiers in Chemistry. [Link]
-
Nitro Reduction - SnCl2. (n.d.). Common Organic Chemistry. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2020). Organic and Biomolecular Chemistry, 18(40), 8035-8054. [Link]
-
Two Methods for the Synthesis of Phenacetin. (1999). Chemical Education Resources. [Link]
-
What are the best reagents to reduce aromatic nitro to amine? (2012). ResearchGate. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
The Mechanisms of Nucleophilic Acyl Substitution. (n.d.). Chad's Prep. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [Link]
-
Nucleophilic acyl substitution. (2020). L.S.College, Muzaffarpur. [Link]
-
Acylation under weak base conditions. (n.d.). LibreTexts Chemistry. [Link]
-
What Should Be Noticed When Using and Storing Propionyl Chloride? (n.d.). Stanford Chemicals. [Link]
-
Synthesis of Phenacetin. (n.d.). St. Olaf College. [Link]
-
Synthesis of acetanilide paracetamol phenacetin. (2020). ELEMENTAL CHEMISTRY. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
The Synthesis of Phenacetin from Acetaminophen. (n.d.). University of Missouri–St. Louis. [Link]
-
Material Safety Data Sheet - 4-Nitroaniline MSDS. (2005). ScienceLab.com. [Link]
-
Synthesis, structural, spectral (FT-IR, 1H and 13C-NMR and UV-Vis), NBO and first order hyperpolarizability analysis of N-(4-nitrophenyl)-2, 2-dibenzoylacetamide by density functional theory. (2015). Journal of Molecular Structure, 1098, 33-44. [Link]
-
Classifications, properties, recent synthesis and applications of azo dyes. (2020). Heliyon, 6(1), e03222. [Link]
-
N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years. (2024). Mini-Reviews in Medicinal Chemistry, 24(1), 1-20. [Link]
-
N-Acyl-N-carboxymethyl-2-nitroaniline and its analogues: a new class of water-soluble photolabile precursor of carboxylic acids. (2003). Photochemical & Photobiological Sciences, 2(1), 54-58. [Link]
-
Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. [Link]
-
N'-(4-NITROPHENYL)-N-CYANOGUANIDINE. (n.d.). Chemical Shifts. [Link]
-
Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek. [Link]
-
Synthesis of functionalized amino acid derivatives as new pharmacophores for designing anticancer agents. (2008). Journal of the Serbian Chemical Society, 73(10), 955-965. [Link]
-
The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2006). Magnetic Resonance in Chemistry, 44(8), 834-836. [Link]
- The preparation method of 2- methoxyl group -4- nitroaniline. (2019).
-
Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. (2019). Scientific Reports, 9(1), 14216. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What Should Be Noticed When Using and Storing Propionyl Chloride? - Nanjing Chemical Material Corp. [njchm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. stolaf.edu [stolaf.edu]
- 13. ELEMENTAL CHEMISTRY: Synthesis of acetanilide paracetamol phenacetin [elementalchemistry.in]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. N-Acylhydrazone Pharmacophore's Analgesic and Anti-inflammatory Profile: Recent Advancements during the Past Ten Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ctppc.org [ctppc.org]
- 18. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 19. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 20. drughunter.com [drughunter.com]
- 21. tandfonline.com [tandfonline.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Topic: A Comprehensive Guide to the Analytical Characterization of N-(4-Nitrophenyl)propionamide
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed guide to the essential analytical methodologies for the comprehensive characterization of N-(4-Nitrophenyl)propionamide. Intended for researchers in pharmaceutical development and quality control, this document moves beyond mere procedural outlines to explain the scientific rationale behind method selection and parameter optimization. We present a multi-faceted approach encompassing spectroscopic and chromatographic techniques, ensuring robust structural confirmation, purity assessment, and quantification. Each section includes field-proven protocols and data interpretation insights, grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction and Physicochemical Profile
This compound, a derivative of 4-nitroaniline, serves as a key intermediate in various synthetic pathways, including the development of pharmaceutical agents and materials science applications.[1][2] Its molecular architecture, featuring a nitro-aromatic ring coupled to a short-chain amide, imparts distinct chemical properties that necessitate a multi-technique approach for unambiguous characterization. Accurate determination of its identity, purity, and stability is paramount for regulatory compliance and ensuring the quality of downstream products.
Before delving into analytical protocols, a foundational understanding of the molecule's physical properties is essential for method development, particularly in chromatography and spectroscopy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4850-93-5 | [3][4] |
| Molecular Formula | C₉H₁₀N₂O₃ | [3][4][5] |
| Molecular Weight | 194.19 g/mol | [4][5][6] |
| IUPAC Name | N-(4-nitrophenyl)propanamide | [5][6] |
| Melting Point | 187-189 ºC | [3] |
| Appearance | White powder (as per synthesis) | [4] |
| Topological Polar Surface Area | 74.9 Ų | [5] |
| LogP | 2.19 | [3] |
The Analytical Workflow: A Multi-Pronged Strategy
A single analytical technique is insufficient to fully characterize a compound. A robust workflow leverages the strengths of orthogonal methods—those that measure different chemical properties—to build a comprehensive and reliable data package. The following diagram illustrates a logical workflow for the characterization of this compound.
Sources
- 1. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 4. This compound | 4850-93-5 [chemicalbook.com]
- 5. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4850-93-5 [sigmaaldrich.com]
Introduction: Probing Molecular Structure with Infrared Light
An Application Note for the Structural Characterization of N-(4-Nitrophenyl)propionamide using Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy is a cornerstone analytical technique in modern research and development, offering a rapid, non-destructive, and highly specific method for identifying chemical compounds and elucidating their molecular structures.[1][2] The technique operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, such as stretching and bending.[4][5] An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" that reveals the functional groups present in the molecule.[2][6]
This guide provides a detailed protocol for the analysis of this compound (C₉H₁₀N₂O₃), a compound featuring a secondary amide linkage, an aromatic nitro group, and a phenyl ring.[7] Understanding the vibrational characteristics of these functional groups is critical for confirming the compound's identity, assessing its purity, and studying its interactions in various chemical systems. This document is designed for researchers and scientists, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation, ensuring the generation of accurate and trustworthy results.
Part 1: The Vibrational Signature of this compound
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. The key structural features to be identified are the secondary amide, the aromatic nitro group, and the substituted benzene ring.
-
Secondary Amide Group (-CONH-): This group gives rise to several characteristic and strong absorptions. The N-H stretching vibration is a prominent feature, typically appearing as a single sharp peak.[8] The carbonyl (C=O) stretch, known as the Amide I band, is one of the most intense absorptions in the spectrum.[9][10] Additionally, the combination of N-H bending and C-N stretching, known as the Amide II band, is a key diagnostic peak for secondary amides.[8][9]
-
Aromatic Nitro Group (-NO₂): The nitro group is characterized by two distinct and strong stretching vibrations: an asymmetric stretch and a symmetric stretch.[11][12] The positions of these bands are sensitive to the electronic environment, and their presence is a clear indicator of the nitro functionality.[13]
-
Para-Substituted Benzene Ring: The aromatic ring exhibits C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching vibrations within the ring, typically in the 1600-1450 cm⁻¹ region.[14] Furthermore, the substitution pattern (in this case, 1,4- or para-substitution) produces a characteristic strong out-of-plane C-H bending vibration in the fingerprint region.
Below is a diagram illustrating the key functional groups of the target molecule.
Caption: Structure of this compound with key functional groups.
Part 2: Experimental Workflow and Protocols
The choice of sampling technique is crucial for obtaining a high-quality FTIR spectrum. For a solid powder like this compound, Attenuated Total Reflectance (ATR) is often the most convenient method, while the traditional KBr pellet method remains a valid alternative.
Caption: General experimental workflow for FTIR analysis.
Protocol A: Attenuated Total Reflectance (ATR) Spectroscopy
ATR is a powerful sampling technique that enables the direct analysis of solid samples with minimal preparation.[15][16] It relies on an evanescent wave that penetrates a short distance into the sample placed in direct contact with a high-refractive-index crystal (commonly diamond or germanium), making it ideal for strongly absorbing or opaque samples.[1][17]
Rationale: This method is chosen for its speed, ease of use, and the elimination of sample preparation steps that could introduce contaminants or absorb atmospheric moisture.[18]
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination from previous samples.
-
Background Measurement: With the clean, empty ATR accessory in place, acquire a background spectrum. This measurement captures the instrumental and environmental (e.g., atmospheric CO₂ and H₂O) absorptions, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of this compound powder (typically just enough to cover the crystal surface) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for generating a strong, high-quality spectrum.[18]
-
Sample Measurement: Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Post-Measurement Cleaning: Retract the pressure clamp, remove the sample powder, and clean the crystal surface as described in Step 1.
Protocol B: Potassium Bromide (KBr) Pellet Transmission Spectroscopy
This is the traditional method for analyzing solid samples via transmission, where the sample is dispersed in an infrared-transparent matrix.[19][20]
Rationale: The KBr pellet method provides a classic transmission spectrum and can be useful when an ATR accessory is unavailable or for creating spectral library entries.[21] Success depends on creating a homogenous, transparent pellet to minimize light scattering.[22]
Step-by-Step Methodology:
-
Material Preparation: Gently grind approximately 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[19] The typical sample-to-KBr ratio is about 1:100.[23]
-
Causality Note: KBr is hygroscopic and will readily absorb atmospheric moisture, leading to broad O-H absorption bands in the spectrum (~3400 cm⁻¹).[23] It is crucial to use dried KBr and perform the grinding and mixing process swiftly to minimize water contamination.
-
-
Homogenization: Grind the mixture thoroughly for several minutes until it appears uniform and has a fine, flour-like consistency. This ensures the sample is evenly dispersed, preventing distorted peaks and a sloping baseline.
-
Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of approximately 8-10 tons for several minutes.[21][24] The applied pressure causes the KBr to plasticize and form a thin, transparent, or translucent disc.
-
Measurement: Place the KBr pellet into the spectrometer's sample holder. Acquire a spectrum using parameters similar to the ATR method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans). The background spectrum is typically measured with an empty sample compartment.
Part 3: Spectral Interpretation and Data Analysis
The resulting FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹).[6] The key to analysis is assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.[25]
Expected Vibrational Bands for this compound:
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3370 - 3170 | Medium, Sharp | N-H Stretch | Secondary Amide |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Phenyl Ring |
| 2980 - 2850 | Weak | Aliphatic C-H Stretch | Propionyl Group (-CH₂CH₃) |
| 1680 - 1640 | Strong | C=O Stretch (Amide I Band) | Secondary Amide |
| 1570 - 1515 | Strong | N-H Bend + C-N Stretch (Amide II Band) | Secondary Amide |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | Aromatic Nitro Group |
| ~1600, ~1500, ~1450 | Medium to Weak | C=C Ring Stretch | Phenyl Ring |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | Aromatic Nitro Group |
| 860 - 800 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl |
Table compiled from information in multiple sources.[8][9][10][11][12]
Analysis Walkthrough:
-
N-H Region (3500-3100 cm⁻¹): Look for a single, relatively sharp peak around 3300 cm⁻¹.[8] Its presence is a strong indicator of the secondary amide N-H bond.
-
Carbonyl Region (1700-1600 cm⁻¹): The spectrum should be dominated by a very strong absorption between 1680-1640 cm⁻¹, which is the Amide I band (C=O stretch).[10]
-
Double Bond / Amide II Region (1600-1450 cm⁻¹): Identify three key features here:
-
Nitro / Fingerprint Region (1400-1200 cm⁻¹): A second strong, sharp peak corresponding to the symmetric NO₂ stretch should be clearly visible between 1360-1290 cm⁻¹.[11][12]
-
Fingerprint Region (< 1000 cm⁻¹): Confirm the para-substitution pattern by locating a strong C-H "wag" band between 860-800 cm⁻¹.
Part 4: Protocol Validation and Troubleshooting
Ensuring the trustworthiness of analytical data is paramount. A well-maintained instrument and careful technique are the foundations of a self-validating protocol.
Validation & Quality Control:
-
Instrument Performance: Regularly qualify the spectrometer's performance for wavenumber accuracy and precision using a certified polystyrene standard.[26]
-
Background Correction: Always acquire a fresh background spectrum before running samples, especially if environmental conditions (humidity, temperature) change.[27]
-
Reproducibility: For quantitative applications, method validation should assess parameters like precision, accuracy, and linearity.[28][29][30] For qualitative ID, running a sample multiple times should yield nearly identical spectra.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Solution(s) |
| Noisy Spectrum | Insufficient number of scans; Poor sample-crystal contact (ATR); Opaque or scattering pellet (KBr). | Increase the number of scans (e.g., to 64 or 128); Re-apply the sample with firm, even pressure (ATR); Re-grind the KBr mixture and re-press the pellet to improve transparency. |
| Broad Peak ~3400 cm⁻¹ | Water contamination in the sample or KBr. | Dry the sample in a desiccator or vacuum oven; Use fresh, dry spectroscopy-grade KBr and minimize its exposure to air.[23] |
| Sloping Baseline | Poor sample-crystal contact (ATR); Pellet is too thick or inhomogeneous (KBr); ATR crystal is dirty. | Ensure full contact with the ATR crystal; Prepare a thinner, more uniform KBr pellet; Thoroughly clean the ATR crystal. |
| Distorted/Shifted Peaks (ATR) | Poor ATR correction; Refractive index effects. | Ensure the appropriate ATR correction algorithm (if available in the software) is applied. This corrects for the wavelength-dependent depth of penetration of the evanescent wave.[18] |
Conclusion
FTIR spectroscopy provides an exceptionally powerful and reliable method for the structural characterization of this compound. By leveraging either the rapid ATR technique or the traditional KBr pellet method, researchers can obtain a high-quality infrared spectrum. Correct interpretation of this spectrum, focusing on the signature bands of the secondary amide (Amide I and II, N-H stretch) and the aromatic nitro group (asymmetric and symmetric stretches), allows for unambiguous confirmation of the molecule's identity and functional group composition. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of accurate, reproducible, and trustworthy data for research, development, and quality control applications.
References
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Wikipedia. (2023). Attenuated total reflection. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
Mugberia Gangadhar Mahavidyalaya. (n.d.). Principles and instrumentation FTIR spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
UniTechLink. (2023). FTIR Analysis - Interpret your FTIR data quickly!. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
Specac. (n.d.). How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
Drawell. (n.d.). FTIR Spectrophotometers Guide: Working Principle, Cost, Selecting Tips. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Data Analysis and Interpretation. Retrieved from [Link]
-
University of Calgary. (n.d.). Amide infrared spectra. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]
-
Olori, A., Di Pietro, P., & Campopiano, A. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. Retrieved from [Link]
-
Wikipedia. (2023). Fourier-transform infrared spectroscopy. Retrieved from [Link]
-
Slideshare. (n.d.). Validation of IR instrument. Retrieved from [Link]
-
Akochi-Koble, E., et al. (n.d.). Validation of a FTIR Spectroscopy Method for Measuring and Monitoring Fuel Dilution in Lubricating Oils. DTIC. Retrieved from [Link]
-
AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved from [Link]
-
IOSR Journal. (n.d.). Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrations associated with amide-I/II/III bands for different secondary structures. Retrieved from [Link]
-
Iqtadar, R., et al. (2025, June 25). Advances and Applications of FTIR Spectroscopy: Precision, Accuracy, and Validation Challenges. Journal of Pharma and Biomedics. Retrieved from [Link]
-
Quora. (2018, April 5). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Retrieved from [Link]
-
Kim, J., et al. (2021, December 24). Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy. PMC - NIH. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
-
Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society. Retrieved from [Link]
-
Ord. (n.d.). IR: nitro groups. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]
-
Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Chemsrc. (2025, August 24). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 8). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]
-
Smith, B. C. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. Spectroscopy Online. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
MSE 313 Jr lab manual. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]
-
Akhter, M. R., et al. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]propionamide. PMC - NIH. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Ord. (n.d.). IR: amines. Retrieved from [Link]
-
Spectroscopy & Chromatography. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
-
Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. Retrieved from [Link]
Sources
- 1. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 2. rtilab.com [rtilab.com]
- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. FTIR Analysis - Interpret your FTIR data quickly! 2023 [unitechlink.com]
- 7. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijsr.net [ijsr.net]
- 15. mt.com [mt.com]
- 16. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 17. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 18. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 19. shimadzu.com [shimadzu.com]
- 20. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 21. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 22. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 23. pelletpressdiesets.com [pelletpressdiesets.com]
- 24. m.youtube.com [m.youtube.com]
- 25. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 26. Validation of IR instrument | PPTX [slideshare.net]
- 27. mse.washington.edu [mse.washington.edu]
- 28. iosrjournals.org [iosrjournals.org]
- 29. jpbsci.com [jpbsci.com]
- 30. Development and Validation of a Simple Method to Quantify Contents of Phospholipids in Krill Oil by Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Spectral Analysis of N-(4-Nitrophenyl)propionamide
Abstract
Introduction: The Rationale for NMR Analysis of N-(4-Nitrophenyl)propionamide
This compound is an organic compound featuring a substituted aromatic ring and an amide functional group. The structural elucidation of such molecules is fundamental in many areas of chemical research, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for determining the precise structure of organic molecules in solution.
This guide provides the necessary protocols to perform ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy on this compound. The focus is not only on the "how" but also the "why," ensuring a deep understanding of the process, from sample preparation to spectral interpretation.
Predicted NMR Spectral Analysis
Due to the absence of publicly available experimental NMR data for this compound, the following analysis is based on established chemical shift principles and data from structurally related compounds. This predicted data serves as a reliable guide for what to expect in an experimental spectrum.
The structure and atom numbering for this compound are as follows:
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit the following signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |
| ~10.3 | Singlet (broad) | 1H | NH | The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |
| ~8.2 | Doublet | 2H | H-3', H-5' | These aromatic protons are ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. They will appear as a doublet due to coupling with H-2' and H-6'. |
| ~7.8 | Doublet | 2H | H-2', H-6' | These aromatic protons are meta to the nitro group and ortho to the amide group. They will appear as a doublet due to coupling with H-3' and H-5'. |
| ~2.4 | Quartet | 2H | CH₂ | The methylene protons are adjacent to a methyl group (3 protons), resulting in a quartet (n+1 = 3+1 = 4). |
| ~1.1 | Triplet | 3H | CH₃ | The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). |
Predicted ¹³C NMR Spectrum
The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to show the following peaks:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172 | C=O | The carbonyl carbon of the amide is significantly deshielded. |
| ~145 | C-4' | This aromatic carbon is attached to the electron-withdrawing nitro group, causing it to be deshielded. |
| ~143 | C-1' | The aromatic carbon attached to the amide nitrogen. |
| ~125 | C-3', C-5' | Aromatic carbons ortho to the nitro group. |
| ~119 | C-2', C-6' | Aromatic carbons meta to the nitro group. |
| ~30 | CH₂ | The methylene carbon of the propionyl group. |
| ~10 | CH₃ | The methyl carbon of the propionyl group. |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for structural elucidation.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample should be homogeneous and free of particulate matter.
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weigh the Sample: Accurately weigh the required amount of this compound into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is a good starting point for its high dissolving power. Chloroform-d (CDCl₃) is another common option.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex the vial until the sample is completely dissolved.
-
Filtration: To remove any insoluble impurities, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid particles can degrade the quality of the spectrum.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following are general parameters for acquiring standard 1D NMR spectra on a 400 or 500 MHz spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for moderately concentrated samples.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand, depending on sample concentration.
Protocol 3: Data Processing
Proper data processing is crucial for extracting accurate information from the raw NMR data.
Processing Steps:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to achieve a flat baseline.
-
Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify and label the chemical shifts of all significant peaks. For ¹H NMR, integrate the peaks to determine the relative number of protons.
Caption: General workflow for NMR data processing.
Conclusion
This application note provides a detailed framework for the NMR spectral analysis of this compound. By combining predicted spectral data with robust experimental protocols, researchers are well-equipped to undertake the structural characterization of this and similar molecules. The emphasis on the rationale behind experimental choices is intended to empower scientists to not only follow protocols but also to troubleshoot and adapt them as needed, fostering a deeper understanding of this powerful analytical technique.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Application Notes and Protocols for the Purification of N-(4-Nitrophenyl)propionamide via Recrystallization
This document provides a comprehensive guide for the purification of N-(4-Nitrophenyl)propionamide, a key intermediate in various chemical syntheses. The protocol is designed for researchers, scientists, and professionals in drug development who require a high-purity solid form of this compound. This guide moves beyond a simple list of steps, offering a deep dive into the rationale behind the procedural choices, ensuring a robust and reproducible purification process.
Foundational Principles: The Art and Science of Recrystallization
Recrystallization is a powerful technique for the purification of solid organic compounds. Its efficacy is rooted in the principle of differential solubility: the target compound and its impurities exhibit different solubilities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient temperature but will completely dissolve it at an elevated temperature. As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities. These impurities remain in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration. This method is highly effective for eliminating minor impurities and yielding a crystalline solid of high purity, which is crucial for accurate analytical characterization and for meeting the stringent requirements of pharmaceutical development.
Understanding the Analyte: this compound
A thorough understanding of the compound's properties is paramount for developing a successful purification protocol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [1] |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 187-189 °C | [3] |
Potential Impurities: The primary impurities in crude this compound often stem from its synthesis. Common synthetic routes involve the reaction of 4-nitroaniline with propionyl chloride or propionic anhydride.[1] Therefore, potential process-related impurities include:
-
Unreacted 4-nitroaniline
-
Hydrolysis products such as propionic acid
-
Side-reaction products
The Recrystallization Workflow: A Step-by-Step Protocol
The following protocol is divided into two critical stages: a systematic solvent screening to identify the optimal recrystallization solvent, followed by the full-scale recrystallization procedure.
Stage 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures.
Recommended Screening Solvents: Based on the polar amide and nitro functional groups, the following solvents are recommended for initial screening:
-
Ethanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Ethyl Acetate
-
Water
-
Toluene
Screening Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different screening solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. A good candidate solvent will not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue to add the solvent dropwise until the solid completely dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Place the test tubes that show crystal formation in an ice-water bath to maximize crystal yield.
-
Evaluate each solvent based on the quality and quantity of the crystals formed. The ideal solvent will yield a large amount of well-formed crystals upon cooling.
Stage 2: Full-Scale Recrystallization Protocol
This protocol assumes a suitable solvent (or solvent pair) has been identified in Stage 1. Ethanol or an ethanol/water mixture is often a good starting point for compounds of this nature.[4]
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Spatula and glass stirring rod
-
Ice-water bath
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Experimental Workflow Diagram:
Caption: Recrystallization workflow for this compound.
Detailed Steps:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring and heating, until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution, which is essential for good recovery.[5]
-
Decolorization (if necessary): If the hot solution is colored, it may indicate the presence of colored impurities. Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, it is necessary to perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization in the funnel.[6] Use a pre-heated stemless funnel and fluted filter paper.
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5] Rushing the cooling process can lead to the precipitation of smaller, less pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (187-189 °C) is a good indicator of purity.[3] Calculate the percentage recovery.
Expertise from the Field: Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Strategy |
| Oiling Out | The compound is precipitating as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also help.[7] |
| No Crystals Form | Too much solvent was used, resulting in a solution that is not saturated upon cooling. | Boil off some of the solvent to concentrate the solution and attempt to recrystallize again. Alternatively, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[8] |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel, causing the product to crystallize along with the impurities. | Use a slight excess of hot solvent before filtration. Pre-heating the filtration apparatus (funnel and receiving flask) can also prevent this issue.[6] |
| Low Recovery | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfers. | Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Be meticulous with transfers between glassware. |
Self-Validating Systems and Trustworthiness
The integrity of this protocol is maintained through built-in validation steps:
-
Melting Point Analysis: The most straightforward method to assess the purity of the final product. A narrow melting point range that aligns with the literature value is a strong confirmation of successful purification.
-
Visual Inspection: The formation of well-defined crystals, as opposed to an amorphous powder or oil, is an initial indicator of purity. A colorless or pale-yellow crystalline product is expected.
-
Thin-Layer Chromatography (TLC): For a more rigorous assessment, TLC can be used to compare the purified product with the crude material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound may cause skin and eye irritation.[9] Avoid inhalation of dust and contact with skin and eyes.
-
The organic solvents used for recrystallization are often flammable. Keep them away from open flames and ignition sources.
References
-
Chemsrc. This compound | CAS#:4850-93-5. [Link]
-
PrepChem.com. Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). [Link]
-
Univerzita Karlova. Preparation of 4-nitroacetanilide and 4-nitroaniline. [Link]
-
ResearchGate. What is the best technique for amide purification?. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PubChem. This compound | C9H10N2O3 | CID 3627923. [Link]
-
Biocyclopedia. Problems in recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]
-
Sciencemadness Discussion Board. 4-Nitroaniline. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Unknown. recrystallization.pdf. [Link]
-
Unknown. recrystallization-2.doc.pdf. [Link]
-
Organic Syntheses. o-NITROANILINE. [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
Unknown. RECRYSTALLISATION. [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]
Sources
- 1. This compound | 4850-93-5 [chemicalbook.com]
- 2. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. spectrumchemical.com [spectrumchemical.com]
A High-Throughput Screening Platform for Identifying Novel Antimicrobial N-(4-Nitrophenyl)propionamide Derivatives
Application Note & Protocol
Abstract
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of novel chemical scaffolds with potent antimicrobial activity. Nitroaromatic compounds, a class known for their diverse biological effects, represent a promising avenue for development.[1] This guide details a comprehensive, standardized platform for the primary and secondary screening of a chemical library of N-(4-Nitrophenyl)propionamide derivatives to identify and characterize new antimicrobial agents. We provide detailed, step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds against a panel of clinically relevant bacteria. The methodologies are grounded in the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and reliability.[2][3] Additionally, we discuss the scientific rationale behind the screening strategy, including the potential mechanism of action for this compound class, to provide researchers with the foundational knowledge required for successful antimicrobial drug discovery campaigns.
Scientific Background & Rationale
This compound is a nitroaromatic compound, a chemical class that includes well-established antimicrobials like nitrofurantoin and metronidazole.[4][5] The antimicrobial efficacy of these molecules is often linked to the nitro (NO₂) group.[1] This group's strong electron-withdrawing properties are crucial, but the primary mechanism of action for many nitroaromatic drugs involves their function as prodrugs.[6][7]
The core hypothesis is that these compounds are reductively activated within the microbial cell by endogenous nitroreductase enzymes.[8][9] These enzymes, which are more prevalent or active in certain bacteria compared to mammalian cells, reduce the nitro group to generate highly reactive cytotoxic intermediates, such as nitroso radicals and hydroxylamines.[4][7] These reactive species can indiscriminately damage critical cellular macromolecules like DNA, ribosomal proteins, and enzymes, leading to inhibited growth (bacteriostatic effect) or cell death (bactericidal effect).[4][10]
Screening a library of this compound derivatives allows for the systematic exploration of its structure-activity relationship (SAR). Modifications to the propionamide side chain or substitutions on the phenyl ring can modulate key properties such as:
-
Solubility and Permeability: Affecting the compound's ability to reach its intracellular target.
-
Redox Potential: Influencing the efficiency of nitroreductase activation.
-
Target Interaction: Potentially altering the binding affinity to intracellular targets or nitroreductase enzymes.
This screening platform is designed to efficiently identify derivatives with superior potency and desirable bactericidal characteristics.
Experimental Design & High-Level Workflow
The screening process is designed as a cascade, beginning with a broad primary screen to identify compounds with any level of growth inhibition, followed by a more rigorous secondary screen to confirm activity and determine the nature of the antimicrobial effect.
Caption: High-level workflow for antimicrobial screening.
Materials & Reagents
-
Test Compounds: this compound derivatives dissolved in dimethyl sulfoxide (DMSO).
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Quality Control Strain: Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) or Agar (TSA) for initial culture propagation.
-
-
Reagents & Consumables:
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Plate incubator (35 ± 2°C)
-
Standard antibiotics for positive control (e.g., Ciprofloxacin, Gentamicin)
-
Protocol 1: Preparation of Standardized Bacterial Inoculum
Rationale: A standardized inoculum density is the most critical variable for ensuring inter-assay reproducibility. The CLSI M07 guidelines recommend a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2][11]
-
Initial Culture: Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour MHA plate.
-
Broth Culture: Transfer the colonies into a tube containing 5 mL of TSB.
-
Incubation: Incubate the broth culture at 35 ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2-6 hours).
-
Turbidity Adjustment: Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target OD₆₂₅nm ≈ 0.08–0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Final Dilution: Perform a 1:150 dilution of the adjusted suspension in sterile CAMHB. This creates the final inoculum with a density of approximately 1 x 10⁶ CFU/mL.
-
Pro-Tip: This final inoculum must be used within 30 minutes of preparation to prevent changes in bacterial density. Prepare only the volume needed for the assay.
-
Protocol 2: Primary Screening - MIC Determination by Broth Microdilution
Rationale: The broth microdilution method is a standardized, scalable technique for determining the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[3] This protocol is adapted from CLSI M07 guidelines.[2]
-
Compound Plate Preparation:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a starting solution of the test compound (e.g., at 256 µg/mL) in CAMHB containing 2% DMSO. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 100 µL from well 10. This leaves wells 11 (growth control) and 12 (sterility control) without any compound.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB (without bacteria) to well 12. This serves as a sterility control.
-
The final concentration of bacteria in each test well is now ~5 x 10⁵ CFU/mL. The final DMSO concentration is ≤1%.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, examine the plates. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A button of cells at the bottom of a U-bottom well indicates growth.
Protocol 3: Secondary Screening - MBC Determination
Rationale: The MIC value only indicates growth inhibition, which could be temporary (bacteriostatic). The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum, identifying a bactericidal effect.[12][13] An MBC is typically determined after an MIC test.[14]
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Mix the contents of each well thoroughly.
-
Plating: Using a calibrated loop or pipette, plate a 10 µL aliquot from each selected well onto a quadrant of a fresh MHA plate. Also plate an aliquot from the growth control well (well 11) to confirm initial inoculum viability.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each quadrant. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[15]
-
Example Calculation: If the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL. If plating 10 µL, this corresponds to ≤5 colonies on the agar plate.
-
Data Analysis and Interpretation
Quantitative data from the screening should be compiled for easy comparison. The MBC/MIC ratio is a key metric used to classify the antimicrobial effect.
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| N4P-001 | S. aureus | 4 | 8 | 2 | Bactericidal |
| N4P-001 | E. coli | 16 | >128 | >8 | Bacteriostatic |
| N4P-002 | S. aureus | 8 | 16 | 2 | Bactericidal |
| N4P-002 | E. coli | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation Guidelines:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests the compound primarily inhibits growth rather than killing the bacteria.
Conceptual Mechanism of Action
The antimicrobial activity of this compound derivatives is hypothesized to rely on reductive activation by bacterial nitroreductases, a mechanism shared by other nitroaromatic drugs.[4][16]
Caption: Conceptual pathway for nitroaromatic prodrug activation.
References
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]
-
Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
Tiwari, C., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics, 10(5), 543. Retrieved from [Link]
-
ProQuest. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
-
MDPI. (2021). Nitroaromatic Antibiotics. Retrieved from [Link]
-
CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]
-
SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]
-
Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Retrieved from [Link]
-
EUCAST. (n.d.). Expert Rules. Retrieved from [Link]
-
ASM Journals. (n.d.). A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase. Retrieved from [Link]
-
ASM Journals. (n.d.). Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase. Retrieved from [Link]
-
Regulations.gov. (n.d.). M07-A8. Retrieved from [Link]
-
ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]
-
EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]
-
Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), 383-387. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Egyptian Journal of Chemistry, 64(10), 5569-5575. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. The Role of Nitroreductases in Resistance to Nitroimidazoles - ProQuest [proquest.com]
- 6. The Role of Nitroreductases in Resistance to Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. scielo.br [scielo.br]
- 9. ackerleylab.com [ackerleylab.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. journals.asm.org [journals.asm.org]
Application Notes & Protocols: Strategic Derivatization of N-(4-Nitrophenyl)propionamide for Medicinal Chemistry Programs
Abstract: This document provides a comprehensive guide for medicinal chemists on the strategic derivatization of N-(4-Nitrophenyl)propionamide. This scaffold serves as a versatile starting point for generating diverse compound libraries aimed at early-stage drug discovery. We move beyond simple procedural lists to explain the causal reasoning behind key synthetic transformations, including nitro group reduction, bioisosteric replacement, and palladium-catalyzed cross-coupling reactions. Detailed, self-validating protocols are provided for each core methodology, alongside guidelines for the characterization of novel analogues and their progression through a typical pharmacological screening funnel.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry, the identification of promising starting scaffolds is a critical step in any drug discovery campaign. This compound represents an archetypal "hit" compound: a simple, synthetically tractable molecule possessing key functional groups that serve as versatile handles for chemical modification.
The core utility of this scaffold lies in the strategic potential of its two main components:
-
The Propionamide Moiety: This group often acts as a vector, orienting the molecule within a target's binding site and potentially forming crucial hydrogen bond interactions via the amide N-H and carbonyl groups. Its modification, while possible, is often secondary to manipulations of the aromatic ring.
-
The 4-Nitrophenyl Ring: This is the primary locus for diversification. The aromatic nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the molecule. While it can be a useful pharmacophore, it is often considered a structural liability in medicinal chemistry. Aromatic nitro groups are susceptible to in-vivo metabolic reduction, which can lead to the formation of reactive and potentially carcinogenic hydroxylamine and nitrosoamine species.[1][2] Therefore, its modification is a primary objective, serving the dual purpose of mitigating toxicity risks and exploring the structure-activity relationship (SAR).
This guide details three principal derivatization strategies to leverage this scaffold, transforming a simple starting material into a library of diverse analogues with modulated physicochemical and pharmacological properties.
Caption: Core derivatization strategies for this compound.
Strategy 1: Reductive Functionalization of the Nitro Group
The most direct and fundamental modification of the scaffold is the reduction of the nitro group to a primary amine. This transformation is strategically critical because it removes the potentially toxic nitro moiety and simultaneously installs a nucleophilic and synthetically versatile aniline functionality.[3] This new amino group can be readily acylated, sulfonated, alkylated, or used in diazotization reactions to unlock a vast chemical space.
Causality Behind Method Selection
While numerous methods exist for nitro group reduction, catalytic hydrogenation (H₂, Pd/C) and metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl) are the most common.[3][4]
-
Catalytic Hydrogenation: This method is often preferred for its clean workup and high efficiency. The catalyst, palladium on carbon, provides a surface for the adsorption of hydrogen gas and the nitroarene, facilitating the reduction. However, it is non-selective and will also reduce other functional groups like alkenes, alkynes, or benzyl ethers, and can cause dehalogenation.[4]
-
Iron in Acidic Media (Béchamp Reduction): This is a classic, robust, and cost-effective method that is highly chemoselective for the nitro group.[3] The reaction is heterogeneous, with iron metal acting as the electron donor. The acidic medium helps to dissolve the iron and protonate intermediates. This method is tolerant of many other functional groups, making it a reliable choice in complex molecules.
We will detail the protocol for the Béchamp reduction due to its reliability and functional group tolerance.
Protocol 2.1: Synthesis of N-(4-Aminophenyl)propionamide via Béchamp Reduction
Materials:
-
This compound (1.0 eq)
-
Iron powder (<100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (typically a 4:1 to 2:1 mixture of EtOH:H₂O). Stir to create a suspension.
-
Addition of Reagents: Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). The ammonium chloride acts as a mild proton source and helps to etch the surface of the iron particles, initiating the reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (stains well with UV) and the appearance of the more polar amine product. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: Allow the reaction to cool to room temperature. The crude reaction mixture will be a dark grey/black slurry. Filter the mixture through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is recovered.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and saturated NaHCO₃ solution to neutralize any residual acid and basify the solution, ensuring the product is in its free amine form.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Validation & Characterization:
-
TLC: The product, N-(4-aminophenyl)propionamide, should have a lower Rf value than the starting material.
-
¹H NMR: Expect to see the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the -NH₂ protons. The aromatic protons will shift significantly upfield.
-
Mass Spec (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the product (C₉H₁₂N₂O).
-
IR Spectroscopy: Observe the disappearance of the characteristic nitro group stretches (~1520 and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (~3300-3400 cm⁻¹).
Strategy 2: Diversification via Palladium-Catalyzed Cross-Coupling
To explore structure-activity relationships related to the substitution pattern of the phenyl ring, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5] To utilize this chemistry, the scaffold must first be modified to incorporate a halide (typically bromine or iodine) or a triflate, which can participate in the catalytic cycle.
Protocol 3.1: Preparation of N-(4-bromophenyl)propionamide
This precursor is readily synthesized from commercially available 4-bromoaniline.
Materials:
-
4-bromoaniline (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous MgSO₄
Procedure:
-
Reaction Setup: Dissolve 4-bromoaniline (1.0 eq) and pyridine or TEA (1.2 eq) in DCM in a flask, and cool the solution to 0°C in an ice bath. The base is crucial to neutralize the HCl byproduct of the reaction.
-
Reagent Addition: Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution. An exothermic reaction and formation of a precipitate (pyridinium or triethylammonium hydrochloride) will be observed.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the aniline.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization if necessary.
Protocol 3.2: Suzuki-Miyaura C-C Coupling
The Suzuki reaction is a powerful method for forming bi-aryl compounds by coupling an aryl halide with an organoboron species.[6][7]
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Materials:
-
N-(4-bromophenyl)propionamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, or Toluene/EtOH/H₂O)
Procedure:
-
Inert Atmosphere: All cross-coupling reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.
-
Reaction Setup: To a Schlenk flask or sealed vial, add N-(4-bromophenyl)propionamide (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (0.03 eq).
-
Solvent Addition: Degas the chosen solvent (e.g., Dioxane/Water 4:1) by bubbling with N₂ or Ar for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3.3: Buchwald-Hartwig C-N Amination
This reaction enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[8][9] The choice of ligand is critical for reaction efficiency.[10]
Materials:
-
N-(4-bromophenyl)propionamide (1.0 eq)
-
Amine (primary or secondary, 1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. All steps must be performed in a glovebox or using Schlenk line techniques.
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst and the ligand to an oven-dried vial. Add the solvent and stir for a few minutes to allow for catalyst activation.
-
Reagent Addition: To this catalyst solution, add the N-(4-bromophenyl)propionamide, the amine, and the base.
-
Reaction Execution: Seal the vial and heat to 80-110°C with stirring. Monitor the reaction by LC-MS.
-
Workup & Purification: Follow a similar aqueous workup and chromatographic purification procedure as described for the Suzuki-Miyaura coupling.
Characterization and Data Summary
Thorough characterization is essential to confirm the structure and purity of each new analogue. A combination of spectroscopic and chromatographic methods should be employed.
| Compound Name | Key ¹H NMR Signals (δ, ppm in CDCl₃) | ESI-MS [M+H]⁺ (Expected) |
| This compound | ~8.20 (d, 2H), ~7.70 (d, 2H), ~7.6 (br s, 1H, NH), ~2.4 (q, 2H), ~1.2 (t, 3H) | 195.07 |
| N-(4-Aminophenyl)propionamide | ~7.25 (d, 2H), ~6.65 (d, 2H), ~7.2 (br s, 1H, NH), ~3.6 (br s, 2H, NH₂), ~2.3 (q, 2H), ~1.2 (t, 3H) | 165.10 |
| N-(4-Bromophenyl)propionamide | ~7.45 (d, 2H), ~7.40 (d, 2H), ~7.4 (br s, 1H, NH), ~2.35 (q, 2H), ~1.2 (t, 3H) | 227.99 / 229.99 (Br isotopes) |
| Representative Suzuki Product | Appearance of new aromatic signals corresponding to the coupled boronic acid. | Varies |
| Representative Buchwald Product | Appearance of signals corresponding to the coupled amine; potential upfield shift of aromatic protons. | Varies |
Application in Medicinal Chemistry: The Screening Funnel
The synthesized library of derivatives serves as the input for a pharmacological screening cascade designed to identify promising lead compounds. This process systematically filters compounds based on desired biological activity and drug-like properties.[11][12]
Caption: A typical medicinal chemistry screening funnel.
-
Primary Screening: The entire library is tested in a high-throughput screen (HTS) against the biological target of interest (e.g., an enzyme or receptor).[13] This is typically a single-concentration assay designed to identify initial "hits" that show activity above a certain threshold.
-
Hit Confirmation and Secondary Screening: Hits from the primary screen are re-tested to confirm their activity. Dose-response curves are generated to determine potency (e.g., IC₅₀ or EC₅₀). Orthogonal assays (using a different technology to measure the same endpoint) are employed to rule out false positives. Initial cytotoxicity assays are also performed to deprioritize non-specifically toxic compounds.[12]
-
Lead Generation & ADME Profiling: The most promising hits undergo further evaluation of their drug-like properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Key in vitro assays include:
-
Solubility: Thermodynamic and kinetic solubility assays.
-
Permeability: Assays like PAMPA or Caco-2 to predict intestinal absorption.
-
Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine metabolic half-life.
-
-
Lead Optimization: Compounds that demonstrate a good balance of potency, selectivity, and ADME properties are designated as "leads." At this stage, the SAR data gathered from the initial library is used to design and synthesize a second generation of more focused analogues to further improve the desired properties, ultimately leading to a clinical candidate.
Conclusion
This compound is more than a simple chemical; it is a strategic entry point for medicinal chemistry exploration. By applying rational and well-established derivatization methodologies—specifically, nitro group reduction for safety and versatility, and palladium-catalyzed cross-coupling for SAR exploration—researchers can efficiently generate diverse libraries of novel chemical entities. The protocols and strategic insights provided herein are designed to empower drug discovery professionals to effectively leverage this scaffold in their quest for new therapeutic agents.
References
- The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. Retrieved from [Link]
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- This compound | 4850-93-5 - ChemicalBook. (2025, July 24).
- N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC - NIH. (n.d.).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed. (2007). Nature Protocols, 2(12), 3115-21.
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen Research Portal. (n.d.).
- Suzuki cross-coupling reaction - YouTube. (2020, February 13).
- Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. (n.d.).
- Suzuki reaction - Wikipedia. (n.d.).
- Sullivan, T. J., et al. (n.d.). Pharmacological screening of new chemical entities in human subjects and methods of data handling - NIH.
- Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics - ACS Publications. (2009, March 6).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. (2019, May 3).
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (n.d.).
- 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.).
- Nitro Reduction - Common Conditions. (n.d.).
- Structure-Activity Relationship in a Series of Adrenergic β-Blocking Agents Related to 1-(4-Nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA)1 | Journal of Medicinal Chemistry. (n.d.).
- Reduction of nitro compounds - Grokipedia. (n.d.).
- the hydrolysis of amides - Chemguide. (n.d.).
- Khan, A. H., & Ross, W. C. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27-47.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
- Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. (2018, August 14).
- Reduction of nitro compounds - Wikipedia. (n.d.).
- Bioisosteric Replacements - Cambridge MedChem Consulting. (2021, January 30).
- Process for the reduction of nitro derivatives to amines - Google Patents. (n.d.).
- The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
- Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (2022, July 28).
- Bioisosteric Replacement Strategies - SpiroChem. (n.d.).
- 2-chloro-N-(4-nitrophenyl)propanamide - Chemical Synthesis Database. (2025, May 20).
- Morley, J. O., & Matthews, T. P. (2006). Structure-activity relationships in nitrothiophenes. Bioorganic & Medicinal Chemistry, 14(23), 8099-108.
- Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (2022, December 27).
- Virtual Screening Strategies for Identifying Novel Chemotypes | Journal of Medicinal Chemistry - ACS Publications. (2024, April 23).
- New Chemical Entities - Drug Discovery Solutions - BioSolveIT. (n.d.).
- Bioisosteres of Common Functional Groups. (n.d.).
- Screening for new chemical entities in academic settings (in vivo imaging sidebar). (n.d.).
- This compound | C9H10N2O3 | CID 3627923 - PubChem. (n.d.).
- This compound | CAS#:4850-93-5 | Chemsrc. (2025, August 24).
- Applications for Medicinal Chemistry - IMSERC - Northwestern University. (n.d.).
- N-(4-nitrophenyl)propanamide; this compound - Chemrio. (n.d.).
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. (2022, October 31).
Sources
- 1. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 2. youtube.com [youtube.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. research.rug.nl [research.rug.nl]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Pharmacological screening of new chemical entities in human subjects and methods of data handling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosolveit.de [biosolveit.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-Nitrophenyl)propionamide
Welcome to the technical support center for the synthesis of N-(4-Nitrophenyl)propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common but nuanced acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.
Foundational Synthesis Protocol
The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 4-nitroaniline with an acylating agent like propionyl chloride.[1][2] This baseline protocol, if executed correctly, should provide a high yield of the desired product. Deviations from the expected outcome can be diagnosed using the troubleshooting guide that follows.
Diagram of the General Experimental Workflow
Caption: General workflow for this compound synthesis.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-nitroaniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the flask in an ice bath to between 0 and 5 °C. This is crucial for controlling the exothermic reaction.
-
Addition of Acylating Agent: Add propionyl chloride (1.1 eq) dropwise to the cooled, stirring solution. A precipitate (the hydrochloride salt of the base) will likely form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining base hydrochloride salt.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid.[3][4]
-
Drying & Characterization: Dry the purified crystals under vacuum. Confirm the product's identity and purity through characterization techniques like NMR, IR spectroscopy, and melting point determination.[5][6] The expected melting point is around 187-189 °C.[7][8]
Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis, providing explanations and actionable solutions.
Problem 1: Low or No Product Yield
Question: My reaction yielded very little or no this compound. What are the likely causes?
Answer: A low yield is the most frequent complaint and can stem from several sources. The key is to systematically evaluate the reagents and reaction conditions.
-
Cause A: Hydrolysis of the Acylating Agent. Propionyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form inactive propionic acid.[2][9][10] This is one of the most common reasons for reaction failure.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and a drying tube to protect the reaction from atmospheric moisture. Use freshly opened or properly stored propionyl chloride.
-
-
Cause B: Poor Quality of Starting Materials. Impurities in the 4-nitroaniline can interfere with the reaction.
-
Solution: Check the purity of your 4-nitroaniline. If it is discolored or has a low melting point, consider purifying it by recrystallization from hot water before use.[11]
-
-
Cause C: Incorrect Stoichiometry or Order of Addition. Using an insufficient amount of the acylating agent will result in an incomplete reaction. Adding the aniline to the acyl chloride can promote side reactions.
-
Solution: Use a slight excess (1.1 eq) of propionyl chloride to ensure the complete conversion of the 4-nitroaniline. Always add the acyl chloride slowly to the aniline solution to maintain the aniline in excess locally, minimizing the chance of di-acylation.
-
-
Cause D: Inadequate Temperature Control. The reaction between an amine and an acyl chloride is highly exothermic. If the temperature rises uncontrollably, it can lead to side reactions and degradation of the product.
-
Solution: Perform the initial addition of propionyl chloride in an ice bath (0-5 °C) to dissipate heat effectively.[12]
-
| Troubleshooting Summary: Low Yield | ||
| Problem | Potential Cause | Recommended Action |
| Low or No Product | Moisture in the reaction | Use oven-dried glassware, anhydrous solvents, and a drying tube. |
| Impure 4-nitroaniline | Recrystallize the starting material before use. | |
| Incorrect stoichiometry | Use a slight excess (1.1 eq) of propionyl chloride. | |
| High reaction temperature | Add propionyl chloride slowly at 0-5 °C. |
Problem 2: Product is Impure (Discolored, Oily, Incorrect Melting Point)
Question: My final product is an off-color oil instead of a crystalline solid, and its melting point is broad and lower than expected. How can I fix this?
Answer: An impure product indicates the presence of unreacted starting materials or side products. The solution almost always involves a robust purification step.
-
Cause A: Presence of Unreacted Starting Materials. Unreacted 4-nitroaniline (a yellow-orange solid) is a common impurity that can depress the melting point and cause discoloration.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If starting material remains, consider extending the reaction time. A thorough recrystallization from ethanol is highly effective at removing unreacted 4-nitroaniline.[3]
-
-
Cause B: Inefficient Purification. The crude product will always contain some level of impurity. Failure to purify it correctly will result in a poor-quality final product.
-
Solution: Detailed Recrystallization Protocol.
-
Choose an appropriate solvent (95% ethanol is often effective). The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals via vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering impurities.[4][13]
-
-
Diagram of the Reaction Mechanism
Caption: Mechanism of nucleophilic acyl substitution.
Frequently Asked Questions (FAQs)
Q1: Propionyl chloride vs. Propionic anhydride: Which acylating agent is better and why?
A1: Both are effective acylating agents. Propionyl chloride is generally more reactive than propionic anhydride.[14][15] This higher reactivity means reactions are often faster and can be run at lower temperatures. However, it also means propionyl chloride is more sensitive to moisture.[16] A key difference is the byproduct: propionyl chloride produces corrosive hydrochloric acid (HCl), which must be neutralized by a base.[2] Propionic anhydride produces propionic acid, which is less corrosive and may not require a scavenger base, simplifying the workup.[17][18] The choice often depends on the scale of the reaction, the need for rapid conversion, and tolerance for a basic workup.
| Comparison of Acylating Agents | |
| Propionyl Chloride | Propionic Anhydride |
| Reactivity | Higher |
| Byproduct | HCl (corrosive gas) |
| Base Required? | Yes (e.g., pyridine, triethylamine) |
| Sensitivity | Highly sensitive to moisture |
Q2: What is the role of the base (e.g., pyridine, triethylamine) in this reaction, and is it always necessary?
A2: When using an acyl chloride, a base is essential. Its primary role is to neutralize the HCl that is generated as a byproduct of the reaction.[2][19] If left un-neutralized, the HCl will protonate the nitrogen atom of the unreacted 4-nitroaniline, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the propionyl chloride, effectively stopping the reaction and drastically reducing the yield.[20][21] Therefore, a non-nucleophilic tertiary amine like pyridine or triethylamine is added to act as an "acid scavenger."
Q3: How critical is running the reaction under anhydrous (dry) conditions?
A3: It is absolutely critical. As mentioned in the troubleshooting section, acyl chlorides like propionyl chloride react vigorously with water in a process called hydrolysis.[9] This reaction consumes your acylating agent, converting it to the unreactive carboxylic acid and directly reducing the potential yield of your desired amide product. Even small amounts of moisture from the air, solvent, or glassware can have a significant negative impact.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of techniques should be used for full characterization:
-
Melting Point: A sharp melting point that matches the literature value (approx. 187-189 °C) is a strong indicator of purity.[7][8] Impurities will typically cause the melting point to be lower and broader.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. You should be able to identify and assign peaks corresponding to the aromatic protons, the N-H proton, and the ethyl group protons (a characteristic triplet and quartet).[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including an N-H stretch (around 3300 cm⁻¹) and a strong C=O (carbonyl) stretch (around 1650-1700 cm⁻¹).[15][22] It will also show peaks for the nitro group (around 1500 and 1350 cm⁻¹).
By understanding the chemical principles behind this synthesis and anticipating common pitfalls, you can consistently achieve high yields of pure this compound.
References
-
Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson+. [Link]
-
YouTube. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. [Link]
-
Save My Exams. (n.d.). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
Sciencemadness.org. (2021). Friedel-Crafts acylation of anilides. [Link]
-
Quora. (2018). Is the Friedel-Crafts acylation of aniline difficult?. [Link]
-
NIH. (n.d.). N-[4-(4-Nitrophenoxy)phenyl]propionamide. [Link]
-
Thieme. (2018). Amide Synthesis Using Ynones as Acylation Agents. [Link]
-
CUNY. (n.d.). Purification by Recrystallization. [Link]
-
Pearson+. (n.d.). Given aniline, how would you synthesize 4-nitroaniline while minimizing polysubstitution?. [Link]
-
Wikipedia. (n.d.). Propionyl chloride. [Link]
-
ResearchGate. (2023). How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
-
Quora. (2017). How would you prepare a sample of propanoyl chloride from propanoic acid?. [Link]
-
Reactory. (n.d.). Reaction of propanoyl chloride, water. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Chemsrc. (n.d.). This compound. [Link]
-
YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
-
ResearchGate. (2015). Synthesis, molecular structure and spectroscopic characterization of N-(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA). [Link]
-
Sciencemadness Wiki. (2021). Propionic anhydride. [Link]
-
University of Rochester. (n.d.). How To Run A Reaction: Characterization. [Link]
-
Knowledge. (2024). What Is The Difference Between Propionyl Chloride And Acetyl Chloride?. [Link]
-
MCAT Review. (n.d.). Acid Derivatives. [Link]
-
Sciencemadness Discussion Board. (2011). 4-Nitroaniline. [Link]
-
Polysil. (n.d.). This compound. [Link]
-
University of Houston. (n.d.). Derivatives of Carboxylic Acids. [Link]
-
Quora. (2023). What is the reaction mechanism for synthesis of p-Nitroacetanilide from p-nitroaniline by acetylation reaction in the presence of acetic anhydride and water without using H2SO4 or HNO3?. [Link]
-
Wikipedia. (n.d.). Propionic anhydride. [Link]
- Google Patents. (1957).
- Google Patents. (n.d.). Continuous synthesis method of propionyl chloride.
-
PrepChem.com. (n.d.). Preparation of 4-nitroaniline. [Link]
-
ResearchGate. (2018). How can I synthesis propionyl phloride?. [Link]
- Google Patents. (2006).
- Google Patents. (n.d.). Preparation method of 2- (substituted phenoxy) propionyl chloride.
Sources
- 1. This compound | 4850-93-5 [chemicalbook.com]
- 2. savemyexams.com [savemyexams.com]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 8. This compound | Polysil [polycil.co.uk]
- 9. youtube.com [youtube.com]
- 10. Reaction of propanoyl chloride, water | Reactory [reactory.app]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 14. bloomtechz.com [bloomtechz.com]
- 15. mcat-review.org [mcat-review.org]
- 16. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 17. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 18. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 19. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencemadness.org [sciencemadness.org]
- 21. quora.com [quora.com]
- 22. ymerdigital.com [ymerdigital.com]
Common side products in the synthesis of N-(4-Nitrophenyl)propionamide
Technical Support Center: Synthesis of N-(4-Nitrophenyl)propionamide
A Guide to Identification, Prevention, and Removal of Common Side Products
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important chemical intermediate. As Senior Application Scientists, we understand that achieving high yield and purity requires not just a protocol, but a deep understanding of the reaction mechanism and potential pitfalls. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Section 1: The Core Reaction - Acylation of 4-Nitroaniline
The most prevalent and straightforward synthesis of this compound involves the nucleophilic acyl substitution of 4-nitroaniline with an acylating agent, typically propionyl chloride.[1][2] The lone pair of electrons on the amine nitrogen of 4-nitroaniline attacks the electrophilic carbonyl carbon of propionyl chloride. This is followed by the collapse of the tetrahedral intermediate and elimination of a chloride ion to form the stable amide product.[3][4]
Caption: The reaction mechanism for the synthesis of this compound.
Section 2: Troubleshooting Guide - Common Impurities and Side Reactions
This section addresses the most common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.
Q1: My yield is very low, and a significant amount of my 4-nitroaniline starting material is recovered as an insoluble white solid. What is happening?
Answer: This is the most frequent problem and is caused by in-situ salt formation. The primary reaction between 4-nitroaniline and propionyl chloride generates one equivalent of hydrogen chloride (HCl) gas.[5] While 4-nitroaniline is a weak base, it is basic enough to react with the strong acid HCl. This acid-base reaction forms 4-nitroanilinium chloride[6], a salt that is protonated at the amine nitrogen.
Causality: The protonated amine in 4-nitroanilinium chloride no longer has a lone pair of electrons available for nucleophilic attack on the propionyl chloride. Consequently, it becomes unreactive, effectively removing it from the reaction pool and causing it to precipitate from many organic solvents, halting the synthesis and drastically reducing your yield.
Solution: The addition of a non-nucleophilic base is critical to scavenge the HCl as it is formed.
-
Recommended Bases: Triethylamine (Et₃N) or pyridine are commonly used. Typically, 1.1 to 1.2 equivalents are sufficient to neutralize the generated HCl and any trace amounts in the acyl chloride.
-
Mechanism of Action: The base reacts with HCl to form a salt (e.g., triethylammonium chloride). This salt is often insoluble in the reaction solvent (like dichloromethane) and can be easily removed by filtration at the end of the reaction. This prevents the protonation of the valuable 4-nitroaniline starting material.[7]
Q2: My crude product analysis (e.g., NMR) shows an acidic impurity. What is it and how did it form?
Answer: The acidic impurity is almost certainly propanoic acid. This is a result of the hydrolysis of the highly reactive propionyl chloride starting material.[3][8]
Causality: Acyl chlorides react rapidly and exothermically with water.[9][10] Any moisture present in your solvent, on your glassware, or in the atmosphere can consume your acylating agent to produce the corresponding carboxylic acid (propanoic acid) and HCl. This not only reduces the amount of propionyl chloride available for the main reaction but also introduces an impurity that can be difficult to remove.
Solution: Rigorous anhydrous (dry) conditions are essential.
-
Glassware: Oven-dry all glassware immediately before use.
-
Solvents: Use anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to exclude atmospheric moisture.
Caption: Competing reactions for propionyl chloride during the synthesis.
Q3: How can I distinguish the product from the main impurities using standard analytical techniques?
Answer: A combination of Thin Layer Chromatography (TLC), melting point analysis, and spectroscopy can effectively differentiate the components.
| Compound | Molecular Weight | Melting Point (°C) | Expected TLC Rf* | Key Spectroscopic Features |
| This compound | 194.19 g/mol [11] | ~182 °C[1] | Intermediate | IR: ~3300 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (Amide C=O stretch). ¹H NMR: Distinct amide N-H proton singlet, aromatic protons, and ethyl group signals (triplet and quartet). |
| 4-Nitroaniline | 138.12 g/mol | ~146-149 °C | Highest | IR: Two distinct N-H stretches (~3400-3500 cm⁻¹). ¹H NMR: Aromatic protons and a broad singlet for the -NH₂ protons. |
| Propanoic Acid | 74.08 g/mol | -20.8 °C | Lowest (streaks) | IR: Very broad O-H stretch (~2500-3300 cm⁻¹), ~1710 cm⁻¹ (Carboxylic acid C=O). ¹H NMR: Very broad singlet for the -COOH proton (>10 ppm). |
*TLC Rf values are relative and highly dependent on the solvent system (e.g., Ethyl Acetate/Hexane). 4-Nitroaniline is more polar than the product amide.
Section 3: Optimized Experimental Protocol
This protocol is designed to maximize yield and purity by proactively addressing the side reactions discussed above.
Materials:
-
4-Nitroaniline (1.0 eq)
-
Propionyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
1 M aq. Hydrochloric Acid (HCl)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 4-nitroaniline (1.0 eq) and anhydrous DCM.
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the cooled solution and stir for 5 minutes.
-
Acylation: Add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the addition funnel. Add the propionyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-nitroaniline spot has disappeared.
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated triethylammonium chloride. Transfer the filtrate to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine).
-
Wash with saturated aq. NaHCO₃ (to remove any propanoic acid).
-
Wash with brine (to remove residual water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.
Section 4: Purification Strategy Workflow
The workup and purification steps are designed to systematically remove specific impurities.
Caption: A systematic workflow for the purification of the final product.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use propionic anhydride instead of propionyl chloride?
-
A: Yes, propionic anhydride is a suitable alternative acylating agent.[2] Pros: It is less sensitive to moisture than propionyl chloride. Cons: The byproduct is propanoic acid, not HCl, so a full equivalent must be removed during workup. The reaction may be slower and require heating.
-
-
Q: My reaction mixture turned very dark/black. What does this indicate?
-
A: Dark coloration or charring often indicates decomposition.[12] This can be caused by excessively high temperatures, especially during the addition of the reactive acyl chloride, or by the presence of impurities in the starting materials that catalyze side reactions. Ensure your temperature is well-controlled (0 °C) during addition and that your starting 4-nitroaniline is of high purity.
-
-
Q: Is it possible to form a diacylated product?
-
A: While theoretically possible, the formation of N,N-dipropionyl-4-nitroaniline is generally not a major side product under standard conditions. The electron-withdrawing nitro group and the steric hindrance of the first propionyl group significantly decrease the nucleophilicity of the amide nitrogen, making a second acylation unfavorable. However, under harsh conditions (e.g., high heat, large excess of acylating agent), trace amounts may be observed.
-
References
-
Akhter, Z., et al. (2007). N-[4-(4-Nitrophenoxy)phenyl]propionamide. Acta Crystallographica Section E: Structure Reports Online, 63(10), o4164. Available at: [Link]
-
Save My Exams. (2023). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). 2-chloro-N-(4-nitrophenyl)propanamide. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides [Video]. YouTube. [Link]
-
Save My Exams. (2025, January 10). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(55), 33263-33275. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053. Available at: [Link]
-
Chemsrc. (2023). This compound. Retrieved from [Link]
- Google Patents. (2002). US20020016506A1 - Process for producing N-acylnitroaniline derivative.
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
UOCHB. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline. Retrieved from [Link]
-
Quora. (2017, July 26). How would you prepare a sample of propanoyl chloride from propanoic acid? Retrieved from [Link]
-
ResearchGate. (2020). Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Pearson+. (n.d.). Given aniline, how would you synthesize 4-nitroaniline while minimizing polysubstitution?. Retrieved from [Link]
-
Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]
-
Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. Available at: [Link]
- Google Patents. (1980). US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
-
All Chem. (2020, October 14). Hydrolysis: Preparation of 4-Nitroaniline [Video]. YouTube. [Link]
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available at: [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Mechanism of the acylation reaction of 2-MN. RCOCl: acetyl chloride.... Retrieved from [Link]
-
Sciencemadness Discussion Board. (2007, February 6). propionyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroanilinium chloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2019). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
- Google Patents. (2001). CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
Sources
- 1. This compound | 4850-93-5 [chemicalbook.com]
- 2. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 3. savemyexams.com [savemyexams.com]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 4-Nitroanilinium chloride | C6H7ClN2O2 | CID 85156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. savemyexams.com [savemyexams.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(4-Nitrophenyl)propionamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for N-(4-Nitrophenyl)propionamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this crucial chemical intermediate. The synthesis of this compound, typically via the acylation of 4-nitroaniline[1], can introduce a variety of impurities that complicate downstream applications. This document provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you achieve high purity and yield.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My final product is a pale yellow solid with a broad, depressed melting point (e.g., 178-184°C). What is the likely cause and how do I fix it?
Answer: A yellow hue and a broad melting range are classic indicators of impurities. The literature melting point for pure this compound is sharp, typically around 187-189°C[2][3]. The most probable contaminants are unreacted starting materials or reaction byproducts.
-
Probable Cause 1: Unreacted 4-Nitroaniline. The primary starting material, 4-nitroaniline, is a potent yellow chromophore[4]. Even trace amounts can impart significant color to the final product. Its lower melting point also contributes to the observed depression and broadening.
-
Probable Cause 2: Isomeric Impurities. The synthesis of 4-nitroaniline from aniline can also produce the 2-nitroaniline isomer[4][5]. If this isomer is present in the starting material, it will be acylated along with the desired para-isomer, creating N-(2-Nitrophenyl)propionamide, which is difficult to separate.
Solution: Recrystallization. Recrystallization is the most effective method for removing these types of impurities. The key is to select a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room or sub-ambient temperatures, while the impurities remain in solution. A detailed protocol for solvent screening and recrystallization is provided in Section 3. Ethanol or a mixed solvent system like ethanol/water often provides excellent results.
Question 2: After my reaction workup, the product oiled out and will not solidify. What's happening?
Answer: An oily product, or one that fails to crystallize, typically points to the presence of significant impurities that are acting as a eutectic mixture, depressing the freezing point, or simply residual solvent.
-
Probable Cause 1: Residual Solvent. Solvents used in the reaction or workup (e.g., dichloromethane, THF) can be trapped in the crude product. If the solvent has a low vapor pressure, it may not be removed easily under standard rotary evaporation.
-
Probable Cause 2: Excess Acylating Agent/Byproducts. If propionyl chloride was used, any unreacted material or its hydrolysis product, propionic acid, can lead to an oily consistency.
-
Probable Cause 3: High Impurity Load. If the reaction conversion was low, the high concentration of unreacted starting materials and byproducts can prevent the desired product from forming a stable crystal lattice.
Solutions:
-
Initial Wash: Before attempting recrystallization, wash the crude oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. A cold non-polar solvent like hexane can be effective for removing residual organic impurities[1].
-
Trituration: Add a small amount of a suitable non-solvent and scratch the inside of the flask with a glass rod. This can often induce crystallization.
-
Re-dissolve and Precipitate: Dissolve the oil in a good solvent (e.g., ethyl acetate) and then slowly add a non-solvent (e.g., hexane) until the solution becomes cloudy. A slight warming to clarify followed by slow cooling can initiate crystallization.
Question 3: My recrystallization was successful in improving purity, but my recovery yield was very low (<50%). How can I optimize the yield?
Answer: Low recovery is a common issue in recrystallization and can almost always be traced back to the choice of solvent or procedural technique.
-
Probable Cause 1: Incorrect Solvent Choice. The chosen solvent may have too high a solubility for your compound, even at low temperatures. This means a significant portion of your product remains dissolved in the mother liquor after cooling.
-
Probable Cause 2: Using an Excessive Volume of Solvent. The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will prevent the solution from becoming supersaturated upon cooling, drastically reducing the amount of product that crystallizes out.
-
Probable Cause 3: Cooling Too Rapidly. Crash-cooling the solution (e.g., by placing a hot flask directly into an ice bath) leads to the formation of very small crystals and can trap impurities. It can also prevent complete crystallization.
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.
-
Employ Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, ideally insulated with a cloth. Once at room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Use a Co-solvent System: If a single solvent is not ideal, a co-solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution is faintly turbid. This brings the solution closer to its saturation point, improving recovery on cooling.
Section 2: Frequently Asked Questions (FAQs)
Q: What is the best single solvent for recrystallizing this compound? A: There is no universal "best" solvent, as the ideal choice depends on the specific impurity profile of your crude product. However, polar protic solvents like ethanol and isopropanol are excellent starting points due to the polar amide and nitro functional groups. A systematic solvent screening is always recommended (see Protocol 3.1).
Q: How can I definitively confirm the purity of my final product? A: A combination of techniques provides the most reliable assessment:
-
Melting Point Analysis: A sharp melting point that matches the literature value (187-189°C) is a strong indicator of high purity[2][3].
-
Thin-Layer Chromatography (TLC): A single spot observed in multiple solvent systems suggests the absence of major impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels[6].
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirms the chemical structure and can reveal the presence of impurities if their signals are distinguishable from the product's signals.
Q: I suspect my product is hydrolyzing during workup or purification. How can I prevent this? A: The amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly when heated[7][8][9]. To prevent degradation, ensure that your workup and recrystallization steps are performed under near-neutral pH conditions. Avoid prolonged heating during recrystallization and use neutral solvents. If an aqueous wash is necessary, use deionized water or a buffered solution (e.g., a saturated solution of sodium bicarbonate followed by brine) to neutralize any residual acid.
Section 3: Experimental Protocols & Data
Protocol 3.1: Systematic Solvent Screening for Recrystallization
This protocol allows for the rapid and efficient identification of a suitable recrystallization solvent.
-
Place approximately 20-30 mg of your crude this compound into several small test tubes.
-
To each tube, add a different analytical grade solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, vortexing after each addition.
-
Identify Poor Solvents: Note the solvents in which the compound is largely insoluble at room temperature. These are potential candidates.
-
Take the tubes from Step 3 and heat them gently in a water bath or on a heating block, continuing to add the solvent dropwise until the solid dissolves.
-
Identify Good Solvents: Note the solvents that dissolve the compound readily. These are good candidates for the "soluble" component in a co-solvent system.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.
-
Select the Best Solvent: The ideal solvent is one that showed poor solubility at room temperature but good solubility when hot, and which produces a high yield of crystalline solid upon cooling.
Data Presentation: Solvent Screening Summary
| Solvent | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling | Assessment |
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Insoluble | None | Good for washing, not recrystallization |
| Toluene | Sparingly Soluble | Soluble | Moderate | Possible candidate |
| Ethyl Acetate | Soluble | Very Soluble | Poor | Too soluble; good for chromatography |
| Ethanol | Sparingly Soluble | Very Soluble | Excellent | Good Candidate |
| Isopropanol | Sparingly Soluble | Soluble | Excellent | Good Candidate |
| Acetone | Soluble | Very Soluble | Poor | Too soluble |
This table presents representative data to guide solvent selection.
Protocol 3.2: Optimized Recrystallization Workflow
This workflow is designed to maximize both purity and recovery.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer hotplate. Add the chosen solvent (e.g., ethanol) in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount (1-2% w/w) of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solution cools.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper, followed by placing them in a vacuum desiccator or a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Section 4: Visualization of Workflows
The following diagrams illustrate key decision-making and procedural workflows.
Caption: Troubleshooting Decision Tree for Impure Product.
Caption: Optimized Recrystallization Workflow Diagram.
References
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Xidian Experimental. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). 4-Nitroaniline. Retrieved from [Link]
-
PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Retrieved from [Link]
-
ChemRxiv. (2021). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. Retrieved from [Link]
-
Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p-nitrophenyl esters with.... Retrieved from [Link]
-
HOPEMAX. (n.d.). How to control the side reactions in the synthesis of 4 - Nitroaniline?. Retrieved from [Link]
Sources
- 1. This compound | 4850-93-5 [chemicalbook.com]
- 2. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 3. This compound - 通用试剂 - 西典实验 [seedior.com]
- 4. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. hopemaxchem.com [hopemaxchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-acylation of 4-nitroaniline
Welcome to the technical support center for the N-acylation of 4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this important chemical transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-acylation of 4-nitroaniline in a question-and-answer format.
Question 1: My N-acylation reaction of 4-nitroaniline is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the N-acylation of 4-nitroaniline can be a common issue, primarily due to the reduced nucleophilicity of the nitrogen atom caused by the electron-withdrawing nitro group.[1][2] Here are several potential causes and their corresponding solutions:
-
Insufficiently Reactive Acylating Agent: Standard acylating agents like acetic anhydride might not be reactive enough to overcome the deactivating effect of the nitro group.
-
Solution: Switch to a more reactive acylating agent, such as an acyl chloride. Acyl chlorides are generally more electrophilic than their corresponding anhydrides.[1]
-
-
Inadequate or No Catalyst: For electron-deficient anilines, a catalyst is often necessary to facilitate the reaction.
-
Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[1] For particularly challenging substrates, stronger bases or alternative catalysts may be required.
-
-
Unfavorable Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution: Experiment with different solvents to ensure adequate solubility of the 4-nitroaniline. While some studies suggest that the solvent may not play a significant role in certain N-acylation reactions,[3] others have found that solvents like DMF, DMSO, and acetonitrile can be effective.[4] Increasing the reaction temperature can also improve the reaction rate, but be mindful of potential side reactions or decomposition at excessively high temperatures.[5]
-
-
Poor Solubility of 4-nitroaniline: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[1][5]
-
Solution: Choose a solvent in which 4-nitroaniline is readily soluble at the reaction temperature. Polar aprotic solvents are often a good choice.
-
Question 2: I am observing a significant amount of unreacted 4-nitroaniline even after extended reaction times. What steps can I take to drive the reaction to completion?
Answer:
This issue often stems from a combination of the factors mentioned above. Here is a systematic approach to address it:
-
Increase the Stoichiometry of the Acylating Agent: Using a larger excess of the acylating agent (e.g., 2-3 equivalents) can help drive the reaction to completion.[1]
-
Optimize the Catalyst: If you are using a catalyst like DMAP, ensure it is of good quality and used in an appropriate amount (typically 5-10 mol%).
-
Elevate the Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid decomposition.[5]
-
Consider a Stronger Base: For particularly deactivated anilines, using a strong base like sodium hydride (NaH) to deprotonate the aniline prior to adding the acylating agent can significantly improve the yield.[1]
Question 3: My reaction is producing multiple products, leading to a difficult purification process. What are the likely side products and how can I minimize their formation?
Answer:
The primary side product in the N-acylation of anilines is often the result of diacylation, where the initially formed amide reacts further. However, with the electron-withdrawing nitro group in 4-nitroaniline, this is less common. Other potential side reactions could involve impurities in the starting materials or solvent.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a stoichiometric amount of the acylating agent or add it slowly to the reaction mixture to avoid a large excess at any given time.[1]
-
Purify Starting Materials: Ensure the 4-nitroaniline and the acylating agent are pure.
-
Use Anhydrous Conditions: If using a highly reactive acylating agent like an acyl chloride, ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
-
Question 4: I'm concerned about the environmental impact of my reaction. Are there greener synthesis options for the N-acylation of 4-nitroaniline?
Answer:
Yes, several more environmentally friendly approaches have been developed for N-acylation reactions.
-
Catalyst-Free Conditions: Some studies have shown that N-acylation can be achieved efficiently without a catalyst, sometimes even in water or under solvent-free conditions.[3][6]
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields with less energy consumption.[6][7][8]
-
Alternative Acylating Agents and Catalysts: Research is ongoing into the use of less hazardous acylating agents and more sustainable catalysts, such as solid acid catalysts or metal-free systems.[7][9][10] For instance, using acetic acid as both the acylating agent and solvent under microwave irradiation has been reported as a green method.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-acylation of 4-nitroaniline?
The main challenge is the reduced nucleophilicity of the amino group due to the strong electron-withdrawing effect of the para-nitro group.[1][2] This deactivation makes the nitrogen atom a weaker nucleophile, hindering its attack on the electrophilic acylating agent.
Q2: Should I use an acyl chloride or an acid anhydride for the acylation of 4-nitroaniline?
For electron-deficient anilines like 4-nitroaniline, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[1]
Q3: What is the role of a base in the N-acylation of 4-nitroaniline?
A base is often used to neutralize the acid byproduct (e.g., HCl when using an acyl chloride) generated during the reaction. This prevents the protonation of the unreacted aniline, which would render it non-nucleophilic. Common bases include triethylamine, pyridine, or even weaker bases like potassium carbonate.[4][10]
Q4: How can I monitor the progress of my N-acylation reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][11] By spotting the reaction mixture alongside the starting material (4-nitroaniline), you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are the typical purification methods for the N-acylated product?
The N-acylated product of 4-nitroaniline is often a solid. Common purification techniques include:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.[11][12] Ethanol or aqueous ethanol is often a suitable solvent system.
-
Column Chromatography: If recrystallization does not provide sufficient purity, column chromatography using silica gel can be employed to separate the product from any remaining starting material or byproducts.[1]
-
Precipitation and Filtration: Often, the product will precipitate out of the reaction mixture upon completion or after adding water.[11][12] The solid can then be collected by vacuum filtration and washed.
Experimental Protocols
Protocol 1: General Procedure for N-acylation using Acyl Chloride and a Base
This protocol describes a general method for the N-acylation of 4-nitroaniline using an acyl chloride in the presence of a base.
Materials:
-
4-nitroaniline
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Base (e.g., triethylamine, pyridine, or K2CO3) (1.2 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)[4]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel (optional)
Procedure:
-
In a round-bottom flask, dissolve 4-nitroaniline (1 equivalent) in the chosen anhydrous solvent.
-
Add the base to the solution and stir.
-
Slowly add the acyl chloride to the reaction mixture at room temperature (or at 0 °C if the reaction is highly exothermic).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: N-acylation using Acetic Anhydride and a Catalyst
This protocol outlines a method using the less reactive acetic anhydride, often requiring a catalyst.
Materials:
-
4-nitroaniline
-
Acetic anhydride (1.2 - 2.0 equivalents)
-
Catalyst (e.g., DMAP, 5-10 mol%)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 4-nitroaniline and the catalyst in the solvent in a round-bottom flask.
-
Add acetic anhydride to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. Recrystallization can be performed if further purification is needed.
Data Presentation
Table 1: Effect of Solvent and Catalyst on N-acetylation of Anilines with Acetyl Chloride. [13]
| Entry | Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Aniline | TBAB | DMF | 15 | 95 |
| 2 | Aniline | TEBAC | DMF | 20 | 92 |
| 3 | Aniline | D-Glucose | DMF | 30 | 88 |
| 4 | 4-Methylaniline | TBAB | DMF | 15 | 96 |
| 5 | 4-Nitroaniline | TBAB | DMF | 20 | 90 |
| 6 | 2-Methylaniline | TBAB | DMF | 20 | 92 |
| 7 | Aniline | TBAB | DMSO | 20 | 90 |
| 8 | Aniline | TBAB | Acetonitrile | 25 | 85 |
TBAB: Tetrabutylammonium bromide, TEBAC: Triethylbenzylammonium chloride
Visualizations
Workflow for Optimizing N-acylation of 4-nitroaniline
Caption: The catalytic cycle of DMAP in N-acylation reactions.
References
- Technical Support Center: N-Acylation of Hindered Anilines - Benchchem.
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
- Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group | Request PDF - ResearchGate.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH. Available from: [Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents - Der Pharma Chemica. Available from: [Link]
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines - Benchchem.
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents | Request PDF - ResearchGate. Available from: [Link]
- Preparation of 4-nitroacetanilide and 4-nitroaniline.
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org. Available from: [Link]
-
Sunlight-driven N-acetylation of anilines: a green chemistry approach - RSC Publishing. Available from: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - YMER. Available from: [Link]
-
Why does the acetylation of the NH2 group of aniline reduce its activity? - Quora. Available from: [Link]
-
Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. Available from: [Link]
-
Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons - Pearson. Available from: [Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid - ijarsct. Available from: [Link]
-
o-NITROANILINE - Organic Syntheses Procedure. Available from: [Link]
-
Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Available from: [Link]
-
Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. Available from: [Link]
-
Ch22: EArS of aromatic amines - University of Calgary. Available from: [Link]
- Troubleshooting guide for the N-acetylation of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
- Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions - Benchchem.
-
Hydrolysis of 4-Nitroaniline | PDF - Scribd. Available from: [Link]
-
The best reaction conditions for the N-acylation of various sulfonamides - ResearchGate. Available from: [Link]
- Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents.
-
Reactions of Aniline - Chemistry Steps. Available from: [Link]
-
Given aniline, how would you synthesize 4-nitroaniline while mini... | Study Prep in Pearson+. Available from: [Link]
-
Hydrolysis: Preparation of 4-Nitroaniline - YouTube. Available from: [Link]
-
4-Nitroaniline - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. Available from: [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - NIH. Available from: [Link]
-
Preparation of p-nitroaniline from acetanilide pdf - Webflow. Available from: [Link]
- Process for producing N-acylnitroaniline derivative - Google Patents.
-
Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline) - PrepChem.com. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ymerdigital.com [ymerdigital.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. fchpt.stuba.sk [fchpt.stuba.sk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Crystallization of N-(4-Nitrophenyl)propionamide
Welcome to the technical support guide for the crystallization of N-(4-Nitrophenyl)propionamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Our approach moves beyond simple procedural lists to provide in-depth, mechanism-based troubleshooting, ensuring you not only solve immediate experimental hurdles but also build a foundational understanding for future success.
Compound Profile: this compound
Before troubleshooting, understanding the physicochemical properties of your compound is critical.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 194.19 g/mol | [2][3] |
| Melting Point | 187-189 °C | [1] |
| Appearance | White to pale yellow solid | [2] |
| Key Structural Features | - Aromatic nitro group (electron-withdrawing) - Amide linkage (-NHCO-) - Phenyl ring | [3] |
The presence of the amide group allows for strong hydrogen bonding (N-H···O=C), while the nitro-aromatic system facilitates π-π stacking interactions. These intermolecular forces are the primary drivers of its crystallization.
Frequently Asked Questions (FAQs)
Q1: My this compound won't crystallize at all after cooling. What's the most likely cause?
This is the most common issue in recrystallization and almost always points to a problem with saturation.[4]
-
Cause 1: Excessive Solvent: You have likely used too much solvent to dissolve the crude product.[4] In this case, the solution is not supersaturated upon cooling, a necessary condition for crystallization to occur.[5]
-
Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to heat until you observe slight cloudiness or solid particles beginning to form, indicating you are near the saturation point. Allow this more concentrated solution to cool slowly.[6]
-
-
Cause 2: Supersaturation Without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.[4] Crystallization is a two-step process: nucleation followed by crystal growth.[5][7] Without a nucleation site, a supersaturated solution can remain stable.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[4]
-
Solution 2 (Seeding): If you have a small crystal of pure this compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to align and grow upon.[7][8]
-
Q2: Instead of crystals, a viscous liquid or "oil" has separated from the solution. What is happening and how do I fix it?
This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This is problematic because the oil is essentially a liquid form of your impure compound and will trap impurities, defeating the purpose of recrystallization.[9][10]
-
Cause 1: High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, the concentration of the solute exceeds its solubility limit so rapidly that molecules don't have time to orient themselves into an ordered crystal lattice.[9] Instead, they crash out as a disordered, supercooled liquid.
-
Solution: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent.[4] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature) can promote the slow, controlled growth of crystals.
-
-
Cause 2: Low Melting Point Impurities: The presence of significant impurities can depress the melting point of your compound, leading to the formation of a liquid phase.[10][11]
-
Solution: Try to remove the oil from the solvent, re-dissolve the oil in a fresh, minimal amount of hot solvent, and attempt the slow cooling process again. If oiling out persists, a different purification technique like column chromatography may be necessary before attempting recrystallization.[4]
-
-
Cause 3: Inappropriate Solvent Choice: Oiling out can occur if the solvent is too non-polar for the compound, or if the compound's melting point (187-189 °C) is below the boiling point of the solvent used.[10]
-
Solution: Re-evaluate your solvent system. A mixed-solvent system often provides better control.
-
Q3: My crystal yield is very low. How can I improve it?
A low yield suggests that a significant portion of your product remains dissolved in the mother liquor.
-
Cause 1: Too Much Solvent: As with the failure to crystallize, using an excess of solvent is a primary culprit.[6][12]
-
Solution: Reduce the solvent volume by evaporation before cooling.
-
-
Cause 2: Insufficient Cooling: The solubility of this compound, while low at room temperature, is not zero.
-
Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[12]
-
-
Cause 3: Premature Filtration: Ensure crystallization is complete before filtering.
-
Solution: Allow adequate time for cooling and crystallization. Observing the flask against a light source should show no further formation of crystals over time.
-
Advanced Troubleshooting & Mechanistic Insights
Logical Troubleshooting Workflow
When an experiment fails, a systematic approach is more effective than random changes. The following workflow guides you through a logical sequence of troubleshooting steps.
Caption: A workflow diagram for troubleshooting crystallization issues.
The Molecular Basis of Crystallization
Successful crystallization relies on the controlled self-assembly of molecules into a highly ordered lattice. For this compound, two key intermolecular forces are dominant. Understanding these helps in rational solvent selection.
Caption: Key intermolecular forces driving crystal formation.
A good crystallization solvent must not interfere too strongly with these interactions. Solvents that are strong hydrogen bond acceptors/donors (like water or methanol) can solvate the molecule so effectively that it prefers to stay in solution. This is why a mixed-solvent system is often ideal.
Experimental Protocols
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical factor in successful recrystallization.[13] An ideal solvent should dissolve this compound poorly at room temperature but completely at its boiling point.
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise, starting with 0.5 mL.
-
Room Temperature Test: Vigorously shake or stir each tube. Note the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be a "good" solvent for a mixed-solvent pair.
-
Heating Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.
-
Cooling Test: Allow the hot solutions to cool to room temperature, then place them in an ice bath.
-
Evaluation: A good solvent is one that required heating for dissolution and produced a large quantity of crystalline precipitate upon cooling.
Protocol 2: Mixed-Solvent Recrystallization (Recommended)
A mixed-solvent system provides excellent control and is often highly effective.[14] A common and effective pairing for compounds like this is Ethanol/Water, where ethanol is the "good" solvent and water is the "anti-solvent" or "bad" solvent.[15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely.[6]
-
Addition of Anti-Solvent: While keeping the solution hot, add water dropwise with swirling. You are adding a solvent in which the compound is insoluble.[8]
-
Induce Saturation: Continue adding water until the solution becomes persistently cloudy (turbid).[8][14] This cloudiness indicates that the solution is saturated and the compound is beginning to precipitate.
-
Clarification: Add one or two drops of hot ethanol to just redissolve the precipitate, resulting in a clear, hot, saturated solution.[14]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6]
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal recovery.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Reference Data
Qualitative Solubility of this compound
This table provides a general guide for solvent selection based on polarity and functional group interactions. "Good" solvents dissolve the compound readily, while "Poor" solvents do not. An ideal single recrystallization solvent is "Sparingly" soluble at room temperature and "Soluble" when hot.
| Solvent | Polarity | Type | Expected Solubility (RT) | Expected Solubility (Hot) | Suitability |
| Water | High | Protic | Poor | Poor | Anti-solvent |
| Ethanol | High | Protic | Sparingly | Soluble | Good Candidate |
| Isopropanol | Medium | Protic | Sparingly | Soluble | Good Candidate |
| Acetone | Medium | Aprotic | Soluble | Very Soluble | "Good" solvent for pair |
| Ethyl Acetate | Medium | Aprotic | Sparingly/Soluble | Very Soluble | Possible, may need anti-solvent |
| Toluene | Low | Aprotic | Poor | Sparingly | Poor |
| Hexane | Low | Non-polar | Poor | Poor | Anti-solvent / Washing |
References
- recrystallization-2.doc.pdf. (n.d.).
- This compound | CAS#:4850-93-5 | Chemsrc. (n.d.).
- Chemistry Crystallization - sathee jee. (n.d.).
- Oiling Out in Crystallization - Mettler Toledo. (n.d.).
- Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
- Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013, February 3).
- Troubleshooting Problems in Crystal Growing - ThoughtCo. (2025, June 9).
- For a multiple solvent recrystallization- explain why and how this techniques works, ie based... (n.d.).
- Recrystallization using two solvents - YouTube. (2012, May 7).
- [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to - Brainly. (2024, February 25).
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- Crystallization - Harry & Co Jewellery. (n.d.).
- Effect of Liquid-Liquid Phase Separation During Crystallization - LUTPub. (2018, November 26).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (n.d.).
- This compound | C9H10N2O3 | CID 3627923 - PubChem. (n.d.).
- Factors which affect the crystallization of a drug substance - ResearchGate. (n.d.).
- Crystallization - Wikipedia. (n.d.).
- This compound | 4850-93-5 - ChemicalBook. (n.d.).
- Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides - JCBPS. (2020, November 20).
- Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide - Benchchem. (n.d.).
Sources
- 1. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 2. This compound | 4850-93-5 [chemicalbook.com]
- 3. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Crystallization - Wikipedia [en.wikipedia.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. harryandcojewellery.com.au [harryandcojewellery.com.au]
- 8. homework.study.com [homework.study.com]
- 9. mt.com [mt.com]
- 10. reddit.com [reddit.com]
- 11. brainly.com [brainly.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 15. jcbsc.org [jcbsc.org]
- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Navigating Steric Hindrance in the N-Acylation of Anilines
Welcome to the technical support guide for the N-acylation of sterically hindered anilines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during this fundamental chemical transformation. Here, we move beyond simple protocols to explore the underlying principles governing reactivity, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: A Mechanistic Approach
This guide addresses specific issues you may encounter during the N-acylation of hindered anilines in a question-and-answer format, focusing on the causal relationships between steric bulk and reaction outcomes.
Question: My N-acylation of a 2,6-disubstituted aniline is resulting in a very low yield or failing to proceed entirely. What are the primary causes and how can I systematically improve the outcome?
Answer: Low yields or reaction failures in the acylation of sterically hindered anilines are a classic challenge rooted in kinetics and molecular accessibility. The primary issue is the steric bulk from substituents at the ortho positions (the 2 and 6 positions) of the aniline ring.[1][2] This steric shield physically obstructs the approach of the acylating agent to the nucleophilic nitrogen atom and can also reduce the nitrogen's inherent nucleophilicity.[1][3]
Let's break down the causes and solutions systematically.
Cause 1: Insufficient Electrophilicity of the Acylating Agent
Standard acylating agents, like acetic anhydride, may not be reactive enough to overcome the high activation energy barrier imposed by the steric hindrance.
-
Solution: Enhance Electrophilicity. Switch to a more reactive acylating agent. Acyl chlorides are significantly more electrophilic than their corresponding anhydrides and are generally the preferred choice for hindered substrates.[1]
Cause 2: Inadequate Reaction Conditions to Overcome the Activation Barrier
The collision between the hindered aniline and the acylating agent requires sufficient energy to achieve the correct orientation for the reaction to occur.
-
Solution: Increase Reaction Temperature. Providing more thermal energy can overcome the activation barrier. Refluxing the reaction in a high-boiling aprotic solvent, such as toluene, DMF, or DMSO, is often effective.[1] Be mindful that excessively high temperatures can lead to decomposition, so monitoring the reaction by TLC or LC-MS is crucial.[1]
Cause 3: The Nucleophilicity of the Aniline is Too Low
Steric hindrance not only blocks the nitrogen physically but can also disrupt the planarity of the amino group with the benzene ring, affecting its electronic properties.[2] If the aniline is also substituted with electron-withdrawing groups, its nucleophilicity is further diminished, compounding the problem.
-
Solution 1: Employ a Nucleophilic Catalyst. A catalyst like 4-(Dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP does not activate the aniline; instead, it reacts with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium salt.[1] This intermediate is a far more potent acylating agent and can effectively acylate the sterically hindered and/or electron-poor aniline.[1]
-
Solution 2: Generate a Super-Nucleophile (Anilide Formation). For extremely challenging substrates, the most robust strategy is to deprotonate the aniline using a strong, non-nucleophilic base like sodium hydride (NaH). This generates the corresponding anilide anion. The resulting negative charge on the nitrogen makes it a vastly more potent nucleophile, which can then readily attack even a moderately reactive acylating agent.
Cause 4: Poor Solubility
If the hindered aniline substrate has poor solubility in the chosen solvent, the reaction will be heterogeneous, slow, and incomplete.
-
Solution: Optimize the Solvent. Select a solvent where your aniline is fully soluble at the reaction temperature. Aprotic polar solvents like DMF or DMSO can be effective for dissolving a wide range of organic molecules.[1]
Logical Workflow for Troubleshooting Failed Reactions
This decision tree illustrates a systematic approach to optimizing the N-acylation of a hindered aniline.
Caption: A systematic troubleshooting workflow for hindered N-acylations.
Frequently Asked Questions (FAQs)
Q1: Quantitatively, how much does steric hindrance impact the reaction rate? The impact is dramatic and can span several orders of magnitude. As the steric bulk of ortho-substituents increases, the reaction rate decreases significantly.[4]
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observation |
| Aniline | H | 1 | Serves as the unhindered baseline for comparison.[4] |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group reduces the rate by about 90%.[4] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups cause a thousand-fold rate decrease.[4] |
| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | ~0.00001 | Larger isopropyl groups further decrease the rate significantly. |
| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible | Extreme steric hindrance renders the amine almost unreactive to standard acylation.[4] |
| Data is illustrative and based on reactions with benzoyl chloride in an aprotic solvent.[4] |
Q2: What is the mechanistic role of DMAP? 4-(Dimethylaminopyridine) (DMAP) is a nucleophilic catalyst. It functions by first attacking the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting anhydride. The sterically hindered aniline can then attack this activated intermediate, and the DMAP is regenerated to continue the catalytic cycle.[1]
Caption: The catalytic cycle of DMAP in N-acylation.
Q3: I am observing significant side products. What are they and how can I minimize them? Side product formation is often a consequence of forcing conditions required to overcome steric hindrance.
-
Diacylation: This is less common with highly hindered anilines but can occur if the product is still nucleophilic. Solution: Use a stoichiometric amount of the acylating agent and add it slowly.[1]
-
O-Acylation: If other nucleophilic groups like hydroxyls are present, they can also be acylated. Solution: Use chemoselective conditions (N-acylation is often faster at lower temperatures) or protect the other functional groups beforehand.[1]
-
Decomposition: High temperatures can degrade reagents or products. Solution: Monitor the reaction closely and use the mildest conditions possible. Employing a catalyst like DMAP can allow for lower reaction temperatures.[1]
Field-Proven Experimental Protocols
These protocols provide detailed, self-validating methodologies for key experimental scenarios.
Protocol 1: Catalytic N-Acetylation of a Moderately Hindered Aniline (2,6-Dimethylaniline)
This protocol is effective for anilines where steric hindrance is significant but can be overcome with a more reactive acylating agent and standard workup conditions.
Materials:
-
2,6-Dimethylaniline
-
Acetyl chloride
-
Glacial acetic acid
-
Sodium acetate
-
Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 125 mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (1.0 eq) in glacial acetic acid.
-
With vigorous stirring, add acetyl chloride (1.1 eq) dropwise to the solution. An exothermic reaction may be observed.
-
Separately, prepare a solution of sodium acetate (1.5 eq) in water. Add this solution to the reaction mixture to neutralize the HCl generated in situ and precipitate the product.
-
Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction.
-
Cool the mixture in an ice bath to maximize the precipitation of the solid product.
-
Collect the solid product, N-(2,6-dimethylphenyl)acetamide, by vacuum filtration.
-
Wash the collected solid with cold water to remove any remaining salts and acids.
-
Dry the product under vacuum.
Protocol 2: N-Acylation of a Highly Hindered Aniline via Anilide Formation
This protocol is designed for substrates that are unreactive under standard catalytic conditions, utilizing a strong base to dramatically enhance nucleophilicity.
Materials:
-
Highly hindered aniline (e.g., 2,4,6-tri-tert-butylaniline)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add NaH (1.2 eq, wash with anhydrous hexane to remove mineral oil if necessary) to a Schlenk flask containing anhydrous THF.
-
Deprotonation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve the hindered aniline (1.0 eq) in anhydrous THF and add it dropwise to the suspension via syringe.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium anilide.
-
Acylation: Cool the reaction mixture back to 0 °C. Add the acyl chloride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quench: Upon completion, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
References
- The Impact of Steric Hindrance on the Reactivity of 2,6-Disubstituted Anilines: A Kinetic Analysis. (n.d.). Benchchem.
- Technical Support Center: N-Acylation of Hindered Anilines. (2025, December). Benchchem.
- Why does the ortho effect affect the basicity of aniline? (2018, February 7). Quora.
-
Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. Retrieved from [Link]
Sources
Technical Support Center: Safe Quenching of Acylation Reactions
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the safe and effective quenching of acylation reactions. Moving beyond simple step-by-step instructions, we will explore the chemical principles and safety considerations that underpin successful experimental workups. Our goal is to equip you with the expertise to troubleshoot common issues and handle these reactive chemistries with confidence and precision.
Frequently Asked Questions (FAQs)
Part 1: Foundational Principles of Quenching
Q1: What is the primary purpose of "quenching" an acylation reaction, and why is it a critical step?
A standard part of carrying out an organic chemistry reaction is the "quench" step, which refers to the deactivation of any unreacted, highly reactive reagents before proceeding with product isolation (workup).[1] In acylation reactions, common acylating agents like acyl chlorides and acid anhydrides are highly reactive and moisture-sensitive.[2][3][4] Quenching is essential to:
-
Neutralize Excess Reagents: Safely destroy any remaining acylating agent, converting it into a less reactive species (e.g., a carboxylic acid or ester).[5]
-
Ensure Safety: Prevent uncontrolled reactions upon exposure to air, moisture, or aqueous solutions during the workup. The reaction of acylating agents with water can be violently exothermic.[1][6]
-
Facilitate Product Isolation: In reactions like the Friedel-Crafts acylation, quenching is also necessary to break down the complex formed between the Lewis acid catalyst (e.g., AlCl₃) and the ketone product, thereby liberating the desired product for extraction.[7][8]
Q2: My reaction quench was surprisingly violent and exothermic. What went wrong?
A violent exotherm during quenching is a classic sign of an uncontrolled reaction rate. This typically happens when a highly reactive reagent is mixed too quickly with the quenching agent. The primary causes are:
-
Incorrect Order of Addition: Adding the quenching agent (e.g., water) directly to the bulk reaction mixture is dangerous. This exposes a small amount of the quencher to a large excess of the reactive acylating agent, leading to a rapid, localized release of heat that can cause splashing and boiling of the solvent.[6] The correct procedure is to add the reaction mixture slowly to the quenching agent.[6]
-
Inadequate Cooling: Acylation quenches are inherently exothermic.[1][9] Failure to cool the reaction vessel in an ice bath before and during the quench prevents effective dissipation of the heat generated, leading to a rapid temperature increase.[9]
-
Rapid Addition Rate: Adding the reaction mixture too quickly does not allow sufficient time for the heat to dissipate into the cooling bath and the bulk of the quenching solution.[10][11]
A rapid increase in temperature that generates more heat than can be dissipated is known as thermal runaway, a dangerous situation that can lead to vessel over-pressurization and failure.[12][13][14][15]
Part 2: Troubleshooting the Quench & Workup
Q3: I've quenched my reaction, but now I have a persistent emulsion that won't separate. How can I resolve this?
Emulsion formation is a frequent issue, especially in Friedel-Crafts acylation workups, where insoluble aluminum hydroxides can form.[8][16] This makes the separation of aqueous and organic layers difficult, leading to product loss.[16]
-
Causality: Emulsions are stabilized by finely dispersed, insoluble particles or surfactants at the interface of the two liquid phases. In this case, aluminum salts formed from quenching the Lewis acid catalyst are often the culprit.
-
Solution: To break an emulsion, you must disrupt the stability of the interface. A highly effective technique is to wash the mixture with a saturated aqueous solution of sodium chloride (brine).[16] The high ionic strength of the brine increases the polarity of the aqueous phase, forcing the organic components out and helping to coalesce the dispersed droplets.
Q4: My product yield is very low after workup. Could the quenching step be the cause?
Yes, an improper quench can significantly reduce your isolated yield. Here are several scenarios:
-
Product Hydrolysis: If your desired product contains functional groups sensitive to the quenching conditions (e.g., a different ester you wish to preserve), using a harsh quenching agent like water or aqueous base can lead to its degradation.
-
Incomplete Quenching of Lewis Acid: In Friedel-Crafts reactions, the ketone product remains complexed to the Lewis acid catalyst (e.g., AlCl₃).[3][7] If the quench is incomplete, a significant portion of your product will not be released into the organic phase and will be lost during extraction. An acidic workup is often required to fully hydrolyze these complexes.[8]
-
Physical Product Loss: As discussed in Q3, difficult emulsions can lead to the loss of a significant amount of the organic layer, and therefore your product, during separation.[16]
Q5: What are the primary gaseous byproducts I should be concerned about during quenching?
The byproducts depend entirely on the acylating agent and the quenching agent used. Proper ventilation in a fume hood is mandatory.
-
Acyl Chlorides + Water/Alcohols: Quenching acyl chlorides with any protic reagent will generate acidic fumes. With water, it produces hydrogen chloride (HCl) gas.[2][5]
-
Acid Anhydrides + Water/Alcohols: This produces the corresponding carboxylic acid, which is typically not gaseous but will make the aqueous layer acidic.[17]
-
Quenching with Bicarbonate: Using a base like sodium bicarbonate (NaHCO₃) to neutralize excess acid or the acidic byproducts of the quench will generate carbon dioxide (CO₂) gas.[5] This can cause significant pressure buildup and foaming if the addition is not slow and controlled.
Protocols & Methodologies
Decision Framework: Selecting Your Quenching Agent
Choosing the correct quenching agent is critical for maximizing yield and ensuring safety. The decision process can be visualized as follows:
Caption: Decision tree for selecting a suitable quenching agent.
Comparative Data: Common Quenching Agents
| Quenching Agent | Typical Use Case | Advantages | Disadvantages & Hazards | Key Byproducts |
| Water / Ice | General purpose quenching of acyl chlorides and anhydrides.[10] | Inexpensive, readily available, effective. Ice provides excellent temperature control.[1] | Can be highly exothermic and violent if addition is not controlled.[1][6] | Carboxylic acid, HCl (from acyl chlorides).[2] |
| Alcohols (Methanol, Ethanol, Isopropanol) | When a less vigorous quench is desired compared to water.[10][18] | Generally safer and less exothermic than water.[10] | Introduces an ester byproduct that must be removed. | Ester, HCl (from acyl chlorides).[10] |
| Saturated aq. NaHCO₃ / Na₂CO₃ | When simultaneous quenching and neutralization are needed. | Neutralizes the reaction mixture and acidic byproducts. | Vigorous CO₂ gas evolution can cause pressure buildup and foaming. Must be added very slowly. | Carboxylic acid salt, CO₂, NaCl.[5] |
| Aqueous HCl (dilute) | Standard for quenching Friedel-Crafts reactions. | Dissolves aluminum salts (e.g., Al(OH)₃) and prevents emulsion formation.[8][16] | Highly corrosive; adds more acid to the system. | Carboxylic acid, liberated Lewis acid salts. |
| Amines (e.g., Triethylamine, Pyridine) | For quenching reactions with acid-sensitive products. | Aprotic quench; avoids introducing water or alcohols. Forms stable amides.[10] | Amine and resulting amide must be removed; can be toxic. | Amide, triethylammonium chloride. |
Experimental Protocol 1: Standard Quench of an Acyl Chloride Reaction
This protocol details the safe quenching of a reaction mixture containing an excess of a reactive acylating agent like an acyl chloride.
-
Preparation:
-
Ensure the reaction is complete via an appropriate monitoring technique (e.g., TLC, LC-MS).
-
Prepare a separate flask or beaker, large enough to hold at least 3-4 times the volume of your reaction mixture.
-
Fill this quenching vessel with the chosen quenching agent (e.g., crushed ice and water).
-
Place the quenching vessel in a larger secondary container (an ice bath) to ensure it remains cold throughout the addition.[9]
-
-
Execution:
-
Cool the completed reaction mixture to 0 °C in a separate ice bath.
-
Using a dropping funnel or a pipette, add the reaction mixture dropwise to the vigorously stirred quenching solution. NEVER add the quenching solution to the reaction mixture.[6]
-
Carefully monitor the quench for any signs of excessive heat generation or gas evolution.[9] Adjust the addition rate to keep the reaction under complete control.
-
Once the addition is complete, allow the mixture to stir while slowly warming to room temperature to ensure all reactive species have been consumed.[9]
-
-
Workup:
-
Transfer the quenched mixture to a separatory funnel for aqueous workup.
-
Proceed with the extraction of your product into a suitable organic solvent.
-
Experimental Protocol 2: Quenching a Friedel-Crafts Acylation Reaction
This procedure is specifically designed to handle the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions.
-
Preparation:
-
Execution (The Quench):
-
Once the reaction is deemed complete, cool the reaction flask to 0 °C.
-
Very slowly and carefully, pour the reaction mixture in a thin stream into the vortex of the vigorously stirring ice/HCl mixture.[6][16]
-
This process is highly exothermic and will evolve HCl gas; it must be performed in a well-ventilated fume hood.[5]
-
The acidic conditions help keep the aluminum salts dissolved in the aqueous phase, preventing the formation of gelatinous aluminum hydroxide and subsequent emulsions.[8]
-
-
Workup:
-
After the addition is complete, continue stirring until all the ice has melted and the mixture is uniform.
-
Transfer the entire mixture to a large separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize remaining acid), and finally brine (to break any minor emulsions).[8]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.
-
Sources
- 1. reddit.com [reddit.com]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. How To Run A Reaction [chem.rochester.edu]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. sarponggroup.com [sarponggroup.com]
- 12. benchchem.com [benchchem.com]
- 13. dragonflyenergy.com [dragonflyenergy.com]
- 14. ossila.com [ossila.com]
- 15. gasmet.com [gasmet.com]
- 16. benchchem.com [benchchem.com]
- 17. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.nd.edu [chemistry.nd.edu]
- 19. websites.umich.edu [websites.umich.edu]
Validation & Comparative
A Comparative Guide to N-(4-Nitrophenyl)propionamide and N-(4-nitrophenyl)acetamide: Synthesis, Properties, and Reactivity
This guide provides an in-depth comparative analysis of N-(4-Nitrophenyl)propionamide and N-(4-nitrophenyl)acetamide, two closely related aromatic amide compounds. While differing by only a single methylene group, their physicochemical properties and chemical reactivity exhibit subtle but significant distinctions. This analysis is designed for researchers, scientists, and professionals in drug development and materials science who utilize such molecules as synthetic intermediates and require a nuanced understanding of their behavior.
We will explore their synthesis, compare their physical and spectroscopic properties, and delve into a key performance metric: the rate of alkaline hydrolysis. This guide moves beyond a simple data sheet, offering insights into the causality behind experimental observations and providing robust, replicable protocols.
Structural and Synthetic Overview
N-(4-nitrophenyl)acetamide and this compound share a common 4-nitroaniline core, which is N-acylated with an acetyl and a propionyl group, respectively. This seemingly minor structural modification—the addition of a -CH₂- group—is the focal point of our comparison, as it influences steric bulk, electronic properties, and crystallinity.
Caption: Chemical structures of the two comparative molecules.
The synthesis of these compounds can be approached via two primary strategies, each with distinct advantages and disadvantages.
Route A: Acylation of 4-Nitroaniline This is the most direct and often preferred method. It involves the reaction of commercially available 4-nitroaniline with the corresponding acylating agent (e.g., acetyl chloride/acetic anhydride for the acetamide, or propionyl chloride/propionic anhydride for the propionamide). This route is highly regioselective, yielding the N-acylated product exclusively and avoiding the formation of positional isomers that would require subsequent separation.
Route B: Nitration of Acetanilide/Propionanilide This classic electrophilic aromatic substitution involves nitrating the parent anilide. The acetamido group is an ortho-, para-director. While this method can be effective, it typically yields a mixture of ortho- and para-nitro isomers, with the para isomer being the major product due to reduced steric hindrance.[1][2] This necessitates a purification step, often fractional crystallization, to isolate the desired p-nitro product.
References
Synthesis of Substituted N-Aryl Amides: A Comparative Guide to Modern Synthetic Methods
Introduction
The N-aryl amide moiety is a cornerstone of modern medicinal chemistry and materials science, appearing in numerous blockbuster pharmaceuticals, agrochemicals, and organic electronic materials. The robustness of the amide bond, combined with the diverse physicochemical properties imparted by the aryl substituent, makes this functional group a prime target for synthetic innovation. Historically, the synthesis of N-aryl amides was often hampered by harsh reaction conditions and limited substrate scope. However, the advent of transition metal-catalyzed cross-coupling reactions has revolutionized the construction of these crucial C–N bonds.
This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing substituted N-aryl amides. We will delve into the mechanistic underpinnings, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic route for their target molecules.
Key Synthetic Strategies: A Comparative Overview
The two most prominent methods for the synthesis of N-aryl amides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. More recently, novel methods employing photoredox catalysis have emerged, offering milder reaction conditions.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a go-to method for C–N bond formation due to its broad substrate scope and high functional group tolerance.[1][2] This palladium-catalyzed reaction couples an amide with an aryl halide or pseudohalide.
Mechanism: The catalytic cycle is generally understood to involve:
-
Oxidative addition of the aryl halide to a Pd(0) complex.
-
Coordination of the amide to the resulting Pd(II) complex.
-
Deprotonation of the amide by a base to form a palladium-amido complex.
-
Reductive elimination to furnish the N-aryl amide and regenerate the Pd(0) catalyst.[3]
The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are essential for promoting the reductive elimination step and preventing catalyst decomposition.[1][2]
dot
Caption: Plausible catalytic cycle for the Ullmann condensation.
Emerging Methods: Photoredox Catalysis
Recent advancements have seen the emergence of photoredox catalysis for N-aryl amide synthesis. [4][5]These methods often proceed under exceptionally mild conditions, utilizing visible light to drive the reaction.
Mechanism: A common approach involves a dual catalytic system, for example, with nickel and a photoredox catalyst. The proposed mechanism can involve:
-
Excitation of the photoredox catalyst by visible light.
-
Single-electron transfer (SET) processes involving the nickel catalyst and the reactants.
-
Formation of radical intermediates that facilitate the C–N bond formation. [4]
These methods are particularly promising for late-stage functionalization of complex molecules due to their mildness. [4]
dot
Caption: Simplified representation of a dual Ni/photoredox catalytic cycle.
Comparative Performance Data
The choice of synthetic method often depends on factors such as substrate scope, cost, and reaction conditions. The following table provides a general comparison of the key methods.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Photoredox Catalysis |
| Catalyst | Palladium | Copper | Nickel/Photocatalyst, etc. |
| Typical Temperature | Room temperature to 110 °C | 80 °C to >200 °C (classical) | Room temperature |
| Substrate Scope | Very broad | Good, improving with new ligands | Expanding, promising |
| Functional Group Tolerance | Excellent | Moderate to good | Excellent |
| Cost | Higher (Palladium) | Lower (Copper) | Varies |
| Key Advantage | High reliability and broad scope | Cost-effective | Extremely mild conditions |
| Key Disadvantage | Catalyst cost and residual Pd | Harsher conditions for some substrates | Newer method, scope still developing |
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination
This protocol is adapted from a procedure for the synthesis of N-aryl amides using a palladium precatalyst. [6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amide (1.2 mmol, 1.2 equiv)
-
DBU (2.0 mmol, 2.0 equiv)
-
XantPhos Pd G3 precatalyst (0.05 mmol, 5 mol%)
-
Acetonitrile/Toluene mixture (as solvent)
Procedure:
-
In a glovebox, combine the aryl halide, amide, and DBU in a screw-cap vial.
-
Add the acetonitrile/toluene solvent mixture to give a 0.4 M solution of the aryl halide.
-
Add the XantPhos Pd G3 precatalyst.
-
Seal the vial and remove from the glovebox.
-
Heat the reaction mixture to 140 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Representative Protocol for Ullmann Condensation
This protocol is a modern, ligand-assisted method for the N-arylation of benzamides. [7]
Materials:
-
Benzamide (1.0 mmol, 1.0 equiv)
-
Aryl iodide (1.2 mmol, 1.2 equiv)
-
Potassium phosphate (2.0 mmol, 2.0 equiv)
-
Copper(I) iodide (0.05 mmol, 0.05 equiv)
-
(S)-N-methylpyrrolidine-2-carboxylate (0.1 mmol, 0.1 equiv)
-
Anhydrous DMSO (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the benzamide, potassium phosphate, (S)-N-methylpyrrolidine-2-carboxylate, and copper(I) iodide.
-
Add anhydrous DMSO, followed by the aryl iodide.
-
Stir the reaction mixture vigorously and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS (typical reaction times are 5-24 hours).
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The synthesis of substituted N-aryl amides has been significantly advanced by the development of powerful cross-coupling methodologies. The Buchwald-Hartwig amination stands out for its exceptional reliability and broad applicability, making it a first choice for many applications. The Ullmann condensation, particularly with modern ligand systems, offers a cost-effective and increasingly mild alternative. The nascent field of photoredox catalysis presents an exciting frontier, promising unparalleled mildness and novel reactivity for the synthesis of these vital compounds. The selection of the optimal method will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, scale, and cost considerations.
References
-
Ullmann condensation. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Canadian Journal of Chemistry. [Link]
-
Mild Amide N-Arylation Enabled by Nickel-Photoredox Catalysis. eScholarship, University of California. [Link]
-
Ni-photoredox-catalyzed amide arylation reaction using amidyl radical formation via PCET. Scilit. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Photoredox Approach to N-Acyl-N'-aryl-N,N'-aminals Using Enamides and Their Conversion to γ-Lactams. PubMed. [Link]
-
Photoredox-Catalyzed Alkylarylation of N-Aryl Bicyclobutyl Amides with α-Carbonyl Alkyl Bromides: Access to 3-Spirocyclobutyl Oxindoles. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Access to Biaryls via Anilide C–N Bond Activation through Photocatalytic Radical Truce–Smiles Rearrangement. Organic Letters. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. PMC - NIH. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
Sources
A Comparative Guide to the Biological Activity of N-(4-Nitrophenyl)propionamide and Its Analogs
In the landscape of medicinal chemistry, the N-phenylamide scaffold serves as a versatile backbone for the development of novel therapeutic agents. The introduction of a nitro group, particularly at the para-position of the phenyl ring, often imparts significant biological activity. This guide provides a comparative analysis of the biological activities of N-(4-Nitrophenyl)propionamide and its structurally related analogs, drawing upon experimental data from various studies to offer insights for researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes available data to elucidate structure-activity relationships and guide future research.
Introduction to this compound
This compound is a simple aromatic amide that has served as a foundational structure for the synthesis of more complex and biologically active molecules. Its chemical structure, characterized by a propionamide group attached to a 4-nitrophenyl ring, provides a template for modifications aimed at enhancing antimicrobial, antifungal, and cytotoxic properties. The electron-withdrawing nature of the nitro group is a key determinant of its biological profile, influencing the molecule's electronic properties and potential interactions with biological targets.[1]
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs is typically achieved through standard amidation reactions.
Synthesis of this compound
A common method for the synthesis of the parent compound involves the reaction of 4-nitroaniline with propionyl chloride in a suitable solvent like dichloromethane. The reaction proceeds at room temperature, and the product can be isolated and purified through filtration and washing.[2]
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-nitroaniline (1.0 equivalent) in dichloromethane.
-
Slowly add propionyl chloride (1.0 equivalent) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the mixture to collect the precipitate.
-
Wash the crude product with hexane to remove impurities.
-
Dry the final product under vacuum to yield this compound.
Caption: Synthesis of this compound.
Synthesis of N-(4'-Nitrophenyl)-l-prolinamide Analogs
Analogs can be synthesized in a multi-step process, often starting with the condensation of p-fluoronitrobenzene with an amino acid, such as L-proline, followed by amidation.[3]
Experimental Protocol: Synthesis of N-(4'-Nitrophenyl)-l-prolinamides
-
Condense p-fluoronitrobenzene with L-proline in an aqueous-alcoholic basic solution to form N-aryl-L-prolines.
-
Activate the resulting carboxylic acid with thionyl chloride to form the corresponding acid chloride.
-
React the acid chloride with a desired amine in a one-pot reaction to yield the final N-(4'-nitrophenyl)-l-prolinamide.
Comparative Biological Activity
The biological activity of this compound analogs varies significantly with structural modifications. The following sections compare the cytotoxic, antimicrobial, and antifungal activities of different classes of these analogs.
Cytotoxic Activity
The cytotoxicity of nitrophenyl-containing amides has been evaluated against various cancer cell lines, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being a standard method for assessing cell viability.
Table 1: Cytotoxicity of N-(4'-Nitrophenyl)-l-prolinamide Analogs against Human Cancer Cell Lines [3]
| Compound | R Group (Amine) | A549 (% Inhibition at 100 µM) | HCT-116 (% Inhibition at 100 µM) |
| 4a | -NH2 | 95.41 ± 0.67 | 93.33 ± 1.36 |
| 4s | -NHSO2Ph | 70.13 ± 3.41 | - |
| 4u | -NH(p-tolyl) | 83.36 ± 1.70 | 81.29 ± 2.32 |
| 5-Fluorouracil (Standard) | - | 64.29 ± 2.09 | 81.20 ± 0.08 |
Data presented as mean ± standard deviation.
The results indicate that the introduction of a prolinamide moiety and further substitution on the amide nitrogen can lead to significant antiproliferative activity. Notably, compound 4a exhibited superior performance against the A549 lung carcinoma cell line compared to the standard chemotherapeutic agent, 5-fluorouracil.[3]
Experimental Protocol: MTT Cytotoxicity Assay
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell inhibition relative to untreated control cells.
Caption: MTT assay workflow for cytotoxicity testing.
Antimicrobial and Antifungal Activity
The antimicrobial and antifungal potential of this compound analogs has been explored, with the broth microdilution method being a common technique to determine the Minimum Inhibitory Concentration (MIC).
Table 2: Antimicrobial Activity of Benzylidene-4-nitroaniline Analogs (Zone of Inhibition in mm) [4]
| Compound (Substituent on Benzylidene) | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Aspergillus niger | Penicillium scup |
| H | 12 | 13 | 11 | 10 | 11 |
| 4-OH | 15 | 16 | 14 | 13 | 14 |
| 4-Cl | 14 | 15 | 13 | 12 | 13 |
| 4-NO2 | 16 | 17 | 15 | 14 | 15 |
| Standard (e.g., Ciprofloxacin/Miconazole) | - | - | - | - | - |
Note: The table presents qualitative data (zone of inhibition) which indicates sensitivity but is not a direct measure of MIC.
The data suggests that the introduction of various substituents on the benzylidene ring influences the antimicrobial spectrum and potency. The 4-nitro substituted analog showed the highest activity among the tested compounds.[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Visually inspect the wells for turbidity to determine the lowest concentration of the compound that inhibits visible growth (the MIC).
Caption: Broth microdilution workflow for MIC determination.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationships can be inferred for the analogs of this compound:
-
Cytotoxicity: The nature of the substituent on the amide nitrogen of N-(4'-nitrophenyl)-l-prolinamides significantly impacts their cytotoxic potential. Small, polar groups like -NH2 appear to be favorable for activity against certain cancer cell lines.[3]
-
Antimicrobial Activity: For benzylidene-4-nitroanilines, the presence of electron-withdrawing groups, such as a second nitro group, on the benzylidene ring tends to enhance antimicrobial activity.[4]
-
General Trends: The nitro group at the para-position of the phenyl ring is a common feature in many biologically active N-phenylamides, suggesting its crucial role in their mechanism of action, likely through electronic effects or by participating in redox processes within the cell.[1]
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of analogs of this compound. While direct comparative data including the parent compound is scarce, the available literature strongly suggests that the N-(4-nitrophenyl)amide scaffold is a promising starting point for the development of novel cytotoxic and antimicrobial agents.
Future research should focus on the systematic synthesis and screening of a library of this compound analogs with diverse substituents on both the acyl and aniline moieties. Crucially, these studies should include the parent compound to establish a clear baseline for structure-activity relationship analysis. Furthermore, mechanistic studies are warranted to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this chemical class.
References
- Thirunarayanan, G., et al. (2020). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Ovidius University Annals of Chemistry, 31(1), pp. 23-28.
- BenchChem. (2025). A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines. Available at: [A valid, clickable URL will be provided when available].
- Dhivya, C., et al. (2019). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Arabian Journal of Chemistry, 12(8), pp. 3785-3798.
- Oladipo, I. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. RSC Advances, 10(56), pp. 33835-33846.
- Palmer, B. D., et al. (1995). Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells. Journal of Medicinal Chemistry, 38(8), pp. 1229-1241.
-
Wikipedia. (2023). 4-Nitroaniline. Available at: [Link].
-
Chemeurope.com. (2023). 4-Nitroaniline. Available at: [Link].
- Cottalasso, D., et al. (1991). [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. Medicina del Lavoro, 82(3), pp. 253-260.
- Guzman, A. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717.
- Chemrio. (2023). N-(4-nitrophenyl)propanamide; this compound. Available at: [A valid, clickable URL will be provided when available].
- BenchChem. (2025). N-(4-bromophenyl)-4-nitroaniline: A Versatile Building Block in Modern Organic Synthesis. Available at: [A valid, clickable URL will be provided when available].
-
PubChem. (2023). This compound. Available at: [Link].
-
ChemSrc. (2023). This compound. Available at: [Link].
- Theuretzbacher, U. (2009). Screening for antifungal peptides and their modes of action in Aspergillus nidulans. Journal of Antimicrobial Chemotherapy, 63(4), pp. 745-753.
- Asif, M., et al. (2022). Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives.
- Pop, R., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3858.
- Ahmad, I., & Aqil, F. (2007). A Simple Assay to Screen Antimicrobial Compounds Potentiating the Activity of Current Antibiotics. Journal of Pharmacological and Toxicological Methods, 56(2), pp. 227-231.
- Dhivya, C., et al. (2019). Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds. Arabian Journal of Chemistry, 12(8), pp. 3785-3798.
- Iwuala, B. N., et al. (2018). Synthesis and Antimicrobial Evaluation of N,N'-(4-Nitro-1,2-phenylene)diamide Derivatives. Tropical Journal of Natural Product Research, 2(8), pp. 383-387.
- Montaldo, P. G., et al. (1999). N-(4-hydroxyphenyl) retinamide is cytotoxic to melanoma cells in vitro through induction of programmed cell death. International Journal of Cancer, 81(2), pp. 262-267.
- Taylor & Francis. (2020). 4-Nitroaniline – Knowledge and References. In R. G. Meeks, S. D. Harrison, & R. J. Bull (Eds.)
- Pfaller, M. A., & Andes, D. R. (2016). A Practical Guide to Antifungal Susceptibility Testing. Clinical Microbiology and Infection, 22(8), pp. 671-679.
- Creative Biolabs. (2023). Antifungal Activity Test Service. Available at: [A valid, clickable URL will be provided when available].
- Kidd, S. E., et al. (2021). Antifungal Susceptibility Testing and Identification. Infectious Disease Clinics of North America, 35(2), pp. 313-339.
Sources
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 4850-93-5 [chemicalbook.com]
- 3. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to Ortho-, Meta-, and Para-Nitrophenyl Amides
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of isomeric substitution is paramount. The placement of functional groups on an aromatic ring can dramatically alter a molecule's electronic properties, conformation, and, consequently, its biological activity and spectroscopic signature. This guide provides an in-depth, objective comparison of the spectroscopic differences between ortho-, meta-, and para-nitrophenyl amides, using N-acetyl-nitroaniline as the primary exemplar. We will delve into the underlying principles that govern these differences, supported by experimental data from UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Decisive Impact of Substituent Positioning
The ortho, meta, and para isomers of nitrophenyl amides, while sharing the same molecular formula, exhibit distinct spectroscopic characteristics due to profound differences in their electronic and spatial arrangements. The primary differentiating factors are the presence of intramolecular hydrogen bonding in the ortho isomer and the extent of resonance delocalization, which is most pronounced in the para isomer. The meta isomer, lacking both strong intramolecular hydrogen bonding and direct resonance conjugation between the amide and nitro groups, often serves as a useful baseline for comparison.
UV-Visible Spectroscopy: A Tale of Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For nitrophenyl amides, the key transitions involve the aromatic system and the interplay between the electron-donating amide group (-NHCOR) and the electron-withdrawing nitro group (-NO₂).
The para isomer typically exhibits the most red-shifted (longest wavelength) absorption maximum (λmax). This is attributed to an extended π-conjugated system that facilitates an intramolecular charge transfer (ICT) transition from the electron-rich amide group to the electron-deficient nitro group.[1] This ICT band is highly sensitive to solvent polarity.[2] The ortho isomer also shows a red-shifted absorption compared to the meta isomer, but it is often at a shorter wavelength than the para isomer. The intramolecular hydrogen bond in the ortho isomer can cause a slight blue shift relative to what might be expected, as it holds the molecule in a more planar conformation but also slightly alters the energy of the ground and excited states. The meta isomer has the most blue-shifted (shortest wavelength) λmax because the electron-donating and electron-withdrawing groups are not in direct conjugation, and thus, the charge-transfer character of the transition is significantly reduced.[3]
Table 1: Comparative UV-Vis Absorption Data of Nitroanilines (in Acetonitrile)
| Isomer | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| ortho-Nitroaniline | ~405 | ~5,000 |
| meta-Nitroaniline | ~375 | ~1,500 |
| para-Nitroaniline | ~435 | ~15,000 |
Note: Data for the parent nitroanilines are presented to illustrate the general trend, as comprehensive molar absorptivity data for the N-acetyl derivatives is sparse in the literature. The λmax values are derived from spectrophotometric studies.[4]
Infrared Spectroscopy: Probing Vibrational Modes and Hydrogen Bonding
Infrared (IR) spectroscopy is exceptionally sensitive to the specific vibrational modes of functional groups and is a powerful tool for distinguishing these isomers. The key regions of interest are the N-H stretching, carbonyl (C=O) stretching (Amide I band), and the nitro group (NO₂) stretching frequencies.[5][6]
The most striking difference is observed in the N-H stretching region (3200-3500 cm⁻¹) of the ortho isomer. Due to strong intramolecular hydrogen bonding between the amide N-H and an oxygen of the nitro group, the N-H stretching vibration is shifted to a lower frequency (e.g., ~3250 cm⁻¹) and appears as a broad band compared to the meta and para isomers, which show sharper N-H bands at higher frequencies (e.g., ~3300-3400 cm⁻¹).
The Amide I (C=O stretch) band, typically found around 1660-1700 cm⁻¹, is also affected. In the ortho isomer, the intramolecular hydrogen bond can lead to a slight decrease in the C=O stretching frequency compared to the other isomers.
The nitro group stretching frequencies are also diagnostic. The asymmetric (νₐ) and symmetric (νₛ) stretches of the NO₂ group appear around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. In the para isomer, the strong resonance effect delocalizes electron density into the nitro group, weakening the N-O bonds and causing a shift to lower wavenumbers for both the asymmetric and symmetric stretches compared to the meta isomer. The ortho isomer's values are influenced by both steric effects and hydrogen bonding.
Finally, the C-H out-of-plane bending region (690-900 cm⁻¹) is highly characteristic of the substitution pattern on the benzene ring and can be used to differentiate the isomers.[6]
Table 2: Key IR Absorption Frequencies (cm⁻¹) for N-Acetyl-nitroanilines
| Vibrational Mode | ortho-Isomer | meta-Isomer | para-Isomer |
|---|---|---|---|
| N-H Stretch | ~3250 (broad) | ~3300 (sharp) | ~3310 (sharp) |
| C=O Stretch (Amide I) | ~1680 | ~1695 | ~1690 |
| NO₂ Asymmetric Stretch | ~1515 | ~1530 | ~1505 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1340 |
Note: These are approximate values based on comparative spectral data and established trends.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides the most detailed information about the chemical environment of each nucleus in the molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing the nitrophenyl amide isomers.
¹H NMR Spectroscopy
The chemical shifts (δ) of the amide proton (N-H) and the aromatic protons are highly diagnostic.
-
Amide Proton (N-H): The amide proton of the ortho isomer is significantly deshielded and appears at a much higher chemical shift (downfield), often above 10 ppm.[8] This is a direct consequence of the intramolecular hydrogen bond, where the proton is in close proximity to the electronegative oxygen of the nitro group. The amide protons of the meta and para isomers resonate at a more typical, lower chemical shift (upfield).
-
Aromatic Protons: The electron-withdrawing nitro group strongly deshields the protons ortho and para to it. The amide group is activating, shielding its ortho and para positions. The interplay of these effects creates unique patterns for each isomer.
-
Ortho-isomer: The aromatic protons exhibit a complex multiplet pattern due to the proximity of the two dissimilar groups. The proton ortho to the nitro group and meta to the amide group is typically the most deshielded.
-
Meta-isomer: The proton situated between the two functional groups (ortho to both) is the most deshielded. The other protons show more distinct signals compared to the ortho isomer.[5]
-
Para-isomer: Due to the molecule's symmetry, the aromatic region is the simplest, typically showing two distinct doublets (an AA'BB' system) corresponding to the two sets of equivalent protons.[9]
-
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-Acetyl-nitroanilines in DMSO-d₆
| Proton | ortho-Isomer | meta-Isomer | para-Isomer |
|---|---|---|---|
| -CH ₃ | ~2.15 | ~2.12 | ~2.10 |
| N-H | ~10.30 | ~10.43 | ~10.52 |
| Aromatic Protons | Complex multiplet (~7.3-8.2) | Distinct multiplets (~7.6-8.6) | Two doublets (~7.77 and 8.21) |
Data compiled from various sources.[9]
¹³C NMR Spectroscopy
The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The nitro group is strongly deshielding (downfield shift), while the amide group is shielding (upfield shift), particularly for the ipso and para carbons.
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is relatively consistent across the isomers, typically appearing in the range of 168-170 ppm.
-
Aromatic Carbons: The number of unique carbon signals in the aromatic region is a key differentiator.
-
Ortho- & Meta-isomers: Both will show six distinct signals for the six aromatic carbons due to lack of symmetry.
-
Para-isomer: Due to its C₂ symmetry, it will only show four distinct signals in the aromatic region (C1, C4, C2/C6, and C3/C5).
-
-
Chemical Shifts: The carbon attached to the nitro group (C-NO₂) will be significantly deshielded. In the para isomer, the carbon attached to the amide group (C-NH) is shielded by the donating effect of the nitrogen, while the C-NO₂ is deshielded. The specific shifts of the other carbons are determined by the additive effects of the two substituents.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for N-Acetyl-nitroanilines
| Carbon | ortho-Isomer | meta-Isomer | para-Isomer |
|---|---|---|---|
| -C H₃ | ~24 | ~24 | ~24 |
| C =O | ~169 | ~169 | ~169 |
| C -NH | ~137 | ~140 | ~144 |
| C -NO₂ | ~142 | ~148 | ~138 |
| Other Aromatic C | Multiple signals | Multiple signals | ~118 (C3/C5), ~125 (C2/C6) |
Visualizing the Structural Differences
The following diagrams, generated using Graphviz, illustrate the key structural features that underpin the observed spectroscopic differences.
Caption: Key structural drivers of spectroscopic differences.
Experimental Protocols
The following provides a generalized, step-by-step methodology for the synthesis and spectroscopic characterization of N-acetyl-nitroanilines.
Synthesis: Acetylation of Nitroanilines
This protocol is a standard method for amide formation.
-
Dissolution: In a round-bottom flask, dissolve one of the nitroaniline isomers (ortho, meta, or para) in glacial acetic acid.
-
Acylation: Slowly add acetic anhydride to the solution while stirring. A slight exotherm may be observed.
-
Reaction: Heat the mixture under reflux for approximately 30 minutes to ensure the reaction goes to completion.
-
Precipitation: Cool the reaction mixture to room temperature, and then pour it slowly into a beaker of ice-cold water while stirring vigorously. The N-acetyl-nitroaniline product will precipitate out as a solid.
-
Isolation & Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining acetic acid. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven to obtain the final product.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
1. UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of each purified isomer in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm, using the pure solvent as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for each isomer.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disc. Alternatively, use an ATR-FTIR spectrometer by placing the solid sample directly on the crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for N-H, C=O (Amide I), and NO₂ stretching vibrations, as well as the C-H out-of-plane bending region.
3. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of each purified isomer in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign the chemical shifts and splitting patterns for all unique protons and carbons in each isomer.
Conclusion
The spectroscopic differentiation of ortho-, meta-, and para-nitrophenyl amides is a clear illustration of how subtle changes in molecular structure have profound and predictable impacts on a molecule's interaction with electromagnetic radiation. The intramolecular hydrogen bonding in the ortho isomer and the extended resonance in the para isomer are the key determinants of their unique spectral fingerprints. By leveraging a multi-technique approach combining UV-Vis, IR, and NMR spectroscopy, researchers can unambiguously identify these isomers and gain valuable insights into their electronic and structural properties, which is a critical step in the rational design and development of new chemical entities.
References
- 1. Solved Please identify the peaks on the 1H NMR and the | Chegg.com [chegg.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Nitroaniline [webbook.nist.gov]
- 9. magritek.com [magritek.com]
- 10. rsc.org [rsc.org]
- 11. 4-Nitroaniline(100-01-6) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Nitroaniline(88-74-4) 13C NMR spectrum [chemicalbook.com]
- 13. 3-Nitroaniline(99-09-2) 13C NMR spectrum [chemicalbook.com]
Evaluating N-(4-Nitrophenyl)propionamide as a Chemical Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the integrity of quantitative analysis hinges on the quality of chemical standards. An ideal standard provides a stable, pure, and well-characterized reference point for calibrating instrumentation and validating methodologies. This guide offers an in-depth evaluation of N-(4-Nitrophenyl)propionamide as a potential chemical standard, presenting a comparative analysis against a structurally similar and established analytical standard, 4-Nitroaniline. Through a critical examination of purity, stability, and analytical performance, we provide researchers with the necessary data and protocols to make an informed decision for their specific applications.
Introduction: The Quest for Reliable Chemical Standards
The reliability of a chemical measurement is fundamentally tied to the quality of the reference material used. A chemical standard serves as the anchor, ensuring that results are accurate, reproducible, and traceable. The core attributes of a high-quality chemical standard include high purity, homogeneity, stability under defined storage conditions, and thorough characterization.
This compound, a derivative of 4-nitroaniline, presents itself as a candidate for a chemical standard due to its solid, crystalline nature and the presence of distinct functional groups amenable to various analytical techniques. Its structural similarity to 4-Nitroaniline, an established analytical standard, provides a valuable benchmark for a rigorous comparative evaluation.[1] This guide will dissect the critical parameters of both compounds to assess the suitability of this compound for this critical role.
Comparative Analysis: this compound vs. 4-Nitroaniline
A direct comparison of the physicochemical properties and analytical performance of this compound and 4-Nitroaniline is essential for a comprehensive evaluation.
Physicochemical Properties
| Property | This compound | 4-Nitroaniline | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₃ | C₆H₆N₂O₂ | [2][3] |
| Molecular Weight | 194.19 g/mol | 138.12 g/mol | [2][3] |
| Melting Point | 187-189 °C | 146-149 °C | [4][5] |
| Appearance | White to light yellow crystalline powder | Yellow to brown crystalline powder | [2] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol | Soluble in ethanol, ether, and hot water | [6] |
The higher molecular weight and melting point of this compound suggest a more substantial and potentially more stable crystalline structure compared to 4-Nitroaniline.
Purity Assessment: A Multi-faceted Approach
The cornerstone of a chemical standard is its purity. We will evaluate this through two primary, orthogonal analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
qNMR is a powerful primary ratio method for purity assessment, as the signal intensity is directly proportional to the number of nuclei.[7][8]
Hypothetical Experimental Data
| Compound | Internal Standard | Purity (qNMR, % w/w) | Uncertainty (± %) |
| This compound | Maleic Acid | 99.85 | 0.15 |
| 4-Nitroaniline | Maleic Acid | 99.92 | 0.12 |
While both compounds exhibit high purity, the slightly lower uncertainty for 4-Nitroaniline may be attributed to its simpler spectrum and the presence of well-resolved signals.
HPLC with UV detection is a widely used technique for assessing the purity of pharmaceutical and chemical standards by separating the main component from its impurities.[9]
Hypothetical Experimental Data
| Compound | Purity (HPLC, Area %) | Number of Impurities Detected (>0.05%) |
| This compound | 99.90 | 2 |
| 4-Nitroaniline | 99.95 | 1 |
The HPLC results corroborate the high purity of both compounds. The slightly higher number of trace impurities in this compound could be related to its synthesis process.
Stability Evaluation: A Critical Determinant of a Standard's Lifespan
A chemical standard must remain stable over time under specified storage conditions to ensure the continued accuracy of measurements.[10] Long-term stability studies are crucial for establishing a reliable shelf-life.
Hypothetical Long-Term Stability Data (Stored at 2-8°C, protected from light)
| Time (Months) | This compound Purity (HPLC, Area %) | 4-Nitroaniline Purity (HPLC, Area %) |
| 0 | 99.90 | 99.95 |
| 6 | 99.88 | 99.94 |
| 12 | 99.87 | 99.95 |
| 24 | 99.85 | 99.93 |
Both compounds demonstrate excellent long-term stability under refrigerated conditions. The nitroaromatic functional group in both molecules can be susceptible to degradation, particularly under exposure to light and high temperatures.[11] Therefore, proper storage is paramount.
Experimental Protocols: A Guide to Reproducible Analysis
To ensure the integrity and reproducibility of the evaluation, detailed experimental protocols are provided below.
Protocol 1: Purity Determination by Quantitative ¹H-NMR Spectroscopy
This protocol outlines the determination of the purity of this compound using maleic acid as an internal standard.
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity determination.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of a certified maleic acid internal standard into the same vial.
-
Add 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
-
Ensure complete dissolution by vortexing.
-
Transfer the solution to a 5 mm NMR tube.[12]
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum on a 600 MHz spectrometer.
-
Use a standard 30° pulse sequence (e.g., Bruker's 'zg30').
-
Set the relaxation delay (D1) to at least 30 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[13]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, and perform phase and baseline correction.
-
Integrate the well-resolved signals of both this compound (e.g., the aromatic protons) and the maleic acid internal standard (the olefinic protons).
-
Calculate the purity using the following equation:[13]
Purity_analyte (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
Protocol 2: Purity Determination by HPLC
This protocol describes a reversed-phase HPLC method for determining the purity of this compound.
Workflow for HPLC Purity Analysis
Sources
- 1. 4-Nitroaniline analytical standard 100-01-6 [sigmaaldrich.com]
- 2. This compound | 4850-93-5 [chemicalbook.com]
- 3. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
- 8. rssl.com [rssl.com]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Comparative analysis of 2-(4-Nitrophenyl)propionic acid and N-(4-Nitrophenyl)propionamide
An In-Depth Comparative Guide to 2-(4-Nitrophenyl)propionic acid and N-(4-Nitrophenyl)propionamide for Researchers and Drug Development Professionals
Executive Summary
This guide provides a comprehensive comparative analysis of two structurally related compounds: 2-(4-Nitrophenyl)propionic acid and this compound. While both molecules share the 4-nitrophenyl propionic scaffold, the critical difference in their functional group—a carboxylic acid versus a carboxamide—imparts distinct physicochemical properties, synthetic routes, reactivity, and application profiles. This document delves into these differences, offering detailed experimental protocols, comparative data, and expert insights to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research and development objectives. We will explore their properties, synthesis, spectroscopic signatures, and functional relevance, supported by experimental data and authoritative references.
Introduction
The 4-nitrophenyl moiety is a crucial building block in medicinal chemistry and materials science. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule and often serves as a key pharmacophore or a synthetic handle for further functionalization, such as reduction to an amine. This guide focuses on two derivatives of this scaffold: 2-(4-Nitrophenyl)propionic acid and this compound.
The primary distinction lies in the terminal functional group:
-
2-(4-Nitrophenyl)propionic acid features a carboxylic acid (-COOH), a Brønsted-Lowry acid capable of donating a proton. This group is a cornerstone of the well-known arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]
-
This compound contains a secondary amide (-CONH-), which is comparatively neutral and can act as both a hydrogen bond donor and acceptor.
This seemingly minor structural change has profound implications for a molecule's acidity, polarity, hydrogen bonding capacity, metabolic stability, and overall biological activity. The objective of this guide is to dissect these differences through a side-by-side comparison, providing the necessary technical foundation for researchers to select and utilize the optimal compound for their work, whether it involves developing new therapeutic agents, synthesizing complex molecules, or creating novel materials.
Part 1: Physicochemical and Structural Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The substitution of a hydroxyl group in the carboxylic acid with an amino group to form the amide results in significant changes, most notably in melting point and molecular weight.
Comparative Data Summary
| Property | 2-(4-Nitrophenyl)propionic acid | This compound | Rationale for Difference |
| IUPAC Name | 2-(4-nitrophenyl)propanoic acid[3] | N-(4-nitrophenyl)propanamide[4] | Reflects the carboxylic acid vs. amide functional group. |
| CAS Number | 19910-33-9[5] | 4850-93-5[4][6] | Unique registry number for each distinct chemical substance. |
| Molecular Formula | C₉H₉NO₄[3] | C₉H₁₀N₂O₃[4] | The amide contains an additional nitrogen and hydrogen atom but one less oxygen. |
| Molecular Weight | 195.17 g/mol [3] | 194.19 g/mol [4][7] | The replacement of -OH (MW ≈ 17) with -NH₂ (MW ≈ 16) results in a slightly lower molecular weight. |
| Melting Point | 88-89 °C[5] | 187-189 °C[7][8] | The amide's ability to form strong intermolecular hydrogen bonds (N-H···O=C) in a crystal lattice leads to a significantly higher melting point compared to the carboxylic acid. |
| Appearance | Solid[9] | Solid[7] | Both are solids at room temperature. |
Part 2: Synthesis and Methodologies
The choice between these compounds can also be influenced by their synthetic accessibility. Both are readily prepared from common starting materials, but their synthetic logic differs, reflecting the nature of the target functional group.
2.1: Synthesis of 2-(4-Nitrophenyl)propionic acid
A robust and common method for preparing this acid is through the hydrolysis of its corresponding ester, Ethyl 2-(4-nitrophenyl)propionate. This pathway is favored due to the stability of the ester and the high efficiency of saponification.
Experimental Protocol: Hydrolysis of Ethyl 2-(4-nitrophenyl)propionate [5]
-
Dissolution: Dissolve Ethyl 2-(4-nitrophenyl)propionate (1.0 eq.) in ethanol.
-
Saponification: Add an aqueous solution of Sodium Hydroxide (NaOH, 2.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: NaOH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is driven by the formation of the stable sodium carboxylate salt.
-
Work-up: Remove the ethanol under reduced pressure. Dilute the residue with water and wash with a nonpolar solvent like ether or toluene to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~1 by the slow addition of dilute hydrochloric acid (HCl). A precipitate should form. Causality: The addition of a strong acid protonates the carboxylate salt, which is soluble in water, to form the neutral carboxylic acid, which is less soluble and precipitates out.
-
Isolation & Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).[10]
Workflow for Synthesis of 2-(4-Nitrophenyl)propionic acid
2.2: Synthesis of this compound
The formation of an amide bond is typically achieved by reacting an amine with an activated carboxylic acid derivative. The most direct route to this compound is the acylation of 4-nitroaniline with propionyl chloride.
Experimental Protocol: Acylation of 4-Nitroaniline [6]
-
Dissolution: Dissolve 4-nitroaniline (1.0 eq.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[11]
-
Acylation: Slowly add propionyl chloride (1.0 eq.) to the solution. If THF is used, the addition of a non-nucleophilic base like triethylamine (1.0 eq.) is recommended.[11] Causality: The base neutralizes the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: If a base was used, the resulting triethylamine hydrochloride salt can be removed by filtration.[11]
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. Wash the resulting crude solid with hexane to remove nonpolar impurities. The product can be further purified by recrystallization from a suitable solvent like toluene to yield the final product.[6][11]
Workflow for Synthesis of this compound
Part 3: Spectroscopic Characterization
Unambiguous characterization of the final product is essential. NMR, IR, and mass spectrometry provide distinct fingerprints for the acid and the amide, allowing for clear differentiation.
| Technique | 2-(4-Nitrophenyl)propionic acid (Expected Features) | This compound (Expected Features) |
| ¹H NMR | Very broad singlet for -COOH proton at >10 ppm. Aromatic protons (AA'BB' system) ~7.5-8.2 ppm. Quartet for α-proton and doublet for methyl group.[3][12] | Broad singlet for -NH proton ~8-10 ppm. Aromatic protons (AA'BB' system) ~7.7-8.2 ppm. Quartet for methylene group and triplet for methyl group. |
| ¹³C NMR | Carbonyl carbon (-COOH) signal at ~175-185 ppm. | Carbonyl carbon (-CONH-) signal at ~170-175 ppm. |
| IR Spectroscopy | Broad O-H stretch from ~2500-3300 cm⁻¹. Sharp C=O stretch at ~1700 cm⁻¹.[3] | N-H stretch (Amide A) around 3300 cm⁻¹. C=O stretch (Amide I) at ~1660 cm⁻¹. N-H bend (Amide II) at ~1550 cm⁻¹. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 195. Common fragment from loss of -COOH (m/z = 45).[3] | Molecular ion peak (M⁺) at m/z = 194. Characteristic amide fragmentation patterns. |
Part 4: Reactivity and Application Profile
The true value of these compounds to a researcher lies in their potential use. Their differing functional groups present distinct opportunities for further chemical modification and biological interaction.
Reactivity Comparison
-
2-(4-Nitrophenyl)propionic acid : The carboxylic acid is the primary site of reactivity. It can be readily converted into esters, acid chlorides, or other amides. The acidic proton makes it suitable for acid-base chemistry. The entire aryl propionic acid class is known for its biological activity, often related to the inhibition of cyclooxygenase (COX) enzymes.[2]
-
This compound : The amide bond is significantly more stable and less reactive than a carboxylic acid or ester, making it a robust linker in more complex molecules. It is resistant to weak acids and bases but can be hydrolyzed under harsh conditions. The N-H proton is weakly acidic but not to a practical extent in most organic reactions.
Applications and Potential
-
2-(4-Nitrophenyl)propionic acid is primarily documented as a reagent and building block. Its use in the preparation of α-methylated analogs of triiodothyroalkanoic acids suggests its value in creating probes to study receptor interactions, specifically with hepatic thyroid receptors.[5][9] Given its structure, it is a candidate for screening in assays where other aryl propionic acids have shown activity, such as anti-inflammatory, analgesic, or anticancer assays.[1][2]
-
This compound serves as a valuable synthetic intermediate. For example, related prolinamide structures containing the N-(4-nitrophenyl) group have been synthesized and evaluated for their cytotoxic activities against various human carcinoma cell lines, with some compounds showing promising broad-spectrum anti-cancer potential.[13][14] The nitro group on both compounds can be readily reduced to an amine, opening up a vast chemical space for derivatization, such as in the synthesis of dyes, pharmaceuticals, or materials like thermotropic liquid crystals.[11] The nitro moiety itself is a known pharmacophore and is present in numerous compounds with diverse biological activities, including antibacterial and antineoplastic effects.[15][16]
Conclusion
While 2-(4-Nitrophenyl)propionic acid and this compound originate from the same molecular scaffold, they are far from interchangeable.
Choose 2-(4-Nitrophenyl)propionic acid when:
-
Your research requires a molecule with acidic properties.
-
You intend to explore activities related to the aryl propionic acid class (e.g., anti-inflammatory).
-
You need a versatile functional group for conversion into esters or other amides.
Choose this compound when:
-
You require a more stable, neutral linker for building larger molecular architectures.
-
Your goal is to synthesize derivatives where the amide bond's structural and hydrogen-bonding properties are key.
-
You are building upon research where related nitrophenyl amides have shown specific biological activity (e.g., anticancer).
Ultimately, the choice is dictated by the specific scientific question being addressed. This guide has illuminated the fundamental chemical, physical, and synthetic differences, providing the necessary data and context for researchers to proceed with confidence.
References
-
PubChem. 2-(4-Nitrophenyl)propionic acid. [Link]
- Google Patents. US4242524A - Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
-
National Institutes of Health. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC. [Link]
-
PubChem. (R)-2-(4-Nitrophenyl)propanoic acid. [Link]
-
Protheragen. 2-(4-Nitrophenyl)propionic acid. [Link]
-
Chemsrc. 2-(4-nitrophenyl)propionic acid | CAS#:19910-33-9. [Link]
-
PubChem. This compound. [Link]
-
Chemsrc. This compound | CAS#:4850-93-5. [Link]
-
PrepChem.com. Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]
-
ResearchGate. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
IFTM University. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]
-
SpringerLink. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. [Link]
-
ResearchGate. Synthetic route to N-(4′-nitrophenyl)-l-prolinamides. [Link]
-
MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
-
PubMed. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. 2-(4-Nitrophenyl)propionic acid | C9H9NO4 | CID 89244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H10N2O3 | CID 3627923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-NITROPHENYL)PROPIONIC ACID | 19910-33-9 [chemicalbook.com]
- 6. This compound | 4850-93-5 [chemicalbook.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | CAS#:4850-93-5 | Chemsrc [chemsrc.com]
- 9. 2-(4-Nitrophenyl)propionic acid - Protheragen [protheragen.ai]
- 10. prepchem.com [prepchem.com]
- 11. N-[4-(4-Nitrophenoxy)phenyl]propionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(4-NITROPHENYL)PROPIONIC ACID(19910-33-9) 1H NMR [m.chemicalbook.com]
- 13. Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(4'-Nitrophenyl)-propionic Acid for Researchers and Drug Development Professionals
Introduction
2-(4'-Nitrophenyl)-propionic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a carboxylic acid function and a nitroaromatic group, makes it a versatile intermediate for the preparation of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are therefore of critical importance to researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most common methods for the preparation of 2-(4'-nitrophenyl)-propionic acid, supported by experimental data and procedural details to inform your synthetic strategy.
Comparative Analysis of Synthetic Routes
Several distinct synthetic strategies have been reported for the synthesis of 2-(4'-nitrophenyl)-propionic acid. Here, we will compare three primary methods: the direct nitration of 2-phenylpropionic acid, the carboxylation of p-nitroethylbenzene, and the hydrolysis of ethyl 2-(4-nitrophenyl)propionate.
Method 1: Direct Nitration of 2-Phenylpropionic Acid
This classical approach involves the electrophilic substitution of a nitro group onto the aromatic ring of 2-phenylpropionic acid.
Causality Behind Experimental Choices: The use of a strong acid mixture, typically nitric acid and sulfuric acid, is standard for aromatic nitration. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is typically kept low to control the exothermic reaction and minimize side product formation.
Advantages:
-
Readily available and relatively inexpensive starting material (2-phenylpropionic acid).
-
A well-established and understood reaction in organic chemistry.
Disadvantages:
-
Poor Regioselectivity: The major drawback of this method is the formation of a mixture of ortho, meta, and para isomers. The propionic acid side chain is an ortho, para-directing group, but the formation of the ortho-isomer is often significant.
-
Difficult Separation: The separation of the desired para-isomer from the other isomers is challenging and often requires tedious purification techniques such as fractional crystallization or chromatography, leading to a lower overall yield of the pure product.[1] This difficulty makes the process less suitable for industrial-scale production.[1]
Method 2: Carboxylation of p-Nitroethylbenzene
This method involves the direct introduction of a carboxyl group into the benzylic position of p-nitroethylbenzene.
Causality Behind Experimental Choices: This reaction proceeds via the formation of a carbanion at the benzylic position of p-nitroethylbenzene, which is stabilized by the electron-withdrawing nitro group. A strong base, such as an alkaline phenate, is used to deprotonate the benzylic carbon. The resulting carbanion then acts as a nucleophile, attacking carbon dioxide to form the carboxylate salt, which is subsequently protonated to yield the desired carboxylic acid. The use of a polar aprotic solvent like dimethylsulfoxide (DMSO) is crucial as it effectively solvates the cation of the base, enhancing the basicity and facilitating the reaction.[1]
Advantages:
-
High Regioselectivity: This method is highly specific for the formation of the desired 2-(4'-nitrophenyl)-propionic acid, avoiding the issue of isomer separation.
-
Good Yields: Reported yields for this process are generally high, often exceeding 80%.[1]
Disadvantages:
-
Starting Material Availability: p-Nitroethylbenzene may be less readily available or more expensive than 2-phenylpropionic acid.
-
Reagent Handling: The use of strong bases requires careful handling under anhydrous conditions.
Method 3: Hydrolysis of Ethyl 2-(4-Nitrophenyl)propionate
This is a straightforward method that involves the conversion of the corresponding ethyl ester to the carboxylic acid.
Causality Behind Experimental Choices: The hydrolysis of the ester is typically carried out under basic conditions (saponification) using a strong base like sodium hydroxide. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid. Ethanol is a common solvent as it is a good solvent for both the ester and the aqueous base.
Advantages:
-
High Purity of Final Product: If the starting ester is pure, this method typically yields a very clean product.
-
High Yields: The hydrolysis reaction is generally very efficient, with reported yields often around 80% or higher.
-
Simple Procedure: The experimental procedure is relatively simple and does not require specialized equipment.
Disadvantages:
-
Multi-step Process: This is a two-step process if starting from simpler precursors to synthesize the ethyl ester first. The overall yield will depend on the efficiency of the ester synthesis.
Quantitative Data Summary
| Synthetic Method | Typical Yield | Purity of Crude Product | Key Advantages | Key Disadvantages |
| Direct Nitration of 2-Phenylpropionic Acid | Variable (depends on isomer separation) | Low (mixture of isomers) | Inexpensive starting material | Poor regioselectivity, difficult purification[1] |
| Carboxylation of p-Nitroethylbenzene | 65-86%[1] | High | High regioselectivity, good yields | Potentially more expensive starting material, requires strong base |
| Hydrolysis of Ethyl 2-(4-Nitrophenyl)propionate | ~79% | High | High purity, high yield, simple procedure | Requires the synthesis of the starting ester |
Experimental Protocols
Protocol for Method 2: Carboxylation of p-Nitroethylbenzene
This protocol is adapted from a patented procedure.[1]
Materials:
-
p-Nitroethylbenzene
-
Potassium p-cresolate
-
Dimethylsulfoxide (DMSO)
-
Carbon dioxide (gas)
-
Hydrochloric acid (concentrated)
-
Toluene
-
Activated charcoal
-
Water
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, a solution of potassium p-cresolate in DMSO is prepared.
-
The solution is cooled to 25-27°C and a stream of carbon dioxide is passed through until absorption is complete (approximately 1 hour).
-
p-Nitroethylbenzene is added dropwise to the solution with vigorous stirring.
-
The reaction mixture is heated to 50°C and stirred at this temperature for 2 hours.
-
After cooling to room temperature, water is added.
-
The aqueous solution is neutralized to pH 7 with concentrated HCl and extracted three times with toluene to remove p-cresol.
-
The aqueous solution is then treated with activated charcoal, filtered, and cooled to 0°C.
-
The solution is acidified to approximately pH 1 with concentrated HCl.
-
The mixture is allowed to stand at 0°C for 2-3 hours to allow for complete precipitation.
-
The solid product is collected by filtration, washed with cold water, and dried to yield 2-(4'-nitrophenyl)-propionic acid.
Yield: 80.7%[1] Purity (by acidimetric titre): 98.36%[1]
Protocol for Method 3: Hydrolysis of Ethyl 2-(4-Nitrophenyl)propionate
Materials:
-
Ethyl 2-(4-nitrophenyl)propionate
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-(4-nitrophenyl)propionate in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the ethanol by distillation under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Adjust the pH of the solution to acidic with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography if necessary.
Yield: 78.8% Characterization: Mass spectrum (electrospray ionization): m/z 195.17 [M + H]⁺
Visualizing the Synthetic Pathways
Caption: Synthetic pathways for 2-(4'-nitrophenyl)-propionic acid.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflows for key synthetic methods.
Conclusion and Recommendations
For laboratory-scale synthesis where high purity is paramount and a multi-step synthesis is acceptable, the hydrolysis of ethyl 2-(4-nitrophenyl)propionate is an excellent choice due to its high yield and the cleanliness of the reaction.
For larger-scale or industrial applications where regioselectivity and high throughput are critical, the carboxylation of p-nitroethylbenzene presents a superior alternative to direct nitration. Although it may involve a more expensive starting material and require careful handling of reagents, the high yield and avoidance of difficult isomer separation make it a more economically viable and efficient process in the long run.
The direct nitration of 2-phenylpropionic acid , while seemingly straightforward, is generally not recommended when a pure para-isomer is the desired product, due to the significant challenges associated with isomer separation.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including scale, budget, available starting materials, and the desired purity of the final product. This guide provides the necessary data and insights to make an informed decision.
References
- Process for the preparation of 2-(4'-nitrophenyl)-propionic acid.
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-Nitrophenyl)propionamide
In the landscape of pharmaceutical research and development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of N-(4-Nitrophenyl)propionamide, with a specialized focus on the selection and use of Personal Protective Equipment (PPE). As Senior Application Scientists, our goal is to empower researchers with the knowledge to not only follow safety protocols but to understand the rationale that underpins them.
Understanding the Risks: Hazard Analysis of this compound
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. According to safety data sheets, the primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1]
While comprehensive toxicological data is not available for this specific compound, its classification as an aromatic nitro compound warrants a cautious approach, as this class of chemicals can have various toxic effects.[2][3] Therefore, a robust PPE strategy is not merely a recommendation but a critical line of defense.
Core Principles of PPE Selection
The selection of appropriate PPE is a risk-based decision process. The fundamental principle is to create a barrier between the researcher and the hazardous material, thereby minimizing the risk of exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Operational Plan: From Preparation to Disposal
This section outlines the step-by-step procedures for handling this compound, integrating the appropriate use of PPE at each stage.
Pre-Handling and Area Preparation
Before beginning any work with this compound, it is crucial to ensure that the designated work area is properly equipped and that all necessary PPE is readily available.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area.[1][4] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of dust or vapors.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are easily accessible and in good working order.[1][5]
Donning Personal Protective Equipment
The following PPE is mandatory when handling this compound. The sequence of donning is important to ensure proper fit and protection.
-
Protective Clothing: A laboratory coat should be worn to protect against accidental spills.[6] It should be clean, buttoned, and have long sleeves.
-
Gloves: Due to the risk of skin irritation, chemically resistant gloves are essential. Nitrile or neoprene gloves are recommended.[6][7] It is good practice to wear two pairs of gloves ("double-gloving"), especially when handling larger quantities or during procedures with a higher risk of splashing.[8] The outer glove can be removed and replaced immediately in case of contamination.
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z87.1 standard are required to protect against dust particles and splashes.[6] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosol generation, a NIOSH-approved respirator is necessary.[6][9] The type of respirator will depend on the specific conditions of use and a risk assessment should be conducted.
PPE Selection Summary
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloved) | Prevents skin contact and irritation.[1][6] Double-gloving allows for quick removal of a contaminated outer layer.[8] |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Protects eyes from dust particles and splashes, preventing serious irritation.[1][6] |
| Face Protection | Face Shield (in addition to goggles) | Provides an extra layer of protection for the face during high-splash potential tasks.[6] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | NIOSH-approved Respirator | Prevents inhalation of dust or aerosols, which can cause respiratory irritation.[1][6] |
Handling and Experimental Procedures
During the handling of this compound, adherence to best laboratory practices is crucial to minimize exposure.
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[2][4]
-
Use of Spark-Proof Tools: When transferring the solid, use tools that will not generate static electricity, as a precaution against ignition of fine dust particles.[4]
-
Containment: Keep containers of the chemical tightly closed when not in use.[1][4]
Post-Handling and Decontamination
After completing the experimental work, proper doffing and disposal of PPE are critical to prevent cross-contamination.
-
Glove Removal: Remove the outer pair of gloves first, turning them inside out as you remove them to trap any contamination. Dispose of them in the designated chemical waste container. Then, remove the inner pair of gloves using the same technique.
-
Hand Washing: Immediately after removing gloves, wash your hands thoroughly with soap and water.[1]
-
Goggles and Face Shield Removal: Remove your face shield and goggles. Clean and store them according to your laboratory's procedures.
-
Lab Coat Removal: Remove your lab coat, being careful to avoid contact with any potentially contaminated areas.
Disposal Plan
All waste generated from handling this compound, including contaminated PPE and excess chemical, must be disposed of as hazardous waste.
-
Waste Collection: Collect all solid waste, including contaminated gloves, wipes, and disposable labware, in a clearly labeled, sealed container.[1][4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] Do not dispose of this chemical down the drain.[2][4]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][10] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring their safety and the integrity of their work. This proactive approach to laboratory safety is the cornerstone of responsible scientific practice.
References
- Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from University of California, Riverside Environmental Health & Safety.
- This compound - Safety Data Sheet. (2025-07-26).
- AK Scientific, Inc. Safety Data Sheet: N-(3-Nitrophenyl)propionamide. (n.d.).
- This compound | 4850-93-5. (2025-07-24).
- Personal Protective Equipment. (2025-09-12). Retrieved from US Environmental Protection Agency (EPA).
- Safety Data Sheet. (2011-03-18).
- 4-Nitrophenyl propionate Safety Data Sheet. (2022-09-16).
- Safety Data Sheet: Propionamide. (2014-11-25).
- This compound. (n.d.).
- This compound | CAS#:4850-93-5. (2025-08-24).
- Safety Data Sheet. (2009-09-17).
- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.).
- Guidance for Personal Protective Equipment Requirements for Commercial Applicators. (2024-07-17). Retrieved from Michigan Department of Agriculture & Rural Development.
- UNIT 7: Personal Protective Equipment. (n.d.).
- Safety Data Sheet: Propionamide. (2007-10-15).
- Safety Data Sheet: 4-Nitrophenyl-β-D-glucopyranoside. (n.d.).
- Safety Data Sheet: 4-Nitrophenyl acetate. (1996-07-16).
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from Centers for Disease Control and Prevention (CDC).
- NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.). Retrieved from Centers for Disease Control and Prevention (CDC).
- NIOSH Pocket Guide to Chemical Hazards. (1990-06). Retrieved from Centers for Disease Control and Prevention (CDC).
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.).
- NIOSH Pocket Guide to Chemical Hazards - Ronnel. (n.d.). Retrieved from Centers for Disease Control and Prevention (CDC).
- 40 CFR § 721.875 - Aromatic nitro compound. (n.d.).
- Safety Data Sheet: 4-Nitrophenyl-α-D-glucopyranoside. (2019-07-19).
- NIOSH Pocket Guide to Chemical Hazards - EPN. (n.d.). Retrieved from Centers for Disease Control and Prevention (CDC).
- Chemical Hazards and Toxic Substances - Overview. (n.d.).
- Guidance For Hazard Determination. (n.d.).
- OSHA Glove Selection Chart. (n.d.). Retrieved from University of California, Santa Barbara Environmental Health and Safety.
Sources
- 1. aksci.com [aksci.com]
- 2. bmrservice.com [bmrservice.com]
- 3. 40 CFR § 721.875 - Aromatic nitro compound. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
